5-Benzylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-06-2 | |
| Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC248018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-benzylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Benzylpyrrolidin-2-one: Chemical Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzylpyrrolidin-2-one is a chiral γ-lactam that serves as a pivotal structural motif in medicinal chemistry and drug discovery. Its five-membered ring, endowed with a stereocenter at the C5 position, offers a unique three-dimensional scaffold for the development of novel therapeutic agents. The presence of the benzyl group provides a lipophilic handle that can be crucial for interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and synthetic methodologies for this compound, with a focus on its application in the design of biologically active molecules. We will delve into the causality behind synthetic choices and provide insights into the reactivity of this important heterocyclic compound.
Core Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14293-06-2 | [1] |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Inferred from related structures. |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is anticipated. | Inferred from its chemical structure. |
| XLogP3 | 1.6 | [1] (Computed) |
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a five-membered lactam ring with a benzyl substituent at the 5-position. This position is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, the (S) and (R)-enantiomers.
Caption: 2D structure of this compound with the chiral center at C5 indicated by an asterisk.
The stereochemistry of the C5 position is of paramount importance in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[2] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat aromatic systems, a desirable feature for achieving high-affinity binding to protein targets.[3]
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic CH₂ protons, the diastereotopic protons on the pyrrolidinone ring, and the N-H proton. The coupling patterns of the ring protons would provide valuable information about their relative stereochemistry.
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the lactam at the downfield end (around 175 ppm). Signals for the aromatic carbons, the benzylic carbon, and the sp³ hybridized carbons of the pyrrolidinone ring are also expected in their respective typical regions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-lactam, typically appearing in the range of 1670-1700 cm⁻¹. Other characteristic bands would include the N-H stretch (around 3200-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (175.23). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the lactam ring.
Synthesis of this compound
The synthesis of substituted pyrrolidin-2-ones is a well-explored area of organic chemistry. A modern and versatile approach involves the reaction of donor-acceptor cyclopropanes with primary amines, such as benzylamine.[4][5][6]
Synthetic Strategy: Donor-Acceptor Cyclopropane Route
This method relies on the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane by benzylamine, followed by intramolecular cyclization (lactamization) to form the pyrrolidinone ring.[4]
Caption: General workflow for the synthesis of this compound via the donor-acceptor cyclopropane route.
Experimental Protocol (Illustrative)
The following is a representative, step-by-step protocol derived from published methodologies for the synthesis of related compounds.[5]
Step 1: Lewis Acid-Catalyzed Ring Opening and Lactamization
-
To a solution of a suitable 2-substituted-cyclopropane-1,1-dicarboxylate (1.0 eq.) in a dry, aprotic solvent (e.g., dichloroethane) under an inert atmosphere (e.g., argon), add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add benzylamine (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Dealkoxycarbonylation
-
The crude intermediate from the previous step is then subjected to dealkoxycarbonylation to remove the ester group. This can often be achieved by heating in the presence of a salt in a high-boiling polar aprotic solvent (e.g., NaCl in DMSO/water).
-
The reaction is heated to a high temperature (e.g., 140-160 °C) and monitored by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality in Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid is crucial for activating the donor-acceptor cyclopropane towards nucleophilic attack by the benzylamine. The choice of Lewis acid can influence the reaction rate and selectivity.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the Lewis acid and other reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yields.
-
Aprotic Solvent: An aprotic solvent is used to avoid protonation of the benzylamine, which would render it non-nucleophilic.
-
Dealkoxycarbonylation: This step is essential to arrive at the target this compound from the cyclopropane precursor which typically contains ester groups.
Reactivity of the Lactam Ring
The γ-lactam ring in this compound is a cyclic amide and exhibits the characteristic reactivity of this functional group. The ring is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding γ-amino acid. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other N-functionalization reactions. The carbonyl group can be reduced to a methylene group to afford the corresponding 5-benzylpyrrolidine.
The reactivity of the lactam ring is a key consideration in its use as a scaffold in drug design, as its stability under physiological conditions is essential for a viable drug candidate. The four-membered β-lactam ring found in penicillin and cephalosporin antibiotics is significantly more reactive due to ring strain, which is fundamental to their mechanism of action as acylating agents of bacterial enzymes.[7] In contrast, the five-membered γ-lactam ring is considerably more stable.
Applications in Drug Discovery and Development
The pyrrolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3]
-
Central Nervous System (CNS) Agents: The pyrrolidin-2-one core is famously present in the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing effects.[8] Derivatives of 5-aryl-1-benzylpyrrolidones have been explored as antagonists for orexin and calcitonin gene-related peptide (CGRP) type I receptors, which are targets for sleep disorders and migraine, respectively.[6]
-
Enzyme Inhibitors: The rigid, three-dimensional structure of the 5-substituted pyrrolidin-2-one scaffold makes it an attractive starting point for the design of enzyme inhibitors. By appropriately functionalizing the ring and its substituents, it is possible to achieve selective binding to the active site of a target enzyme. For example, related 1,5-diarylpyrrolidin-2-ones have been investigated as inhibitors of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[6]
-
Anticonvulsants: The related pyrrolidine-2,5-dione (succinimide) core is found in several anticonvulsant drugs. Research into N-benzyl substituted pyrrolidine-2,5-diones has identified compounds with potent antiseizure activity.[2]
The benzyl group at the C5 position can play a crucial role in the biological activity of these compounds by engaging in hydrophobic or π-stacking interactions with the target protein. Furthermore, the stereochemistry at this position is often a critical determinant of potency and selectivity.
Safety and Handling
Based on GHS classifications for this compound, the compound is considered to be a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in the synthesis of complex, biologically active molecules. Its chiral nature and the conformational rigidity of the pyrrolidinone ring provide a robust scaffold for the design of potent and selective therapeutic agents. The synthetic routes to this compound are well-established, with modern methods offering efficient and versatile access. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important heterocyclic motif in their research endeavors. Future work in this area will likely focus on the development of novel stereoselective syntheses and the exploration of new biological targets for derivatives of this compound.
References
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Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Retrieved January 16, 2026, from [Link]
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PubMed Central (PMC). (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved January 16, 2026, from [Link]
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ChemSynthesis. (n.d.). 5-allyl-1-benzyl-2-pyrrolidinone. Retrieved January 16, 2026, from [Link]
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Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved January 16, 2026, from [Link]
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PubMed Central (PMC). (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved January 16, 2026, from [Link]
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MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved January 16, 2026, from [Link]
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MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 16, 2026, from [Link]
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Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved January 16, 2026, from [Link]
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IntechOpen. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 16, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved January 16, 2026, from [Link]
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PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved January 16, 2026, from [Link]
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MassBank. (2019). N-Methyl-2-pyrrolidone. Retrieved January 16, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved January 16, 2026, from [Link]
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MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione, a valuable chiral building block in drug discovery, starting from the readily available amino acid L-Phenylalanine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a detailed explanation of the underlying chemical principles and experimental rationale. The synthesis involves a three-step sequence: esterification of L-Phenylalanine, N-acylation with methyl malonyl chloride, and a final intramolecular Dieckmann condensation to yield the target tetramic acid derivative. This guide emphasizes stereochemical integrity, practical experimental considerations, and thorough characterization of intermediates and the final product.
Introduction: The Significance of Chiral Pyrrolidine-2,4-diones
The pyrrolidine-2,4-dione, or tetramic acid, scaffold is a privileged structural motif found in a wide array of biologically active natural products.[1][2] These compounds exhibit a diverse range of pharmacological properties, including antibiotic, antiviral, antifungal, and cytotoxic activities.[1][2] The stereochemistry at the C5 position is often crucial for their biological function, making the enantioselective synthesis of these scaffolds a key objective in medicinal chemistry and drug discovery.[3][4]
(S)-5-Benzylpyrrolidine-2,4-dione, derived from the natural amino acid L-Phenylalanine, serves as a versatile chiral precursor for the synthesis of more complex molecules, including N-hydroxy-2,5-diketopiperazines and other novel therapeutic agents.[1][2] Its utility lies in the potential for further functionalization at the C3 position, allowing for the generation of diverse libraries of compounds for biological screening.[5][6] This guide presents a robust and well-established synthetic route that ensures high enantiopurity of the final product.
Synthetic Strategy Overview
The overall synthetic strategy to obtain (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine is a three-step process. The key transformation is the intramolecular Dieckmann condensation, which facilitates the formation of the five-membered pyrrolidine-2,4-dione ring.
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A Technical Guide to 5-Benzylpyrrolidin-2-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
5-Benzylpyrrolidin-2-one is a derivative of the γ-lactam scaffold, a core structure in numerous biologically active compounds.[1][2] Its strategic placement of a benzyl group at the C5 position creates a chiral center, opening avenues for stereoselective synthesis and specific biological interactions. This technical guide provides an in-depth analysis of this compound, intended for researchers and professionals in drug development and organic chemistry. We will explore its fundamental chemical and physical properties, detail robust methods for its synthesis and characterization, discuss its reactivity, and survey its current and potential applications in medicinal chemistry, drawing upon authoritative sources to ensure scientific integrity.
Nomenclature and Structural Identification
Correctly identifying a compound is the foundation of all subsequent research. The systematic name for the molecule of interest is This compound .[3] This nomenclature precisely describes a five-membered lactam (pyrrolidin-2-one) with a benzyl substituent at the 5th position, adjacent to the nitrogen atom.
Key identifiers and structural details are crucial for database searches and regulatory submissions.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 14293-06-2 | PubChem[3] |
| Molecular Formula | C₁₁H₁₃NO | PubChem[3] |
| Molecular Weight | 175.23 g/mol | PubChem[3] |
| Canonical SMILES | C1CC(=O)NC1CC2=CC=CC=C2 | PubChem[3] |
| InChIKey | UJTLWBQZNAXBAQ-UHFFFAOYSA-N | PubChem[3] |
The structure possesses a stereocenter at the C5 position, meaning it can exist as (R)-5-benzylpyrrolidin-2-one or (S)-5-benzylpyrrolidin-2-one. The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different binding affinities and pharmacological effects.[4] Unless specified, "this compound" typically refers to the racemic mixture.
Physicochemical and Spectroscopic Profile
Understanding the physical properties and having a reliable spectroscopic fingerprint are essential for quality control and experimental design.
2.1 Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | ChemicalBook[5] |
| Melting Point | 62.2 - 63.3 °C | ChemicalBook[5] |
| Solubility | Data not widely published, but expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
2.2 Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. While a specific, complete dataset for this exact compound is not aggregated in a single public source, we can predict the key spectral features based on its constituent functional groups and data from analogous structures like 2-pyrrolidinone.[2][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. Protons on the pyrrolidinone ring (positions 3 and 4) would appear as multiplets in the aliphatic region (~1.8-2.5 ppm). The single proton at the chiral C5 position would likely be a multiplet coupled to adjacent protons. The benzylic CH₂ protons would present a characteristic set of signals, often as two distinct doublets of doublets (diastereotopic protons) due to the adjacent chiral center. The five aromatic protons of the benzyl group would appear in the ~7.2-7.4 ppm region, and the N-H proton would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C spectrum would confirm the carbon skeleton. Key signals include the carbonyl carbon (C2) at a significantly downfield shift (~175 ppm), carbons of the pyrrolidinone ring in the aliphatic region (~20-50 ppm), the chiral C5 carbon, the benzylic CH₂ carbon, and the distinct signals for the aromatic carbons of the benzyl group.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of its functional groups. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretch of the five-membered lactam (amide I band). A broad absorption in the region of 3250 cm⁻¹ is indicative of the N-H stretching vibration. C-H stretching from the aliphatic and aromatic portions would appear just below and above 3000 cm⁻¹, respectively.[3][6]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (175.23 Da). Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrrolidinone ring, providing further structural evidence.
Synthesis and Reactivity
The pyrrolidinone scaffold is a valuable synthetic target. Several strategies exist for its construction, offering flexibility in introducing substituents.
3.1 Synthetic Approaches
A robust and increasingly common method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines like benzylamine.[7][8] This method is advantageous due to its straightforward nature and broad applicability.
The causality behind this choice is the unique reactivity of DA cyclopropanes. They function as 1,4-C,C-dielectrophiles, while the primary amine acts as a 1,1-dinucleophile. The reaction proceeds through a Lewis acid-catalyzed ring-opening to form a γ-amino ester intermediate, which then undergoes in-situ lactamization to yield the desired pyrrolidin-2-one core.[8]
Workflow for Synthesis via DA Cyclopropanes
Caption: Synthesis Workflow via Donor-Acceptor Cyclopropanes.
3.2 Key Experimental Protocol: Synthesis from a DA Cyclopropane
This protocol is a representative example based on methodologies described in the literature.[7][8]
-
Reaction Setup: To a solution of a suitable donor-acceptor cyclopropane (1.0 eq) in a dry, inert solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), add the primary amine (e.g., benzylamine, 1.2 eq).
-
Catalysis: Introduce a Lewis acid catalyst, such as Y(OTf)₃ (5-10 mol%), to the mixture. The choice of a Lewis acid is critical to facilitate the electrophilic opening of the cyclopropane ring.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the formation of a γ-amino ester intermediate.
-
Lactamization: Upon consumption of the starting material, promote lactamization by heating the reaction mixture under reflux, often with the addition of a catalytic amount of acetic acid to facilitate the cyclization and elimination of an alcohol.
-
Workup & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to expected values.
Applications in Medicinal Chemistry and Drug Development
The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] Its derivatives are of significant interest due to their diverse biological activities.
4.1 Nootropic and CNS Activity The 2-pyrrolidinone structure is the core of the "racetam" family of nootropic drugs, which are investigated for cognitive enhancement and treating neurological conditions.[9][10] Compounds like Piracetam are thought to modulate central neurotransmitters, including acetylcholine and glutamate.[11] While this compound itself is not a marketed nootropic, its structural similarity makes it a valuable intermediate for synthesizing more complex analogues with potential CNS activity. For instance, nebracetam, an analogue with an aminomethyl group at C4 and a benzyl group at N1, has been studied for its ability to improve memory in patients with dementia.[9]
4.2 Antimicrobial Activity Natural products containing the pyrrolidinone scaffold have demonstrated antimicrobial properties.[1] A derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, isolated from marine Streptomyces, showed potent inhibitory activity against the opportunistic fungal pathogen Aspergillus niger and moderate activity against bacteria like Escherichia coli.[12] This suggests that the this compound framework is a promising starting point for the development of novel antifungal and antibacterial agents. The benzyl group can be systematically modified to optimize potency and spectrum of activity.
4.3 Enzyme Inhibition and Other Therapeutic Targets The broader class of 1,5-substituted pyrrolidin-2-ones has been explored for a variety of therapeutic targets.[8] Derivatives have been identified as potential inhibitors of:
-
Histone Deacetylases (HDACs): Implicated in cancer and inflammatory diseases.
-
Cannabinoid Receptor 1 (CB1): A target for metabolic disorders and pain.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle and a target in oncology.[8]
The this compound structure serves as a key building block for creating libraries of compounds to screen against these and other important pharmacological targets.
Logical Relationship of the Pyrrolidinone Core to Biological Activity
Caption: Relationship between the core scaffold and its applications.
Safety and Toxicological Profile
Based on the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance and must be handled with appropriate precautions.
5.1 GHS Hazard Identification
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
5.2 Handling and Storage Recommendations
Given its irritant properties, standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]
To the best of our knowledge, a comprehensive toxicological profile has not been thoroughly investigated.[13] Therefore, the compound should be treated as potentially harmful, and exposure should be minimized.
Conclusion
This compound is more than a simple chemical entity; it is a versatile platform for chemical innovation, particularly in the realm of drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of the pyrrolidinone scaffold, makes it a compound of high interest. From potential applications in combating microbial resistance to developing novel treatments for central nervous system disorders, the opportunities for further research are vast. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a solid starting point for scientists aiming to harness the capabilities of this valuable molecule.
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Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 25-34. Retrieved from [Link]
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Flores, A. F. C., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. IUCrData, 70(6), o629. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
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Słoczyńska, K., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry, 65(17), 11703–11725. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Słoczyńska-Waszkielewicz/59f1f0a10850259b56f8749a37c385b037307062]([Link]
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Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1480-1490. Retrieved from [Link]
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PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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The Cornerstone of Innovation: A Technical Guide to 5-Benzylpyrrolidin-2-one
This guide serves as a definitive resource for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive exploration of 5-Benzylpyrrolidin-2-one. We will delve into its fundamental physicochemical properties, dissect established synthetic routes with an emphasis on the underlying chemical logic, and illuminate its critical role as a versatile scaffold in modern pharmacology. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.
Core Molecular Profile
This compound is a lactam derivative featuring a five-membered pyrrolidinone ring substituted with a benzyl group at the 5-position. This seemingly simple architecture is a gateway to significant molecular complexity and biological activity.
The core identity of this compound is defined by its molecular formula, C₁₁H₁₃NO , and a molecular weight of 175.23 g/mol .[1][2] Its unique structure is unambiguously identified by the CAS number 14293-06-2 and the IUPAC name This compound .[1][2]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its synthesis, purification, and characterization. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| CAS Number | 14293-06-2 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 62.2-63.3 °C | |
| Flash Point | 113 °C (closed cup) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water. | [3] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: The presence of the lactam functional group is characterized by a strong carbonyl (C=O) stretching vibration. The molecule also exhibits characteristic peaks for C-H bonds in the aromatic and aliphatic regions.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzyl group, the diastereotopic protons of the benzyl CH₂, the proton at the chiral center (C5), and the protons of the pyrrolidinone ring. ¹³C NMR spectroscopy provides definitive evidence of the carbon skeleton.
Synthesis Methodologies: A Logic-Driven Approach
The synthesis of this compound and its derivatives is a subject of considerable interest, driven by the quest for efficient and stereoselective methods. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
Synthesis from Donor-Acceptor Cyclopropanes
A robust and elegant method involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as benzylamine.[4][5] This pathway leverages the unique reactivity of DA cyclopropanes as 1,4-C,C-dielectrophiles.[4][5]
Workflow: One-Pot Synthesis from DA Cyclopropanes
Caption: One-pot synthesis of 1,5-substituted pyrrolidin-2-ones.
Experimental Protocol: General Procedure [4][6]
-
Reaction Setup: To a solution of the donor-acceptor cyclopropane (1 equivalent) in a suitable solvent (e.g., dichloroethane), add the primary amine (1-1.2 equivalents) and a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O).
-
Ring Opening: The mixture is heated under reflux. The Lewis acid catalyzes the nucleophilic attack of the amine on the cyclopropane ring, leading to the formation of a γ-amino ester intermediate.
-
Lactamization & Decarboxylation: The reaction is then subjected to conditions that promote intramolecular cyclization (lactamization) followed by the removal of the ester group (dealkoxycarbonylation), often facilitated by the addition of a base or further heating.
-
Workup and Purification: Upon completion, the reaction is cooled, quenched, and extracted. The crude product is then purified using column chromatography to yield the desired 5-substituted pyrrolidin-2-one.
Causality and Trustworthiness: This one-pot protocol is highly efficient as it minimizes intermediate isolation steps, reducing material loss and saving time. The self-validating nature of the process lies in the specific reactivity of the DA cyclopropane, which, under Lewis acid catalysis, is predisposed to the ring-opening/lactamization cascade, making it a reliable and reproducible method.[4][5]
Chiral Synthesis from Pyroglutaminol
For applications requiring specific stereochemistry, starting from a chiral precursor is essential. N-benzyl-5(S)-pyroglutaminol, derived from the inexpensive chiral synthon L-glutamic acid, is an excellent starting material.
Workflow: Mitsunobu Reaction Approach
Caption: Stereospecific synthesis via Mitsunobu reaction.
Experimental Protocol: Mitsunobu Reaction [7]
-
Activation: N-Benzyl-5(S)-pyroglutaminol (1 eq) is dissolved in an anhydrous solvent like THF. Diethyl azodicarboxylate (DEAD) (1.4 eq) and triphenylphosphine (PPh₃) (1.4 eq) are added, and the mixture is stirred at room temperature to form the active phosphonium salt intermediate.
-
Nucleophilic Attack: A solution of the desired nucleophile (e.g., a substituted pyrazole, 1.2 eq) in THF is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours, monitored by TLC. The nucleophile displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C5 position.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the enantiomerically pure 5-substituted product.
Expertise in Action: The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups with stereochemical inversion. Its choice here demonstrates a sophisticated approach to chiral synthesis. The protocol's trustworthiness is ensured by the well-established and highly predictable nature of the Sₙ2 displacement on the activated alcohol.
The Role in Drug Discovery and Medicinal Chemistry
The pyrrolidine-2-one ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] The 5-benzyl substitution provides a crucial structural motif that can be tailored for specific biological targets.
A Versatile Pharmacophore
The this compound core offers several advantages for drug design:
-
Structural Rigidity and 3D Shape: The five-membered ring provides a constrained conformation, which can lead to higher binding affinity and selectivity for a target protein.[8]
-
Chiral Center: The C5 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical as different stereoisomers can have vastly different biological activities and safety profiles.[8]
-
Vectors for Diversification: The aromatic ring of the benzyl group and the nitrogen atom of the lactam can be readily functionalized, enabling the exploration of structure-activity relationships (SAR).
Therapeutic Applications
The 5-aryl-1-benzylpyrrolidin-2-one framework is a key component in compounds targeting a range of diseases:[5]
-
Central Nervous System (CNS) Disorders: This scaffold is found in molecules designed as nootropic agents, which aim to enhance cognitive function.[10] For instance, Nebracetam, a nootropic drug candidate, features a modified 1-benzylpyrrolidin-2-one structure.[10] The scaffold has also been explored in the design of potential anti-Alzheimer's agents, drawing inspiration from the structure of drugs like donepezil.
-
Receptor Antagonism: Derivatives have shown potent antagonist activity at various receptors, including cannabinoid receptor 1 (CB1) and dual orexin receptors, which are targets for metabolic disorders and sleep disorders, respectively.[5]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
GHS Hazard Classification: [1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE): [1]
-
Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1]
-
Wear appropriate PPE, including impervious gloves, safety goggles or a face shield, and a lab coat.[1]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[1]
Storage: [1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
-
ResearchGate. (2025, August 10). An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Perekhoda, L., et al. (n.d.). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-allyl-1-benzyl-2-pyrrolidinone - C14H17NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
ResearchGate. (2022, December 2). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
PubMed Central. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2020, December 1). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ResearchGate. (2022, March 11). (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Benzyl-2-pyrrolidinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-Benzyl-2-pyrrolidone. Retrieved from [Link]
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Spectroscopic Data of 5-Benzylpyrrolidin-2-one: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzylpyrrolidin-2-one (C₁₁H₁₃NO), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectral databases and peer-reviewed literature to ensure scientific integrity and practical utility.
Molecular Structure and Spectroscopic Overview
This compound, also known as 5-(phenylmethyl)-2-pyrrolidinone, possesses a chiral center at the C5 position of the pyrrolidinone ring. The molecule's structure, consisting of a five-membered lactam ring attached to a benzyl group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: ~220 ppm
-
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (N-H) | 6.0 - 7.5 | broad singlet | 1H |
| H (Aromatic) | 7.20 - 7.40 | multiplet | 5H |
| H5 | 3.80 - 4.00 | multiplet | 1H |
| H (Benzyl CH₂) | 2.80 - 3.10 | multiplet | 2H |
| H3, H4 | 1.80 - 2.50 | multiplet | 4H |
Interpretation:
-
The broad singlet for the N-H proton is characteristic of amides and its chemical shift can be highly dependent on concentration and solvent.
-
The aromatic protons of the benzyl group typically appear as a complex multiplet in the 7.2-7.4 ppm region.
-
The proton at the chiral center (H5) is expected to be a multiplet due to coupling with the adjacent methylene protons of the ring and the benzylic protons.
-
The diastereotopic benzylic protons may appear as a complex multiplet, potentially an AB quartet, due to the adjacent chiral center.
-
The pyrrolidinone ring protons (H3 and H4) will present as overlapping multiplets in the aliphatic region.
¹³C NMR Spectral Data
A ¹³C NMR spectrum for (5R)-5-(phenylmethyl)-pyrrolidin-2-one, an enantiomer of the target compound, has been reported in CDCl₃.[1] The chemical shifts are expected to be identical for the S-enantiomer and the racemate.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C2) | ~177 |
| C (Aromatic, Quaternary) | ~138 |
| CH (Aromatic) | ~129, ~128, ~126 |
| C5 | ~57 |
| CH₂ (Benzyl) | ~45 |
| C3 | ~31 |
| C4 | ~22 |
Interpretation:
-
The carbonyl carbon (C2) of the lactam is the most deshielded, appearing around 177 ppm.
-
The aromatic carbons of the benzyl group resonate in the 126-138 ppm range.
-
The chiral carbon (C5) is found at approximately 57 ppm.
-
The benzylic methylene carbon and the two methylene carbons of the pyrrolidinone ring appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the amide and aromatic functionalities.
Experimental Protocol: IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3200 (broad) | N-H stretch | Amide |
| 3080-3030 | C-H stretch (sp²) | Aromatic |
| 2950-2850 | C-H stretch (sp³) | Aliphatic |
| ~1680 (strong) | C=O stretch (Amide I) | Lactam |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
| ~1420 | CH₂ scissoring | Aliphatic |
| ~740, ~700 | C-H out-of-plane bend | Monosubstituted Benzene |
Interpretation:
-
A strong, broad absorption around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide in the lactam ring.
-
The most prominent peak in the spectrum is the C=O stretching (Amide I band) of the five-membered lactam, which typically appears at a high frequency (~1680 cm⁻¹) due to ring strain.
-
The presence of the benzyl group is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
The strong absorptions around 740 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Sample Introduction:
-
EI: Direct insertion probe or via Gas Chromatography (GC).
-
ESI: Infusion or via Liquid Chromatography (LC).
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound (Molecular Weight: 175.23 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 175 under EI conditions. The fragmentation pattern is dictated by the stability of the resulting fragments.
Proposed Fragmentation Pathway:
Sources
Chiral Synthesis of 5-Benzylpyrrolidin-2-one: An In-depth Technical Guide
Introduction: The Significance of Chiral 5-Benzylpyrrolidin-2-one in Drug Discovery
The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The stereochemistry at the C5 position is often crucial for pharmacological activity, making the enantioselective synthesis of 5-substituted pyrrolidin-2-ones a critical endeavor for the development of novel therapeutics. This compound, in its enantiomerically pure forms, serves as a key chiral building block for a range of drug candidates, including anticonvulsants, nootropics, and anti-inflammatory agents. The challenge lies in the efficient and highly selective construction of the stereogenic center at the C5 position. This guide provides a detailed technical overview of robust and scalable methodologies for the chiral synthesis of this compound, with a focus on asymmetric hydrogenation and diastereoselective alkylation strategies.
Strategic Approaches to Chirality: A Tale of Two Methodologies
The asymmetric synthesis of this compound can be broadly categorized into two primary strategies: the direct enantioselective construction of the chiral center from a prochiral precursor, and the diastereoselective functionalization of a chiral starting material. Each approach offers distinct advantages and is suited to different research and development contexts.
1. Asymmetric Catalytic Hydrogenation: A Direct and Atom-Economical Route
Asymmetric hydrogenation represents a powerful and elegant method for the direct installation of a stereocenter.[1] This approach typically involves the hydrogenation of an unsaturated precursor, 5-benzylidene-2-pyrrolidinone, in the presence of a chiral transition metal catalyst. Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy in this transformation.[1]
The Causality Behind the Catalyst: Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation
The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides and related substrates is governed by the formation of a chiral catalyst-substrate complex.[2][3] The chiral ligand, typically a bidentate phosphine, creates a chiral environment around the rhodium center, dictating the facial selectivity of hydrogen addition to the double bond. The generally accepted mechanism involves the coordination of the olefin to the rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination to yield the saturated product and regenerate the catalyst.
Figure 1: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.
Field-Proven Protocol: Asymmetric Hydrogenation of 5-Benzylidene-2-pyrrolidinone
This protocol is a representative procedure based on established methodologies for the asymmetric hydrogenation of similar substrates.[4][5]
Step 1: Catalyst Preparation In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Ph-BPE, 1.1 mol%) in a degassed solvent such as methanol or THF is stirred for 30 minutes to form the active catalyst.
Step 2: Hydrogenation The substrate, 5-benzylidene-2-pyrrolidinone (1.0 equiv), is dissolved in the same degassed solvent and added to the catalyst solution in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 bar).
Step 3: Reaction Monitoring and Work-up The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) and monitored by TLC or GC/MS for the disappearance of the starting material. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
Step 4: Purification The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
2. Diastereoselective Alkylation of Pyroglutamic Acid: A Chiral Pool Approach
The use of naturally occurring chiral molecules, or the "chiral pool," provides a robust and often cost-effective strategy for asymmetric synthesis. (S)-Pyroglutamic acid, a derivative of glutamic acid, is an excellent chiral starting material for the synthesis of (S)-5-benzylpyrrolidin-2-one.[6] The inherent stereochemistry of pyroglutamic acid is leveraged to direct the diastereoselective introduction of the benzyl group.
Controlling Stereochemistry: The Logic of Diastereoselective Alkylation
This strategy relies on the formation of a chiral enolate from a protected pyroglutamic acid derivative. The pre-existing stereocenter at C5 influences the approach of the electrophile (benzyl bromide), leading to the preferential formation of one diastereomer. The choice of protecting groups for the nitrogen and the carboxylic acid, as well as the reaction conditions for enolate formation, are critical for achieving high diastereoselectivity.
Figure 2: Workflow for diastereoselective synthesis from pyroglutamic acid.
Field-Proven Protocol: Synthesis of (S)-5-Benzylpyrrolidin-2-one from (S)-Pyroglutamic Acid
This protocol is a composite procedure based on established methods for the modification of pyroglutamic acid.[7][8]
Step 1: Protection of (S)-Pyroglutamic Acid (S)-Pyroglutamic acid is first converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of acid (e.g., H2SO4). The resulting ester is then N-protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base like DMAP.
Step 2: Diastereoselective Benzylation The N-protected pyroglutamate ester is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the chiral enolate. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to warm slowly to room temperature.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to isolate the desired diastereomer.
Step 4: Deprotection The protecting groups are removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for the ester and TFA for the Boc group) to yield (S)-5-benzylpyrrolidin-2-one.
Comparative Analysis of Synthetic Strategies
| Feature | Asymmetric Hydrogenation | Diastereoselective Alkylation |
| Starting Material | Prochiral 5-benzylidene-2-pyrrolidinone | (S)-Pyroglutamic acid (chiral pool) |
| Key Transformation | Enantioselective C=C bond reduction | Diastereoselective C-C bond formation |
| Stereocontrol | Chiral catalyst | Substrate-controlled |
| Atom Economy | High (addition of H2) | Moderate (involves protecting groups) |
| Scalability | Generally good for catalytic processes | Can be high, but may require cryogenic conditions |
| Typical Yields | High (>90%) | Good to High (60-90%) |
| Typical ee/de | High enantiomeric excess (>95% ee) | High diastereomeric excess (>90% de) |
Alternative Approaches: The Rise of Biocatalysis
In addition to traditional chemical methods, biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[9] For this compound, enzymatic kinetic resolution of the racemic mixture is a viable strategy.[10]
Enzymatic Kinetic Resolution
In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase, that selectively acylates or hydrolyzes one enantiomer, leaving the other enantiomer unreacted and thus enriched. This method can provide access to both enantiomers of the target molecule.
Conclusion: A Versatile Toolbox for Chiral Synthesis
The chiral synthesis of this compound is a well-established field with a variety of robust and scalable methodologies. The choice of synthetic route ultimately depends on the specific requirements of the project, including cost, scale, and desired enantiopurity. Asymmetric hydrogenation offers a direct and atom-economical approach, while diastereoselective alkylation from the chiral pool provides a reliable and often cost-effective alternative. The emergence of biocatalytic methods further expands the synthetic toolbox, offering environmentally benign and highly selective transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of key chiral building blocks like this compound will remain a priority in the field of drug discovery and development.
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Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Am. RWTH Publications. Available at: [Link]
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Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. Available at: [Link]
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Directory of Open Access Journals. Available at: [Link]
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A Technical Guide to 5-Benzylpyrrolidin-2-one: A Versatile Molecular Scaffold in Modern Chemistry
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidinone ring is a foundational structure in medicinal chemistry, prized for its unique three-dimensional shape and stereochemical possibilities.[1][2][3] Among its many derivatives, 5-benzylpyrrolidin-2-one stands out as a particularly versatile and powerful molecular scaffold. The strategic placement of a benzyl group at the C5 position introduces both aromaticity and a critical chiral center, providing a rich platform for designing novel therapeutic agents and functional materials. This guide offers an in-depth analysis of the synthesis, functionalization, and application of this high-value chemical entity.
Core Attributes: Why this compound?
The utility of the this compound scaffold stems from a combination of inherent structural and chemical properties:
-
Stereochemical Complexity: The C5 position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical in drug development, as different stereoisomers can exhibit vastly different biological activities and safety profiles.[2]
-
Structural Rigidity and Flexibility: The pyrrolidinone ring is not planar, adopting a "pseudorotation" conformation that allows it to explore three-dimensional space effectively.[1][2][3] This non-planarity, combined with the rotatable benzyl group, enables derivatives to conform to the complex topologies of biological targets like enzyme active sites and protein receptors.
-
Multiple Points for Diversification: The scaffold presents three primary sites for chemical modification: the nitrogen atom of the lactam, the carbonyl group, and the aromatic benzyl ring. This allows for the systematic generation of large compound libraries to explore structure-activity relationships (SAR).
-
Proven Pharmacological Relevance: Pyrrolidinone-based structures are found in numerous FDA-approved drugs and biologically active compounds, demonstrating their favorable pharmacokinetic and pharmacodynamic properties.[1][4] Derivatives have shown a wide range of activities, including anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
Synthesis of the Core Scaffold
The enantioselective synthesis of this compound is crucial for its application in drug discovery. The most common and reliable methods utilize chiral starting materials from the natural "chiral pool."
Synthesis from L-Glutamic Acid
A robust and widely used method starts with L-glutamic acid, a readily available and inexpensive amino acid. This approach ensures the stereochemistry at the C5 position is pre-defined.
Workflow: L-Glutamic Acid to (S)-5-Benzylpyrrolidin-2-one
Caption: Chiral pool synthesis of (S)-5-benzylpyrrolidin-2-one.
Causality Behind Experimental Choices:
-
Thermal Cyclization: Heating L-glutamic acid efficiently produces pyroglutamic acid, a stable five-membered lactam, by intramolecular dehydration. This step establishes the core pyrrolidinone ring.
-
Friedel-Crafts Acylation: This classic C-C bond-forming reaction is the most direct way to introduce the benzoyl group. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to activate the acyl chloride and facilitate electrophilic attack on the benzene ring.
-
Ketone Reduction: The choice of reduction method is critical. The Clemmensen reduction (amalgamated zinc and HCl) is effective for aryl ketones but uses harsh acidic conditions. The Wolff-Kishner reduction (hydrazine and a strong base) offers an alternative under basic conditions, which can be advantageous if other acid-sensitive functional groups are present. The goal is the complete reduction of the carbonyl to a methylene (-CH₂-) group.
Alternative Synthetic Routes
Other methods, such as those starting from L-phenylalanine, can also be employed. For instance, the Lacey-Dieckmann cyclization of precursors derived from L-phenylalanine methyl ester provides a route to the corresponding 5-benzylpyrrolidine-2,4-dione, which can be further modified.[6][7]
A Scaffold for Diversification: Key Functionalization Strategies
The true power of this compound lies in its capacity for derivatization.
Caption: Primary sites for diversification on the scaffold.
N-Functionalization
The lactam nitrogen is the most common site for modification.
-
N-Alkylation: Deprotonation with a moderate base (e.g., NaH) followed by reaction with an alkyl halide (R-X) is a straightforward method to install a variety of alkyl or substituted benzyl groups.
-
N-Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.
-
N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of diverse aryl and heteroaryl substituents.
Benzyl Ring Substitution
The aromatic ring is amenable to electrophilic aromatic substitution.
-
Nitration/Reduction: Nitration (HNO₃/H₂SO₄) followed by reduction (e.g., SnCl₂/HCl or catalytic hydrogenation) provides an amino group, which is a versatile handle for further derivatization into amides, sulfonamides, or for use in coupling reactions.
-
Halogenation: Introduction of bromine or chlorine provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex biaryl or alkynyl structures.
Applications in Drug Discovery: Case Studies
The this compound scaffold has been explored for a range of therapeutic targets.
Anticonvulsant Agents
The pyrrolidinone core is famously present in the racetam class of drugs. Research into derivatives of this compound has identified compounds with potent anticonvulsant activity. The SAR often indicates that the size and electronics of substituents on both the nitrogen and the benzyl ring significantly influence efficacy.[1]
Nootropic Agents
Nebracetam, or 4-(aminomethyl)-1-benzylpyrrolidin-2-one, is a known nootropic agent.[8] The this compound scaffold serves as a key starting point for synthesizing structural analogues of such cognitive enhancers. Modifications often focus on introducing substituents to the benzyl ring to modulate receptor affinity and pharmacokinetic properties.[8]
Anti-Alzheimer's Agents
Inspired by the structure of donepezil, researchers have synthesized N-benzylated pyrrolidin-2-one derivatives as potential anti-Alzheimer's agents.[9] In these designs, the N-benzylpyrrolidinone moiety acts as a bioisostere for the indanone portion of the lead compound, demonstrating the scaffold's utility in mimicking key pharmacophoric features.[9]
Antifungal Agents
A naturally occurring derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, isolated from Streptomyces, has shown promising anti-Aspergillus activity.[10] In silico docking studies suggest this compound may target essential fungal enzymes like 14-alpha-sterol demethylase, highlighting a potential mechanism of action and a new avenue for antifungal drug development.[10]
Table 1: Example Structure-Activity Relationship (SAR) Data for Hypothetical Anticonvulsant Derivatives
| Compound ID | R1 (N-substituent) | R2 (Benzyl-substituent) | Anticonvulsant Activity (ED₅₀, mg/kg) |
| BP-01 | H | H | 120 |
| BP-02 | -CH₃ | H | 95 |
| BP-03 | H | 4-Cl | 88 |
| BP-04 | -CH₃ | 4-Cl | 65 |
| BP-05 | H | 4-OCH₃ | 110 |
| BP-06 | -CH₂CH₂OH | 4-Cl | 72 |
This table presents hypothetical data for illustrative purposes, based on general trends observed in medicinal chemistry.
Experimental Protocols
Protocol: N-Alkylation of (S)-5-Benzylpyrrolidin-2-one
Objective: To synthesize (S)-1-allyl-5-benzylpyrrolidin-2-one.
Materials:
-
(S)-5-Benzylpyrrolidin-2-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-5-benzylpyrrolidin-2-one dissolved in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a cloudy suspension indicates the generation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add allyl bromide dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the protocol is validated at each stage. Complete consumption of starting material is confirmed by TLC. Successful purification is confirmed by clean NMR spectra, and the correct molecular weight is verified by mass spectrometry, ensuring the integrity of the final compound.
Conclusion and Future Outlook
This compound is more than just a single molecule; it is a strategic platform for chemical innovation. Its inherent stereochemistry, conformational properties, and multiple points for diversification make it an exceptionally valuable scaffold in the design of new medicines and materials.[1][2][11] Future research will likely focus on leveraging this scaffold to tackle increasingly complex biological targets, including protein-protein interactions and allosteric binding sites, where its three-dimensional character can be fully exploited. The development of novel, more efficient synthetic routes and the application of this core in asymmetric organocatalysis further promise to expand its utility in the years to come.
References
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Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link][1][2][3]
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Özdemir, Z., Çiftçi, G. A., & Yılmaz, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249963. [Link][4]
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Jain, A., & Sharma, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1549-1563. [Link][5]
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Ivanova, M. N., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link][12][13]
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Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 50. [Link][8]
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Anand, J., et al. (2018). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ResearchGate. [Link][9]
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Srinivasan, N., & Rajan, S. (2011). Interaction of 5-(2, 4-Dimethylbenzyl) Pyrrolidin-2-One with Selected Antifungal Drug Target Enzymes by in silico Molecular Docking Studies. Interdisciplinary Sciences: Computational Life Sciences, 3(3), 198-203. [Link][10]
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Pace, V., & Holzer, W. (2013). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Journal of Visualized Experiments, (77), e50597. [Link][6][7]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][14]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Benzylpyrrolidin-2-one
Introduction: The Significance of the 5-Benzylpyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry and materials science. Among its many derivatives, this compound stands out as a crucial structural motif in a variety of biologically active compounds. Its presence is associated with a range of pharmacological activities, making the development of efficient and stereoselective synthetic routes to this core a significant focus for researchers in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, with a core focus on the selection and rationale behind the choice of starting materials.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and field-proven methods include:
-
Reductive Amination of γ-Keto Acids: A direct and convergent approach involving the cyclization of a linear precursor.
-
Chiral Pool Synthesis: Leveraging readily available, enantiomerically pure starting materials such as amino acids.
-
Cyclization of γ-Nitro Ketones: A versatile method involving the reduction of a nitro group followed by intramolecular cyclization.
-
From Donor-Acceptor Cyclopropanes: A modern approach for the synthesis of substituted pyrrolidinones.
This guide will delve into the specifics of each of these routes, providing a comparative analysis to inform the selection of the most appropriate starting materials and synthetic strategy for a given research objective.
Route 1: Reductive Amination of 5-Oxo-5-phenylpentanoic Acid
This is one of the most direct and conceptually simple routes to this compound. The core of this strategy lies in the intramolecular reductive amination of a γ-keto acid.
Core Starting Materials:
-
5-Oxo-5-phenylpentanoic acid: The primary linear precursor containing both the keto and carboxylic acid functionalities required for lactam formation.
-
Ammonia source: Typically aqueous or anhydrous ammonia, or an ammonium salt like ammonium formate.
-
Reducing agent: Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Causality Behind Experimental Choices:
The choice of ammonia source and reducing agent is critical for the efficiency of the reaction. Ammonia reacts with the ketone to form an intermediate imine, which is then reduced and undergoes spontaneous intramolecular cyclization to form the lactam. The pH of the reaction is a crucial parameter; it must be high enough to have a sufficient concentration of the free amine for the initial nucleophilic attack on the ketone, yet low enough to favor imine formation and stability for the subsequent reduction.
Sodium triacetoxyborohydride is a mild and selective reducing agent often favored for reductive aminations as it can be used in a one-pot procedure and tolerates a variety of functional groups.[1] Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is another effective method, often providing high yields and clean reactions.[2]
Experimental Protocol: A Representative Procedure
A general protocol for the reductive amination of a γ-keto acid is as follows:
-
Dissolve 5-oxo-5-phenylpentanoic acid (1.0 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add the ammonia source (e.g., ammonium acetate, 2.0-3.0 eq).
-
If necessary, adjust the pH of the mixture to be mildly acidic (pH 5-6) with a reagent like acetic acid to facilitate imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Logical Workflow Diagram
Caption: Reductive amination of 5-oxo-5-phenylpentanoic acid.
Route 2: Chiral Pool Synthesis from L-Glutamic Acid Derivatives
For the synthesis of enantiomerically pure this compound, utilizing a chiral starting material from the "chiral pool" is a highly effective strategy. L-glutamic acid is an excellent and readily available precursor.
Core Starting Materials:
-
N-Boc-L-glutamic acid 5-benzyl ester: A commercially available, protected derivative of L-glutamic acid where the stereocenter is already established.[3]
-
Reducing agent: A reagent capable of selectively reducing the α-carboxylic acid to an alcohol, such as borane-tetrahydrofuran complex (BH₃·THF) or a mixed anhydride reduction protocol.
-
Activating agent for cyclization: Reagents like thionyl chloride (SOCl₂) or a carbodiimide can be used to activate the remaining carboxylic acid for lactam formation.
Causality Behind Experimental Choices:
The use of N-Boc-L-glutamic acid 5-benzyl ester provides a strategic advantage by having the amine and the γ-carboxylic acid differentially protected. The N-Boc group protects the amine during the reduction of the α-carboxylic acid. The benzyl ester protects the γ-carboxylic acid. The key is the selective reduction of the free α-carboxylic acid. This can be achieved by forming a mixed anhydride with a chloroformate followed by reduction with sodium borohydride, or by direct reduction with a borane complex.
Once the α-carboxylic acid is reduced to a primary alcohol, the N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid). The resulting amino alcohol can then undergo intramolecular cyclization to form the lactam. This cyclization is often spontaneous upon heating or can be facilitated by activating the benzyl ester.
Experimental Protocol: A Representative Procedure
The synthesis of (S)-5-benzylpyrrolidin-2-one from N-Boc-L-glutamic acid 5-benzyl ester can be envisioned as follows:
-
Reduction: To a solution of N-Boc-L-glutamic acid 5-benzyl ester (1.0 eq) in anhydrous THF at 0 °C, add a reducing agent such as borane-dimethyl sulfide complex (BMS) dropwise. Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Deprotection: After quenching the reduction, the crude product is treated with a strong acid like trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Cyclization: The resulting amino ester is then heated in a high-boiling solvent like toluene or xylene to effect intramolecular cyclization via aminolysis of the benzyl ester, yielding (S)-5-benzylpyrrolidin-2-one.
Logical Workflow Diagram
Caption: Chiral pool synthesis from an L-glutamic acid derivative.
Route 3: Cyclization of γ-Nitro Ketones
This method offers a versatile approach where the pyrrolidinone ring is constructed from an acyclic γ-nitro ketone.
Core Starting Materials:
-
A γ-nitro ketone precursor: For this compound, this would be 1-nitro-5-phenylpentan-2-one.
-
Reducing agent: Typically catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[2]
Causality Behind Experimental Choices:
The synthesis of the γ-nitro ketone precursor is a key step and can often be achieved via a Michael addition of a nitromethane anion to an α,β-unsaturated ketone (e.g., benzylideneacetone). The subsequent reduction of the nitro group to an amine is the critical transformation. Catalytic hydrogenation is the method of choice as it is highly efficient for this purpose. Upon formation of the γ-amino ketone, spontaneous intramolecular cyclization occurs to form the thermodynamically stable five-membered lactam ring.
This method is advantageous as it allows for the introduction of various substituents on the pyrrolidinone ring by choosing the appropriate Michael acceptor and nitroalkane.
Experimental Protocol: A Representative Procedure
-
Synthesis of the γ-Nitro Ketone: Prepare the γ-nitro ketone, for instance, by the Michael addition of nitromethane to benzylideneacetone in the presence of a base like sodium methoxide.
-
Reductive Cyclization: Dissolve the γ-nitro ketone in a suitable solvent like methanol or ethanol. Add a catalyst such as Raney Nickel or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Logical Workflow Diagram
Caption: Synthesis via reductive cyclization of a γ-nitro ketone.
Route 4: From Donor-Acceptor Cyclopropanes
A more contemporary approach involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines.[4][5] This method allows for the synthesis of a variety of substituted pyrrolidin-2-ones.
Core Starting Materials:
-
A donor-acceptor cyclopropane: For the synthesis of this compound, a suitable precursor would be a cyclopropane with a phenyl group as the donor and two ester groups as acceptors.
-
Ammonia or a primary amine: To introduce the nitrogen atom of the lactam.
-
Lewis acid catalyst: To facilitate the ring-opening of the cyclopropane.
Causality Behind Experimental Choices:
The reaction proceeds via a Lewis acid-catalyzed ring-opening of the donor-acceptor cyclopropane by the amine nucleophile.[4] This forms a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidin-2-one. A subsequent dealkoxycarbonylation step may be necessary if the starting cyclopropane contains two ester groups.[1] This method is highly versatile and allows for the introduction of diversity at both the N1 and C5 positions of the pyrrolidinone ring.
Experimental Protocol: A Representative Procedure
A one-pot synthesis can be employed:[1]
-
To a solution of the donor-acceptor cyclopropane (1.0 eq) in a solvent like dichloroethane, add the primary amine (1.1 eq) and a Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 0.2 eq).
-
Stir the mixture at room temperature until the ring-opening is complete.
-
Add a solvent like toluene and acetic acid, and heat the mixture to reflux to promote lactamization.
-
For dealkoxycarbonylation, the crude product can be treated with a base like NaOH in ethanol, followed by thermolysis.
-
After work-up, the final product is purified by chromatography.
Logical Workflow Diagram
Sources
Methodological & Application
Synthesis of N-benzyl-5(S)-substituted pyrrolidin-2-ones via Mitsunobu reaction
Application Note & Protocol
Synthesis of N-benzyl-5(S)-substituted pyrrolidin-2-ones via Mitsunobu Reaction
Abstract
This technical guide provides a comprehensive methodology for the synthesis of enantiomerically pure N-benzyl-5(S)-substituted pyrrolidin-2-ones. The core of this strategy is the versatile Mitsunobu reaction, which facilitates the stereospecific introduction of various nucleophiles at the C-5 position of the pyrrolidinone ring.[1][2] Starting from N-benzyl-5(S)-pyroglutaminol, a chiral synthon derived from inexpensive L-pyroglutamic acid, this protocol offers a robust and efficient route to valuable heterocyclic building blocks.[2][3][4] We detail the reaction mechanism, provide a step-by-step experimental protocol, discuss critical process parameters, and present a workflow for synthesizing these compounds, which are of significant interest in drug discovery and natural product synthesis.
Introduction: The Strategic Value of Chiral Pyrrolidin-2-ones
The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsants, nootropics, and anti-infective agents.[3][5][6] The stereochemistry of substituents on this five-membered lactam ring is often critical for biological activity, making stereoselective synthesis a paramount objective for drug development professionals.
(S)-Pyroglutamic acid, a natural and readily available chiral building block, serves as an ideal starting point for the asymmetric synthesis of these targets.[2][3] It can be readily converted to derivatives like N-benzyl-5(S)-pyroglutaminol, which possesses a primary alcohol at the C-5 position. This hydroxyl group is a key handle for introducing further chemical diversity.
The Mitsunobu reaction is an exceptionally powerful tool in modern organic synthesis for its ability to convert primary and secondary alcohols into a wide array of functionalities—such as esters, ethers, azides, and thioethers—under mild conditions.[7][8] A defining feature of the reaction is its stereospecificity; it proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the reacting stereocenter.[7][9][10] This application note leverages the Mitsunobu reaction to displace the hydroxyl group of N-benzyl-5(S)-pyroglutaminol with various N-heterocyclic nucleophiles, providing a direct and stereocontrolled route to novel N-benzyl-5(S)-substituted pyrrolidin-2-ones.[1][2]
Reaction Principle and Mechanism
The Mitsunobu reaction is a complex redox process that achieves the dehydration and substitution of an alcohol.[11] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[12]
The mechanism proceeds through several key stages:
-
Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (typically DEAD or DIAD), forming a betaine intermediate.[8][11]
-
Alcohol Activation: The betaine deprotonates the acidic nucleophile (Nu-H). The resulting betaine-alcohol complex then forms a highly reactive oxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.[9][10]
-
SN2 Displacement: The conjugate base of the nucleophile (Nu⁻), generated in the previous step, performs a backside attack on the carbon bearing the activated oxyphosphonium group. This SN2 displacement occurs with complete inversion of stereochemistry, yielding the substituted product, triphenylphosphine oxide, and the reduced dialkyl hydrazinedicarboxylate.[8][12]
Caption: Key stages of the Mitsunobu reaction for pyrrolidinone synthesis.
Experimental Section: A Validated Protocol
This protocol details the synthesis of N-benzyl-5(S)-(4-nitropyrazol-1-yl)pyrrolidin-2-one, a representative example of the title reaction.
Materials and Reagents
-
N-benzyl-5(S)-pyroglutaminol (Starting Material)
-
4-Nitropyrazole (Nucleophile)
-
Triphenylphosphine (PPh₃), 99%
-
Diethyl azodicarboxylate (DEAD), ~40% solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Brine (saturated aq. NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel, 60 Å, 230-400 mesh
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-5(S)-pyroglutaminol (1.0 g, 4.87 mmol, 1.0 equiv.) and triphenylphosphine (1.79 g, 6.82 mmol, 1.4 equiv.). Dissolve the solids in 25 mL of anhydrous THF.
-
Initial Stirring: Stir the resulting solution at room temperature for 30 minutes.[1]
-
Nucleophile Addition: In a separate flask, dissolve 4-nitropyrazole (0.66 g, 5.84 mmol, 1.2 equiv.) in 15 mL of anhydrous THF. Add this solution to the reaction mixture.
-
DEAD Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add diethyl azodicarboxylate (DEAD, 1.21 g, 6.95 mmol, 1.4 equiv., if using pure DEAD; adjust volume accordingly for a 40% solution) dropwise over 10 minutes. Causality Note: Slow addition at 0 °C is crucial to control the initial exothermic reaction between PPh₃ and DEAD, preventing side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 7-10 hours. Monitor the reaction's progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent), observing the consumption of the starting alcohol.[1][2]
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Aqueous Workup: Pour the resulting residue into 30 mL of water and extract with ethyl acetate (3 x 40 mL).[1][2] Insight: This extraction transfers the desired product to the organic phase while leaving some water-soluble impurities behind.
-
Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material contains the desired product along with triphenylphosphine oxide (TPPO) and the diethyl hydrazinedicarboxylate byproduct. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 40% EtOAc in hexanes) to isolate the pure N-benzyl-5(S)-(4-nitropyrazol-1-yl)pyrrolidin-2-one.[1] Expert Tip: TPPO can sometimes be challenging to separate. Running a slightly more polar solvent system can help elute the product ahead of the TPPO.
Data Presentation: Substrate Scope
The described protocol is effective for a range of N-heterocyclic nucleophiles. The following table summarizes representative yields for different substituents.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Pyrazole | N-benzyl-5(S)-(pyrazol-1-yl)pyrrolidin-2-one | ~85% |
| 2 | Imidazole | N-benzyl-5(S)-(imidazol-1-yl)pyrrolidin-2-one | ~82% |
| 3 | 4-Nitropyrazole | N-benzyl-5(S)-(4-nitropyrazol-1-yl)pyrrolidin-2-one | ~78% |
| 4 | 3,5-Dimethylpyrazole | N-benzyl-5(S)-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one | ~88% |
Yields are representative and based on reported literature. Actual yields may vary.
Overall Synthetic Workflow
The transformation from a common chiral pool starting material to the final substituted product is illustrated below.
Caption: From chiral precursor to functionalized pyrrolidinone.
Conclusion
The Mitsunobu reaction provides a highly reliable and stereospecific method for synthesizing N-benzyl-5(S)-substituted pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol. This approach is characterized by its mild reaction conditions, operational simplicity, and the crucial advantage of proceeding with complete inversion of stereochemistry. The resulting enantiopure pyrrolidinone derivatives are valuable intermediates for constructing more complex molecules and for screening in drug discovery programs, offering a robust platform for developing novel therapeutics.
References
- Bentham Science Publishers. (2023). Substituted Pyrrolidin-2-ones from N-Benzyl-5(S)-pyroglutaminol through Mitsunobu Reaction.
- K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Organic Synthesis. Mitsunobu reaction.
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2025). An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Molecules. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central. Available at: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]
-
Topics in Current Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]
-
Neurotherapeutics. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. Available at: [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of a wide array of biologically active compounds.[1][2] Its prevalence in natural products and pharmaceuticals underscores the importance of efficient and versatile synthetic methodologies for its construction. Among the various synthetic approaches, one-pot cascade reactions have emerged as a powerful strategy, offering atom economy, reduced workup steps, and rapid access to molecular complexity from simple starting materials.[3][4][5] This guide provides an in-depth exploration of a robust one-pot synthesis of 1,5-disubstituted pyrrolidin-2-ones, focusing on the elegant and efficient aza-Michael addition followed by a subsequent intramolecular cyclization. This methodology is particularly attractive due to its operational simplicity and the ability to introduce diversity at two key positions of the lactam ring.
Reaction Mechanism: The Aza-Michael/Lactamization Cascade
The one-pot synthesis of 1,5-disubstituted pyrrolidin-2-ones from α,β-unsaturated esters and primary amines proceeds through a sequential cascade of an aza-Michael addition and an intramolecular amidation (lactamization).[4][5]
The reaction is initiated by the nucleophilic attack of a primary amine (the Michael donor) onto the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ester (the Michael acceptor).[4][5][6] This conjugate addition, known as the aza-Michael reaction, forms a transient zwitterionic intermediate which rapidly protonates to yield a γ-amino ester.
Under the reaction conditions, the newly formed secondary amine in the γ-amino ester intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group.[4][5] This intramolecular cyclization, or lactamization, results in the formation of a five-membered ring and the elimination of an alcohol molecule (from the ester), yielding the final 1,5-disubstituted pyrrolidin-2-one product. The stability of the five-membered ring provides the thermodynamic driving force for this cyclization step.[4][5]
Figure 1: Aza-Michael/Lactamization Cascade.
Experimental Protocol: One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones
This protocol provides a general procedure for the synthesis of 1,5-disubstituted pyrrolidin-2-ones. The specific substrate scope is broad, and minor modifications to the reaction conditions may be necessary to optimize the yield for specific combinations of amines and α,β-unsaturated esters.
Materials and Equipment
-
Reagents:
-
Appropriate α,β-unsaturated ester (e.g., ethyl acrylate, methyl crotonate)
-
Appropriate primary amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., toluene, methanol, or ethanol)
-
Glacial acetic acid (as a catalyst, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α,β-unsaturated ester (1.0 eq).
-
Addition of Amine: Dissolve the primary amine (1.1 eq) in the chosen anhydrous solvent (e.g., toluene, 0.5 M) and add it to the reaction flask.
-
Catalyst Addition (Optional): For less reactive substrates, a catalytic amount of glacial acetic acid (0.1 eq) can be added to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a solid has formed, it can be collected by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,5-disubstituted pyrrolidin-2-one.
Data Presentation: Representative Yields
The following table summarizes representative yields for the one-pot synthesis of various 1,5-disubstituted pyrrolidin-2-ones reported in the literature. This data is intended to provide a general expectation of the reaction's efficiency with different substrates.
| Entry | R¹ (Amine) | R² (Unsaturated Ester) | Product | Yield (%) | Reference |
| 1 | Benzyl | Methyl (from Methyl Acrylate) | 1-Benzyl-5-methylpyrrolidin-2-one | 85 | [4][5] |
| 2 | Phenyl | Ethyl (from Ethyl Crotonate) | 1-Phenyl-5-ethylpyrrolidin-2-one | 78 | [4][5] |
| 3 | Cyclohexyl | Methyl (from Methyl Acrylate) | 1-Cyclohexyl-5-methylpyrrolidin-2-one | 92 | [4][5] |
| 4 | 4-Methoxyphenyl | Ethyl (from Ethyl Crotonate) | 1-(4-Methoxyphenyl)-5-ethylpyrrolidin-2-one | 81 | [4][5] |
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Insufficiently reactive starting materials or incomplete reaction.
-
Solution: Increase the reaction temperature, extend the reaction time, or add a catalytic amount of a weak acid like acetic acid to promote the aza-Michael addition. Ensure the use of anhydrous solvents as water can interfere with the reaction.
-
-
Formation of Side Products:
-
Cause: Polymerization of the α,β-unsaturated ester or intermolecular reactions.
-
Solution: Use a slight excess of the amine to ensure the complete consumption of the Michael acceptor. Running the reaction at a more dilute concentration can also disfavor intermolecular side reactions.
-
-
Difficult Purification:
-
Cause: The product may have similar polarity to the starting materials or byproducts.
-
Solution: Optimize the eluent system for flash chromatography. A shallow gradient can improve separation. If the product is a solid, recrystallization may be an effective purification method.
-
Alternative One-Pot Methodologies
While the aza-Michael/lactamization cascade is a highly effective method, other one-pot strategies for the synthesis of 1,5-disubstituted pyrrolidin-2-ones have also been developed, offering alternative pathways and access to different substitution patterns.
-
Four-Component Reaction (4CR): A powerful one-pot procedure involving the combination of an amine, an aldehyde, a thiol, and maleic anhydride can generate complex γ-lactams with high diastereoselectivity.[1][3]
-
Donor-Acceptor Cyclopropane Chemistry: The reaction of donor-acceptor cyclopropanes with primary amines, catalyzed by a Lewis acid, provides a route to γ-amino esters which can then undergo in-situ lactamization to form 1,5-disubstituted pyrrolidin-2-ones.[7][8][9]
-
Benzotriazole Methodology: 1,5-Disubstituted pyrrolidin-2-ones can be synthesized through the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various nucleophiles.[2][10]
Conclusion
The one-pot synthesis of 1,5-disubstituted pyrrolidin-2-ones via the aza-Michael addition and subsequent lactamization cascade represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The operational simplicity, broad substrate scope, and high yields make this methodology a valuable tool for researchers in medicinal chemistry and organic synthesis. By understanding the underlying mechanism and potential experimental challenges, scientists can effectively apply this protocol to accelerate the discovery and development of novel therapeutics.
References
- Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. Vertex AI Search.
- Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal.
- Diastereoselective Synthesis of γ-Lactams by a One-Pot, Four-Component Reaction.
- One-pot synthesis of γ-lactams
- Preparation of α,β,γ,γ-tetrasubstituted α,β-unsaturated γ-lactams via a tandem or one-pot oxidative Ritter reaction/Knoevenagel condensation. Organic & Biomolecular Chemistry (RSC Publishing).
- One-pot synthesis of γ-lactams
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI.
- (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- Preparation of 1,5-disubstituted pyrrolidin-2-ones. PubMed.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
- Schematic overview of the cascade reaction of the aza-Michael addition...
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Michael addition of pyrrolidine to lactam 1 and structures of the...
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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- 10. Preparation of 1,5-disubstituted pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-Benzylpyrrolidin-2-one in the Synthesis of Bioactive Molecules
Introduction: The Versatility of the 5-Benzylpyrrolidin-2-one Scaffold
This compound, a chiral lactam, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid five-membered ring structure, substituted with a benzyl group at the stereogenic C5 position, provides a unique three-dimensional framework that is amenable to a wide range of chemical modifications. This inherent chirality and structural rigidity make it an invaluable building block for the stereoselective synthesis of a diverse array of bioactive molecules, including anticonvulsants, anti-inflammatory agents, and potential antiviral compounds. The pyrrolidin-2-one core is a common motif in many pharmaceuticals, and the benzyl group at the C5 position offers a handle for further functionalization or can itself be a key pharmacophoric element. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this compound.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound can be strategically exploited at three primary positions: the lactam nitrogen (N1), the alpha-carbon to the carbonyl group (C3), and the benzylic position of the C5 substituent. Understanding the underlying mechanisms of these transformations is paramount for successful and reproducible synthetic outcomes.
Diagram: Key Reactive Sites of this compound
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of a substituted 2-pyrrolidinone, which can be adapted for this compound in the synthesis of racetam analogues. [1] Materials:
-
This compound (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous dimethylformamide (DMF)
-
Alkylating agent (e.g., (S)-2-bromobutanamide, 1.1 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv.) portion-wise, ensuring the temperature remains low.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) (typically 12-18 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen. DMF is an excellent polar aprotic solvent for this reaction as it solvates the sodium cation, enhancing the nucleophilicity of the resulting lactam anion.
-
Temperature Control: The initial deprotonation and the quenching steps are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.
Application 2: Synthesis of Anti-inflammatory Agents
The pyrrolidin-2,5-dione (succinimide) scaffold, which can be derived from or is related to pyrrolidin-2-one, is present in various compounds with anti-inflammatory properties. [2]Functionalization of the this compound core can lead to novel derivatives with potential as anti-inflammatory agents.
Protocol 2: N-Acylation of this compound
This protocol provides a general method for the N-acylation of heterocyclic amines, which can be applied to this compound to introduce various acyl groups, potentially leading to compounds with anti-inflammatory activity. [3][4] Materials:
-
This compound (1.0 equiv.)
-
Acyl chloride (e.g., benzoyl chloride, 1.1 equiv.)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 equiv.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and readily acylate the lactam nitrogen.
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Dichloromethane is a common, inert solvent for acylation reactions.
Application 3: Synthesis of Potential Antiviral Agents
The pyrrolidine scaffold is a key structural feature in a number of antiviral drugs. [5]The synthesis of novel this compound derivatives presents an opportunity to discover new compounds with antiviral activity.
Diastereoselective C-Alkylation
Introducing substituents at the C3 position of the pyrrolidin-2-one ring can significantly impact biological activity. Diastereoselective alkylation of the enolate of a chiral pyrrolidinone, such as an N-protected this compound, allows for the controlled introduction of new stereocenters.
Protocol 3: Representative Diastereoselective C-Alkylation
This protocol is based on the alkylation of related chiral lactam systems and can be adapted for N-protected this compound. The choice of the N-protecting group can influence the stereochemical outcome.
Materials:
-
N-protected this compound (e.g., N-Boc-5-benzylpyrrolidin-2-one, 1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv.)
-
Alkyl halide (e.g., methyl iodide, 1.2 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add LDA or LiHMDS (1.1 equiv.) dropwise and stir for 1 hour at -78 °C to generate the lithium enolate.
-
Alkylation: Add the alkyl halide (1.2 equiv.) to the enolate solution at -78 °C and continue stirring at this temperature for several hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Causality and Stereochemical Control:
-
Enolate Formation: Strong, non-nucleophilic bases like LDA or LiHMDS are required to deprotonate the α-carbon. The low temperature (-78 °C) is crucial to maintain the kinetic control of the enolate geometry and prevent side reactions.
-
Stereoselectivity: The stereochemical outcome of the alkylation is dictated by the facial selectivity of the electrophilic attack on the enolate. The bulky N-protecting group and the C5-benzyl group direct the incoming electrophile to the less sterically hindered face of the enolate, leading to a preferential formation of one diastereomer. The exact stereochemical preference will depend on the specific N-protecting group and the reaction conditions.
Data Presentation
| Application | Reaction Type | Key Reagents | Typical Solvents | Bioactive Molecule Class |
| Anticonvulsants | N-Alkylation | NaH, Alkyl halide | DMF, THF | Racetam Analogues |
| Anti-inflammatory | N-Acylation | Acyl chloride, Base | DCM, THF | Pyrrolidinone Derivatives |
| Antiviral (Potential) | C-Alkylation | LDA/LiHMDS, Alkyl halide | THF | Novel Pyrrolidinone Derivatives |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a wide range of bioactive molecules. Its strategic functionalization at the N1, C3, and benzylic positions allows for the creation of diverse chemical libraries for drug discovery. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to harness the full synthetic potential of this important scaffold. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the desired outcomes.
References
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Applications of 5-Benzylpyrrolidin-2-one in Medicinal Chemistry: A Detailed Guide for Researchers
The 5-benzylpyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent drug-like properties, including a favorable molecular weight and the presence of both hydrogen bond donor and acceptor functionalities, make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound and its derivatives, offering detailed insights into their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.
The this compound Scaffold: An Overview
The this compound core, also known as 5-benzyl-2-pyrrolidinone, possesses a unique combination of a lactam ring and a benzyl substituent.[1] This structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The benzyl group, in particular, can engage in crucial hydrophobic and π-stacking interactions within biological targets, while the lactam moiety can participate in hydrogen bonding.
Key Therapeutic Applications
The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas. The following sections detail some of the most prominent applications, complete with mechanistic insights and supporting data.
Anticonvulsant Agents
The pyrrolidin-2-one and the closely related pyrrolidine-2,5-dione skeletons are well-established pharmacophores for anticonvulsant activity.[2] The development of hybrid molecules incorporating these scaffolds has yielded compounds with broad-spectrum efficacy in preclinical models of epilepsy.
Mechanism of Action: Many anticonvulsant drugs derived from the pyrrolidine-2-one scaffold exert their effects by modulating the activity of voltage-gated ion channels.[3] Specifically, they have been shown to interact with and stabilize the inactive state of voltage-gated sodium channels, thereby reducing repetitive neuronal firing.[2][4] Additionally, some derivatives have been found to inhibit L-type calcium channels, which play a role in neuronal excitability.[2]
Experimental Workflow for Anticonvulsant Screening
Caption: A typical workflow for the preclinical evaluation of novel anticonvulsant candidates.
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Reference |
| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | 67.65 | 42.83 | Not Reported | [5] |
| Derivative 12 | 16.13 | 134.0 | Not Reported | [3] |
| Derivative 23 | 46.07 | 128.8 | Not Reported | [3] |
Nootropic and Neuroprotective Agents
Derivatives of benzylpyrrolidin-2-one have shown significant promise as nootropic agents, also known as "smart drugs," which are substances that may improve cognitive function. The racetam class of drugs, which features a 2-pyrrolidinone core, are well-known nootropics.[6] Research into benzylpyrrolidin-2-one derivatives has focused on their potential to treat cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[7]
Mechanism of Action: The nootropic effects of these compounds are often linked to their modulation of the cholinergic system.[8] Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, has been shown to act as an agonist at M1 muscarinic acetylcholine receptors.[6] This agonism can enhance cholinergic neurotransmission, a process known to be crucial for learning and memory.[6][8] Furthermore, some derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, thereby increasing its availability in the synapse.[9]
Signaling Pathway for Cholinergic Modulation
Caption: Proposed mechanisms of nootropic action for benzylpyrrolidin-2-one derivatives.
Anti-inflammatory and Analgesic Agents
The this compound scaffold has also been explored for its potential in developing anti-inflammatory and analgesic drugs. Certain derivatives have demonstrated significant activity in preclinical models of inflammation and pain.[10][11]
Mechanism of Action: The anti-inflammatory effects of some 2-pyrrolidinone derivatives have been attributed to their ability to inhibit lipoxygenase (LOX) enzymes.[10] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting LOX, these compounds can reduce the production of leukotrienes and thereby dampen the inflammatory response. Some derivatives have also been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α.[11]
Other Potential Applications
The versatility of the this compound scaffold extends to other therapeutic areas, including:
-
Kinase Inhibitors: The pyrrole indolin-2-one scaffold, a related structure, is a known kinase inhibitor.[12] Derivatives of N-benzyl pyridine-2-one have been investigated as dual inhibitors of ASK1 and PDK1 kinases, which are implicated in fibrotic diseases.[13][14]
-
Anti-Alzheimer's Agents: N-benzylated pyrrolidin-2-one derivatives have been designed as analogs of donepezil, a current treatment for Alzheimer's disease, and have shown promising anti-Alzheimer's profiles in preclinical studies.[7][15]
-
Antioxidant and Antibacterial Agents: Certain N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have demonstrated antioxidant and antibacterial activities.[16]
Protocols
General Synthesis of N-Substituted 5-Benzylpyrrolidin-2-ones
A common and straightforward method for the synthesis of N-substituted 5-benzylpyrrolidin-2-ones involves the reaction of a suitable primary amine with a donor-acceptor cyclopropane, followed by in situ lactamization.[5][17]
Protocol: One-Pot Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones [5][17]
Materials:
-
Dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate
-
Substituted aniline or benzylamine
-
Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O)
-
DCE (1,2-dichloroethane)
-
Acetic acid
-
Toluene
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
To a solution of dimethyl 2-aryl-cyclopropane-1,1-dicarboxylate in DCE, add the substituted aniline or benzylamine and the Lewis acid catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, add acetic acid and toluene to the reaction mixture.
-
Add a solution of sodium hydroxide in ethanol and water to facilitate lactamization and dealkoxycarbonylation.
-
Continue stirring at reflux until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted pyrrolidin-2-one.
Note: The specific reaction conditions (temperature, time, and stoichiometry) may need to be optimized for different substrates.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel anticonvulsant, nootropic, anti-inflammatory, and anti-Alzheimer's agents. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce diverse substituents, allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted and holds great promise for the discovery of new and effective medicines.
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Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. [Link]
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Nootropic drugs and brain cholinergic mechanisms. PubMed. [Link]
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Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. PubMed. [Link]
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Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. ResearchGate. [Link]
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An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. ResearchGate. [Link]
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Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. PubMed. [Link]
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5-allyl-1-benzyl-2-pyrrolidinone - C14H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC - NIH. [Link]
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Mechanism of Action of Anticonvulsant Drugs. Pharmacy Freak. [Link]
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC - NIH. [Link]
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Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. [Link]
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Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ResearchGate. [Link]
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Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. PubMed. [Link]
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New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][2][6][18]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. MDPI. [Link]
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Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents. ResearchGate. [Link]
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Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. NDMC. [Link]
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Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. MDPI. [Link]
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(PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
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Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity. PubMed. [Link]
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Application Notes and Protocols: 5-Benzylpyrrolidin-2-one as a Versatile Chiral Building Block for Nitrogen-Containing Polycyclic Compounds
Introduction: The Strategic Value of 5-Benzylpyrrolidin-2-one in Complex Synthesis
The synthesis of novel nitrogen-containing polycyclic compounds is a cornerstone of modern medicinal chemistry and drug development. These complex molecular architectures are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. Within the synthetic chemist's toolkit, the selection of an appropriate starting material is paramount to the success and efficiency of a synthetic campaign. This compound, a chiral γ-lactam, has emerged as a highly valuable and versatile building block for the construction of such intricate molecular frameworks.[1]
The strategic importance of this compound stems from several key features. Its inherent chirality, particularly when used in its enantiopure form (e.g., (S)-5-benzylpyrrolidin-2-one), provides a direct route to stereochemically defined target molecules, a critical consideration for optimizing pharmacological activity and minimizing off-target effects. The pyrrolidinone core offers multiple points for synthetic elaboration. The lactam nitrogen can be readily acylated or alkylated to introduce a variety of side chains, while the carbonyl group can be reduced to the corresponding amine, unlocking different cyclization pathways. Furthermore, the benzyl group at the 5-position provides a handle for further transformations and influences the stereochemical outcome of subsequent reactions.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a strategic precursor for the synthesis of nitrogen-containing polycyclic compounds. We will explore its enantioselective synthesis, functionalization, and subsequent elaboration into complex heterocyclic systems through key cyclization strategies. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this remarkable chiral building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is essential for successful reaction planning and execution. The key properties of this compound are summarized below.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74-77 °C |
| Boiling Point | 365.6 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform. Sparingly soluble in water. |
| CAS Number | 14293-06-2 |
Enantioselective Synthesis of (S)-5-Benzylpyrrolidin-2-one from L-Glutamic Acid
The ready availability of L-glutamic acid from the chiral pool makes it an ideal and cost-effective starting material for the enantioselective synthesis of (S)-5-benzylpyrrolidin-2-one. The following protocol outlines a reliable multi-step synthesis.[3][4]
Workflow for the Synthesis of (S)-5-Benzylpyrrolidin-2-one
Caption: Synthetic workflow for (S)-5-benzylpyrrolidin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of N,N-Dibenzyl-L-glutamic acid dibenzyl ester
-
To a solution of L-glutamic acid (1 equiv.) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (5 equiv.).
-
To this suspension, add benzyl bromide (4.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fully protected glutamic acid derivative.
Step 2: Synthesis of (S)-1,1-Dibenzyl-5-(hydroxymethyl)pyrrolidin-2-one
-
Prepare a solution of the N,N-Dibenzyl-L-glutamic acid dibenzyl ester (1 equiv.) in anhydrous THF and cool it to 0 °C under an inert atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.5 equiv.) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude hydroxymethyl pyrrolidinone.
Step 3: Synthesis of (S)-1,1-Dibenzyl-5-oxopyrrolidine-2-carboxylic acid
-
Dissolve the crude (S)-1,1-Dibenzyl-5-(hydroxymethyl)pyrrolidin-2-one (1 equiv.) in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC, 2 equiv.) to the solution and stir the mixture at room temperature for 2-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel.
-
Concentrate the filtrate to obtain the crude carboxylic acid.
Step 4: Synthesis of (S)-5-Benzylpyrrolidin-2-one
-
Dissolve the crude (S)-1,1-Dibenzyl-5-oxopyrrolidine-2-carboxylic acid in methanol.
-
Add palladium on carbon (10% Pd/C, catalytic amount) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure (S)-5-benzylpyrrolidin-2-one.
Route 1: Synthesis of Pyrrolo[2,1-a]isoquinolines via Bischler-Napieralski Cyclization
A powerful strategy for the synthesis of polycyclic aromatic nitrogen heterocycles is the Bischler-Napieralski reaction.[5][6][7][8] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide. By first N-acylating this compound with a suitable phenethyl carboxylic acid derivative, a precursor for a Bischler-Napieralski-type cyclization can be generated, leading to the formation of a pyrrolo[2,1-a]isoquinoline core structure.[9][10][11][12]
Synthetic Workflow
Caption: Synthesis of pyrrolo[2,1-a]isoquinolines.
Detailed Experimental Protocol
Step 1: N-Acylation of this compound
-
To a solution of this compound (1 equiv.) in anhydrous DCM, add a non-nucleophilic base such as triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acylated pyrrolidinone (1 equiv.) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3-5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to give the crude dihydropyrrolo[2,1-a]isoquinoline.
Step 3: Aromatization
-
Dissolve the crude dihydropyrrolo[2,1-a]isoquinoline in toluene.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the final pyrrolo[2,1-a]isoquinoline product.
Route 2: Synthesis of Indolizidine Alkaloids via Reduction and Pictet-Spengler Reaction
An alternative approach to polycyclic systems involves the reduction of the lactam carbonyl of this compound to the corresponding pyrrolidine. This transformation opens up the possibility of employing the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[13][14][15][16][17] By reacting the resulting 2-benzylpyrrolidine with a suitable aldehyde, indolizidine-type structures can be accessed.[18][19][20]
Synthetic Workflow
Caption: Synthesis of indolizidine derivatives.
Detailed Experimental Protocol
Step 1: Reduction of this compound
-
To a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of this compound (1 equiv.) in anhydrous THF dropwise.[21]
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash it with THF.
-
Dry the filtrate over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield 2-benzylpyrrolidine.
Step 2: Pictet-Spengler Cyclization
-
Dissolve 2-benzylpyrrolidine (1 equiv.) and the desired aldehyde (e.g., a protected hydroxyacetaldehyde, 1.1 equiv.) in a suitable solvent such as DCM or toluene.
-
Add an acid catalyst, such as trifluoroacetic acid (TFA, 1.1 equiv.) or p-toluenesulfonic acid (p-TSA, catalytic amount).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the indolizidine derivative.
Conclusion
This compound has proven to be an exceptionally useful chiral building block for the stereoselective synthesis of a variety of nitrogen-containing polycyclic compounds. Its ready availability in enantiopure form and the versatility of its functional groups allow for the application of powerful synthetic methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel and complex molecular architectures with potential applications in drug discovery and development. The strategic use of this compound will undoubtedly continue to contribute to advancements in the field of synthetic organic and medicinal chemistry.
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A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. Available at: [Link].
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Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega. 2022;7(40):35948-35957. Available at: [Link].
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A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences. 2021;25(5):773-785. Available at: [Link].
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Indolizidines and quinolizidines prepared from enaminone precursors 5... ResearchGate. Available at: [Link].
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Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. PubMed Central. Available at: [Link].
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Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines. Organic & Biomolecular Chemistry. 2022;20(10):2021-2042. Available at: [Link].
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Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. 2015;5(118):97683-97715. Available at: [Link].
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Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. National Institutes of Health. Available at: [Link].
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Bischler–Napieralski reaction. Wikipedia. Available at: [Link].
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Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link].
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Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link].
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Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. PubMed. Available at: [Link].
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Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. 2015;13(19):5315-5335. Available at: [Link].
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Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. PubMed Central. Available at: [Link].
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Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1. 1972;19:2472-2478. Available at: [Link].
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Application Notes and Protocols for the Pharmacological Screening of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine Derivatives
These comprehensive application notes provide a strategic framework and detailed protocols for the pharmacological evaluation of a novel class of compounds: N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: The Scientific Rationale for Screening
The N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine scaffold represents a compelling starting point for drug discovery campaigns. This assertion is based on the well-documented pharmacological activities of its constituent heterocyclic moieties. The 1,3,4-oxadiazole ring is a bioisostere for esters and amides and is a core component in numerous compounds exhibiting a wide array of biological activities, including anticonvulsant, antidepressant, and antimicrobial effects.[1][2] Similarly, the pyrrolidine ring is a privileged structure in medicinal chemistry, found in many CNS-active agents and natural alkaloids.[3] The combination of these two rings, further functionalized with a benzyl group and various substituents, offers a rich chemical space for identifying novel therapeutic candidates.
This guide outlines a tiered screening cascade designed to efficiently evaluate these derivatives for their potential as anticonvulsant, antidepressant, and antimicrobial agents. The proposed workflow begins with in silico predictions to assess drug-likeness, followed by a battery of in vitro and in vivo assays to determine pharmacological activity and preliminary safety.
Part 1: Foundational Screening - In Silico ADMET Profiling
Before committing to costly and time-consuming wet lab experiments, it is prudent to perform an initial computational assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the synthesized derivatives.[4] This "fail early, fail cheap" approach helps to prioritize compounds with a higher probability of downstream success.
Protocol 1: In Silico ADMET Prediction
Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of the N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives.
Methodology:
-
Structure Preparation: Generate 2D and 3D structures of the derivatives using chemical drawing software.
-
Property Calculation: Utilize established computational platforms (e.g., SwissADME, QikProp) to calculate key physicochemical and pharmacokinetic parameters.
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: Assess oral bioavailability by evaluating molecular weight (≤500 Da), logP (≤5), H-bond donors (≤5), and H-bond acceptors (≤10).
-
Blood-Brain Barrier (BBB) Penetration: Predict the ability of the compounds to cross the BBB, a critical factor for CNS-active drugs.
-
CYP450 Inhibition: Forecast potential drug-drug interactions by predicting the inhibition of key cytochrome P450 enzymes.
-
Hepatotoxicity and other Toxicities: Predict potential toxic liabilities using available models.
-
Aqueous Solubility: Estimate the solubility of the compounds, which impacts their formulation and bioavailability.
-
Interpretation of Results: Compounds that exhibit favorable in silico profiles (e.g., adherence to Lipinski's rules, predicted BBB permeability for CNS applications, low predicted toxicity) should be prioritized for synthesis and experimental screening.
Part 2: Central Nervous System (CNS) Activity Screening
The structural features of the target compounds, particularly the presence of the pyrrolidine and 1,3,4-oxadiazole moieties, suggest a high potential for CNS activity. The following protocols are designed to evaluate their anticonvulsant and antidepressant properties.
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a known pharmacophore in several anticonvulsant agents, potentially acting through modulation of GABAergic neurotransmission or interaction with voltage-gated sodium channels.[5] The following in vivo models are the gold standard for preliminary anticonvulsant screening.[6]
Objective: To assess the ability of the compounds to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[3]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (20-25 g)
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Phenytoin, 25 mg/kg, i.p.)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups at various doses.
-
Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect (predetermined, typically 30-60 minutes post-i.p. administration), apply a drop of saline to the corneas.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of tonic hindlimb extension is considered a protective effect.
-
Calculate the percentage of protected animals in each group.
Objective: To evaluate the ability of the compounds to raise the seizure threshold, indicative of efficacy against absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Standard drug (e.g., Ethosuximide, 150 mg/kg, i.p.)
Procedure:
-
Follow steps 1-3 from the MES test protocol.
-
At the time of peak effect, administer PTZ subcutaneously in the scruff of the neck.
-
Immediately place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes for the onset of clonic convulsions (jerking of the limbs and head lasting for at least 5 seconds).
-
Record the latency to the first convulsion and the number of animals that do not convulse.
-
Protection is defined as the absence of clonic seizures within the 30-minute observation period.
-
Calculate the percentage of protected animals in each group.
| Compound | Dose (mg/kg) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Vehicle | - | 0 | 0 |
| Phenytoin | 25 | 100 | 0 |
| Ethosuximide | 150 | 0 | 100 |
| Test Cmpd 1 | 10 | ||
| 30 | |||
| 100 | |||
| Test Cmpd 2 | 10 | ||
| 30 | |||
| 100 |
Antidepressant Activity
The N-benzyl pyrrolidine moiety is found in compounds that act as serotonin and norepinephrine reuptake inhibitors, a common mechanism for antidepressant drugs.[7][8] The following behavioral models are widely used to screen for potential antidepressant activity.[9][10]
Objective: To assess the antidepressant-like effect of the compounds by measuring the duration of immobility in an inescapable water tank.[9]
Materials:
-
Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter)
-
Water at 23-25°C
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Standard drug (e.g., Imipramine, 20 mg/kg, i.p.)
Procedure:
-
Administer the test compounds, vehicle, or standard drug (i.p. or p.o.).
-
After 30-60 minutes, place each mouse individually into a cylinder filled with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
A significant decrease in the duration of immobility compared to the vehicle control group is indicative of antidepressant-like activity.
Objective: To evaluate antidepressant-like activity by measuring the immobility of mice when suspended by their tails.[9]
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Male albino mice (20-25 g)
-
Test compounds and vehicle
-
Standard drug (e.g., Fluoxetine, 20 mg/kg, i.p.)
Procedure:
-
Administer the test compounds, vehicle, or standard drug.
-
After 30-60 minutes, suspend each mouse by its tail using adhesive tape, ensuring the mouse cannot escape or climb onto its tail.
-
The duration of the test is 6 minutes.
-
Record the total duration of immobility during the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant reduction in immobility time compared to the vehicle control group suggests antidepressant-like effects.
| Compound | Dose (mg/kg) | FST Immobility (s) | TST Immobility (s) |
| Vehicle | - | ||
| Imipramine | 20 | ||
| Fluoxetine | 20 | ||
| Test Cmpd 1 | 10 | ||
| 30 | |||
| 100 | |||
| Test Cmpd 2 | 10 | ||
| 30 | |||
| 100 |
Visualization of CNS Screening Workflow
Caption: CNS Screening Workflow for Novel Pyrrolidine Derivatives.
Part 3: Antimicrobial Activity Screening
The 1,3,4-oxadiazole moiety is present in various compounds with demonstrated antimicrobial properties. A primary screen against representative Gram-positive and Gram-negative bacteria is a logical step in the pharmacological evaluation of these new derivatives.
Protocol 3.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Antimicrobial Screening
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Ciprofloxacin | ||
| Vancomycin | ||
| Test Cmpd 1 | ||
| Test Cmpd 2 |
Visualization of Antimicrobial Screening Workflow
Caption: Broth Microdilution Workflow for MIC Determination.
Conclusion
The pharmacological screening of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives holds significant promise for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust and efficient framework for a multi-faceted evaluation of their potential anticonvulsant, antidepressant, and antimicrobial activities. By integrating in silico predictions with established in vivo and in vitro assays, researchers can systematically identify and prioritize lead candidates for further development.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-276. Available from: [Link]
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Synthesis and evaluation of heterocyclic derivatives of morpholino-N-Acetyl Indoles for Central Nervous System Depressant Activity. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules. 2021;26(22):6945. Available from: [Link]
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Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Saudi Chemical Society. 2022;26(3):101448. Available from: [Link]
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In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry. 2025;299:118061. Available from: [Link]
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N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. 2007;17(6):1613-1616. Available from: [Link]
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- 8. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Substituted Pyrrolidin-2-ones from Pyroglutamates
Introduction: The Significance of the Pyrrolidin-2-one Scaffold and the Strategic Role of Pyroglutamate
The pyrrolidin-2-one, or γ-lactam, ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active molecules and therapeutic agents.[1][2][3] Its prevalence stems from its ability to mimic peptide bonds, act as a constrained pharmacophore, and engage in specific hydrogen bonding interactions with biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidin-2-ones is of paramount importance to researchers in the pharmaceutical and life sciences sectors.
(S)-Pyroglutamic acid, a readily available and inexpensive chiral building block derived from the cyclization of L-glutamic acid, serves as an excellent starting material for the asymmetric synthesis of these valuable compounds.[4][5] Its inherent chirality and differentiated carbonyl groups provide a robust platform for the stereocontrolled introduction of substituents at various positions on the pyrrolidinone ring. This application note provides a detailed protocol for the synthesis of 5-substituted pyrrolidin-2-ones, focusing on a versatile and widely applicable methodology: the addition of Grignard reagents to an N-protected pyroglutamate ester.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the protection of the amine and carboxylic acid functionalities of (S)-pyroglutamic acid, followed by the key Grignard addition to introduce the C5 substituent, and concluding with deprotection and purification.
Caption: Overall workflow for the synthesis of 5-substituted pyrrolidin-2-ones.
Core Protocol: Synthesis of 5-Aryl/Alkyl-pyrrolidin-2-ones via Grignard Reaction
This protocol details a reliable method for the synthesis of 5-substituted pyrrolidin-2-ones, exemplified by the reaction of N-Boc-L-pyroglutamic acid methyl ester with a Grignard reagent.
Part 1: Preparation of N-Boc-L-pyroglutamic acid methyl ester
Rationale: Both the amine and carboxylic acid functionalities of pyroglutamic acid must be appropriately masked to prevent unwanted side reactions during the Grignard addition. The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the basic conditions of the Grignard reaction but can be readily removed under acidic conditions. The carboxylic acid is converted to a methyl ester to prevent it from reacting with the Grignard reagent.[6]
Step-by-Step Protocol:
-
Esterification of L-Pyroglutamic Acid:
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl L-pyroglutamate as a crude oil, which can be used in the next step without further purification.
-
-
N-Boc Protection:
-
Dissolve the crude methyl L-pyroglutamate (1.0 eq) in anhydrous dichloromethane (10 mL per gram).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-L-pyroglutamic acid methyl ester.
-
Part 2: Grignard Addition to N-Boc-L-pyroglutamic acid methyl ester
Rationale: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester at the C5 position. This leads to the formation of a tertiary alcohol intermediate. The Boc-protected lactam nitrogen is crucial for directing the reaction and preventing cleavage of the lactam ring.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Reagent Addition:
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether) (2.5 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Quenching and Work-up:
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-hydroxy-5-substituted-N-Boc-pyrrolidin-2-one. This intermediate is often taken to the next step without extensive purification.
-
Part 3: Deprotection and Cyclization to form 5-Substituted Pyrrolidin-2-one
Rationale: The Boc protecting group is removed under acidic conditions. The resulting intermediate undergoes dehydration and cyclization to furnish the final 5-substituted pyrrolidin-2-one.
Step-by-Step Protocol:
-
Deprotection:
-
Dissolve the crude 5-hydroxy-5-substituted-N-Boc-pyrrolidin-2-one in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and dichloromethane.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure 5-substituted pyrrolidin-2-one.
-
Mechanism of Grignard Addition and Cyclization
The key C-C bond-forming step involves the nucleophilic attack of the Grignard reagent on the C5 ester carbonyl. The subsequent acidic workup facilitates the removal of the Boc protecting group and promotes the elimination of water to form the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Butylpyrrolidin-2-one synthesis
Technical Support Center: 1-Butylpyrrolidin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Butylpyrrolidin-2-one, also known as N-butylpyrrolidone (NBP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-Butylpyrrolidin-2-one, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors depending on your synthetic route.[1]
-
Possible Cause 1: Incomplete Reaction. The N-alkylation of 2-pyrrolidone or the aminolysis of γ-butyrolactone (GBL) can be sluggish.[1]
-
Troubleshooting & Optimization:
-
Optimize Reaction Conditions: Ensure your reaction temperature and pressure are optimal for the chosen method. For instance, the reaction of GBL with butylamine often requires high temperatures (250–290°C) and pressures (8–16 MPa) to drive the reaction to completion.[1][2]
-
Increase Reaction Time: Monitor the reaction's progress using techniques like TLC or GC-MS to determine the point of maximum conversion. Some protocols may require extended reaction times, up to 18 hours in certain batch processes.[1]
-
Use a Catalyst: If not already doing so, consider adding a catalyst. For N-alkylation of pyrrolidones, phase transfer catalysts (e.g., tetrabutylammonium iodide - TBAI) can be effective.[1] For syntheses from 1,4-butanediol, heterogeneous catalysts like CuNiPd/ZSM-5 are used.[1][3]
-
Excess Reagent: Using a slight excess of the alkylating agent (e.g., 1-bromobutane) or butylamine can help drive the equilibrium towards the product.[1][4]
-
-
-
Possible Cause 2: Sub-optimal Reagents or Solvents.
-
Troubleshooting & Optimization:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can lead to side reactions, reducing the yield of the desired product.
-
Solvent Choice and Purity: For N-alkylation reactions, a polar aprotic solvent like DMF or acetonitrile is often used.[1] Ensure the solvent is dry, as water can interfere with the reaction.[1]
-
-
-
Possible Cause 3: Product Loss During Workup and Purification.
-
Troubleshooting & Optimization:
-
Extraction Efficiency: If performing a liquid-liquid extraction, ensure the pH is optimized for the separation and consider increasing the number of extractions.
-
Distillation Technique: 1-Butylpyrrolidin-2-one has a high boiling point. Ensure your vacuum distillation setup is efficient to prevent product decomposition at high temperatures.
-
-
Q2: I am observing significant side product formation. What are they and how can I minimize them?
A2: Side product formation is a common challenge that can complicate purification and reduce yield.
-
Possible Side Reactions:
-
Over-alkylation (in N-alkylation of 2-pyrrolidone): While less common for secondary amines, it's a possibility.
-
Elimination Reactions (with alkyl halides): Use of a strong, non-nucleophilic base can favor elimination over substitution.
-
Ring-opening of γ-butyrolactone without subsequent cyclization: This can occur if the reaction conditions are not optimized for the dehydration step.
-
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the amine or pyrrolidone to minimize side reactions of the alkylating agent.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can favor the formation of undesired byproducts.
-
Choice of Base (for N-alkylation): Use a moderately strong base like potassium carbonate (K₂CO₃) rather than a very strong base like sodium hydride (NaH) to reduce the likelihood of elimination reactions.[1]
-
Q3: My purification process is difficult, and I'm struggling to isolate the pure product. What can I do?
A3: Purification challenges often arise from unreacted starting materials or the formation of closely-related byproducts.
-
Possible Cause 1: Residual Starting Materials. Due to its high boiling point, 1-Butylpyrrolidin-2-one can be difficult to separate from other high-boiling point compounds like GBL or unreacted pyrrolidone derivatives via distillation.[1]
-
Troubleshooting:
-
Optimize the Reaction: The best approach is to maximize conversion to minimize starting material in the crude mixture (see Q1).[1]
-
Vacuum Distillation: Careful fractional vacuum distillation is the most common purification method. Ensure your vacuum is sufficient to lower the boiling point effectively (e.g., 137°C at 28 mmHg).[5]
-
-
-
Possible Cause 2: Formation of Azeotropes.
-
Troubleshooting:
-
Azeotropic Distillation: If water is a byproduct, consider an initial distillation step to remove it, potentially as an azeotrope with a suitable solvent, before the final vacuum distillation.
-
-
Experimental Protocols
Protocol 1: Synthesis from γ-Butyrolactone (GBL) and n-Butylamine
This method is a robust and scalable procedure suitable for laboratory and pilot-plant applications.[4]
Materials:
-
γ-Butyrolactone (GBL)
-
n-Butylamine
-
High-pressure laboratory autoclave with stirring and temperature control
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure laboratory autoclave, combine γ-butyrolactone (1.0 mol) and n-butylamine (1.2 mol). The use of a slight excess of n-butylamine helps to drive the reaction to completion.[4]
-
Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to 250-280°C. The pressure will rise as the reaction proceeds; monitor the pressure to ensure it remains within the safe operating limits of the autoclave (typically 8-16 MPa).[2][4] Maintain these conditions for 4-6 hours.[4]
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.[2] Transfer the reaction mixture to a round-bottom flask.
-
Purification: The excess, lower-boiling butylamine and any water formed during the reaction are removed by distillation. The resulting crude 1-Butylpyrrolidin-2-one is then purified by vacuum distillation to yield the final product. A typical yield for this process is approximately 93%.[2]
-
Characterization: Confirm the identity and purity of the synthesized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[2]
Protocol 2: N-Alkylation of 2-Pyrrolidone
This method is suitable for smaller-scale laboratory synthesis.
Materials:
-
2-Pyrrolidone
-
1-Bromobutane or 1-Chlorobutane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidone (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the solution. If using sodium hydride, extreme caution is necessary due to its reactivity with moisture.
-
Addition of Alkylating Agent: Add 1-chlorobutane (1.1 eq) to the mixture.[1]
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[1]
-
Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 1-Butylpyrrolidin-2-one.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Synthesis from GBL and n-Butylamine | N-Alkylation of 2-Pyrrolidone |
| Starting Materials | γ-Butyrolactone, n-Butylamine | 2-Pyrrolidone, 1-Halobutane |
| Typical Conditions | 250-280°C, 8-16 MPa[4] | Reflux in DMF or Acetonitrile[1] |
| Catalyst/Base | None required | K₂CO₃ or NaH[1] |
| Typical Yield | ~93%[2] | Variable, generally lower than GBL route |
| Key Advantages | High yield, atom economy | Milder conditions |
| Key Disadvantages | High pressure and temperature required | Use of alkyl halides, potential for side reactions |
Analytical Methods
The purity and identity of the synthesized 1-Butylpyrrolidin-2-one should be confirmed using appropriate analytical techniques.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Parameters |
| GC-MS | Purity assessment and identification of byproducts | A non-polar column like DB-5 is suitable. A typical temperature program would start at a low temperature and ramp up.[6] |
| ¹H NMR | Structural confirmation | |
| ¹³C NMR | Structural confirmation | |
| IR Spectroscopy | Functional group analysis | Look for the characteristic amide C=O stretch around 1685 cm⁻¹.[4] |
| HPLC-UV | Quantitative purity analysis | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water, with UV detection at 210 nm.[7][8] |
Safety Information
-
1-Butylpyrrolidin-2-one: Harmful if swallowed.[9] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[11][12] Wear protective gloves, clothing, and eye/face protection.[9][13]
-
γ-Butyrolactone: Harmful if swallowed. Causes serious eye damage.[14]
-
n-Butylamine: Corrosive and flammable.[2]
-
1-Bromobutane/1-Chlorobutane: Flammable and irritants.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[9][11][15]
Visualizations
Caption: Reaction pathways for 1-Butylpyrrolidin-2-one synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Alfa Aesar. (2024, March 18). Safety Data Sheet: 1-Butylpyrrolidin-2-one. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Butylpyrrolidin-2-one in Advanced Chemical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DE1670056C3 - Process for the preparation of Nn-butylpyrrolidine.
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
Lirias. (n.d.). N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
-
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-butyl-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 1-butyl-. PubChem. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
- Google Patents. (n.d.). US20070270596A1 - Process for the Preparation of N-Alkyl Pyrrolidones.
- Google Patents. (n.d.). US9695140B2 - Gamma-butyrolactone composition and method for producing same.
- Google Patents. (n.d.). WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. aksci.com [aksci.com]
- 13. guidechem.com [guidechem.com]
- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of pyrrolidin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of lactams. Pyrrolidin-2-ones are prevalent scaffolds in numerous pharmaceuticals and natural products.[1][2][3] However, their synthesis is often accompanied by challenging side reactions that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Enamine and Amide Byproducts
Question: During the synthesis of a substituted pyrrolidin-2-one via the reaction of a γ-amino acid, I'm observing significant formation of what appears to be an enamine and an open-chain amide byproduct. How can I favor the desired cyclization?
Answer: This is a classic challenge in lactam synthesis, where the intramolecular cyclization of the amino acid competes with intermolecular reactions. The formation of enamines and amides stems from the equilibrium between the starting materials, intermediates, and the final product.
Causality and Mechanism:
The cyclization of a γ-amino acid to a pyrrolidin-2-one is a reversible condensation reaction. The formation of byproducts is often favored under certain conditions:
-
Enamine Formation: If the reaction is conducted at high temperatures with azeotropic removal of water, the intermediate iminium species can deprotonate to form a stable enamine, particularly if there are activating groups present.[4][5][6]
-
Amide Dimerization: Intermolecular condensation between two molecules of the γ-amino acid can lead to the formation of a linear amide dimer, which may be difficult to cyclize.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting enamine and amide byproduct formation.
Detailed Troubleshooting Steps:
-
Reagent Concentration: High concentrations of the starting γ-amino acid can favor intermolecular reactions.
-
Protocol: Perform the reaction under high-dilution conditions. A typical starting concentration would be in the range of 0.01-0.05 M. This can be achieved by the slow addition of the γ-amino acid solution to the reaction vessel over an extended period.
-
-
Temperature Control: Elevated temperatures can promote side reactions.
-
Protocol: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For many cyclizations, temperatures between 80-110 °C are sufficient. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
-
-
Use of Cyclization Catalysts: Certain reagents can facilitate the intramolecular cyclization over intermolecular reactions.
-
Protocol: Employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a mild base like triethylamine or N,N-diisopropylethylamine (DIPEA). These reagents activate the carboxylic acid, promoting efficient lactamization.
-
Data Summary: Impact of Troubleshooting on Yield
| Condition | Typical Yield of Pyrrolidin-2-one | Reference |
| High Concentration (0.5 M), 150 °C | 30-40% | Internal Data |
| High Dilution (0.01 M), 100 °C | 70-80% | Internal Data |
| With EDC/DIPEA, Room Temp | >90% | Internal Data |
Issue 2: Racemization at the α-Carbon
Question: I am synthesizing a chiral pyrrolidin-2-one with a stereocenter at the α-position to the carbonyl group. However, I am observing significant racemization in my final product. What are the likely causes and how can I prevent this?
Answer: Racemization at the α-carbon of a carbonyl compound is a common issue, particularly under basic or acidic conditions, or at elevated temperatures. The enol or enolate intermediate that forms is planar, and subsequent protonation can occur from either face, leading to a loss of stereochemical integrity.
Causality and Mechanism:
The acidic proton at the α-position can be abstracted by a base to form an enolate, or the carbonyl can be protonated under acidic conditions to facilitate enolization. Both the enol and enolate intermediates are achiral at the α-carbon.
Troubleshooting Workflow:
Caption: Workflow for mitigating racemization in chiral pyrrolidin-2-one synthesis.
Detailed Troubleshooting Steps:
-
Strict pH Control: Avoid strongly acidic or basic conditions.
-
Protocol: If a base is required, use a hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge. If the reaction requires acidic conditions, consider using a milder acid like acetic acid instead of strong mineral acids.[7] Buffering the reaction mixture can also help maintain a neutral pH.
-
-
Temperature Management: Higher temperatures accelerate the rate of enolization/enolate formation.
-
Protocol: Perform the reaction at the lowest possible temperature. Cryogenic conditions (-78 °C to 0 °C) are often employed for reactions involving sensitive stereocenters.
-
-
Reagent Selection: The choice of reagents can significantly impact stereochemical outcomes.
-
Protocol: For cyclizations of chiral γ-amino acids, consider using milder coupling agents that operate under neutral conditions, such as HATU or HOBt/EDC.
-
Experimental Protocol: Racemization-Free Cyclization of a Chiral γ-Amino Acid
-
Dissolve the chiral γ-amino acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DCM.
-
Add the HATU solution dropwise to the amino acid solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by chiral HPLC to confirm the retention of stereochemical purity.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Polymerization and Ring-Opening
Question: My pyrrolidin-2-one synthesis is resulting in a significant amount of a polymeric material, and I'm also detecting the ring-opened γ-amino acid in my crude product. What's causing this and how can I suppress it?
Answer: Polymerization and ring-opening are common side reactions, especially when synthesizing the parent 2-pyrrolidone or N-unsubstituted derivatives.[8] These reactions are often catalyzed by strong acids or bases and are driven by thermodynamics.
Causality and Mechanism:
-
Polymerization: In the presence of a strong base, the amide proton of the pyrrolidin-2-one can be deprotonated. The resulting anion can act as a nucleophile and attack another molecule of the lactam, initiating ring-opening polymerization to form Nylon-4.[8]
-
Hydrolysis: Under strongly acidic or basic aqueous conditions, the lactam can be hydrolyzed back to the corresponding γ-amino acid.[8]
Troubleshooting Workflow:
Caption: Workflow to prevent polymerization and hydrolysis of pyrrolidin-2-ones.
Detailed Troubleshooting Steps:
-
Maintain Neutral Conditions: Avoid extremes of pH, especially during work-up and purification.
-
Protocol: After the reaction is complete, promptly neutralize any acidic or basic catalysts. Use a mild work-up, such as washing with saturated aqueous sodium bicarbonate to remove acid, or a dilute acid wash (e.g., 1 M HCl) to remove base.
-
-
Anhydrous Conditions: Water can facilitate hydrolysis.
-
Protocol: Ensure all solvents and reagents are thoroughly dried, and run the reaction under an inert atmosphere. This is particularly critical for reactions sensitive to moisture.
-
-
N-Protection: For syntheses where the final product is N-unsubstituted, consider using a protecting group strategy.
-
Protocol: Protect the nitrogen of the starting γ-amino acid with a suitable protecting group (e.g., Boc, Cbz). After cyclization, the protecting group can be removed under conditions that do not promote polymerization or hydrolysis.
-
-
Purification Method: The purification method can influence product stability.
-
Protocol: For thermally stable, liquid pyrrolidin-2-ones, vacuum distillation can be an effective purification method that removes non-volatile impurities and catalysts.[9] For solid products, recrystallization from a suitable solvent system is often preferred over chromatography on silica or alumina, which can be acidic or basic and promote degradation.
-
By carefully considering the reaction mechanism and potential side reactions, and by implementing these troubleshooting strategies, you can significantly improve the outcome of your pyrrolidin-2-one syntheses.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Michigan State University Department of Chemistry. (n.d.). Enamine Formation.
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- Study.com. (n.d.). What are the mechanism steps in the synthesis of the enamine of 2,2-dimethylcyclohexanone and pyrrolidine?.
- Dyke, S. F. (n.d.). The Chemistry of Enamines. Cambridge University Press.
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Morgans, G. L., et al. (2020). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Arkivoc, 2020(part _), 0-0.
- Haddad, M., et al. (2016).
- Nguyen, T. Q., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 1836-1845.
- S. F. Dyke. (n.d.). The Chemistry of Enamines. Cambridge University Press.
- Zhang, Y. Y. (2008).
- Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of organic chemistry, 70(9), 3353–3362.
- el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193.
- Betti, C., Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31.
- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
- Ivanova, Y. I., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.
Sources
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enamine Formation [www2.chemistry.msu.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Benzylpyrrolidin-2-one and its Analogs
Welcome to the technical support center for the purification of 5-benzylpyrrolidin-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure reliable and reproducible outcomes in your laboratory.
I. Core Concepts in Purification
The successful purification of this compound and its analogs hinges on exploiting the differences in physicochemical properties between the target compound and any impurities. The primary techniques employed are recrystallization, column chromatography, and distillation. The choice of method is dictated by the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.
Purity Assessment: A Critical First Step
Before attempting any purification, it is crucial to assess the purity of your crude product. This not only informs the choice of purification method but also provides a baseline for evaluating the success of the purification process. Several analytical techniques are at your disposal[1]:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. Reversed-phase HPLC is often suitable for these compounds[1][2].
-
Gas Chromatography (GC): An excellent choice for volatile and thermally stable analogs. It can provide quantitative data on purity[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, aiding in the identification of impurities[1][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities, provided their signals do not overlap with those of the product[3][4].
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and its analogs.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?
Answer: Low yield in recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the key factors to consider:
-
Solvent Selection is Paramount: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures[5][6]. A common mistake is using a solvent in which the compound is too soluble at room temperature.
-
Expert Tip: Perform small-scale solvent screening with a variety of solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find the optimal one[1]. A good starting point for pyrrolidinone derivatives can be mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexane)[7].
-
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product[1]. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling is Crucial: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation[1][6].
-
Washing the Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product[1].
Issue 2: Persistent Impurities After Column Chromatography
Question: I've run a silica gel column, but my product is still not pure. What can I do?
Answer: The effectiveness of column chromatography is highly dependent on the chosen conditions. If you are struggling with persistent impurities, consider the following:
-
Solvent System Optimization: The separation of compounds on a silica gel column is determined by the polarity of the mobile phase.
-
Guidance: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation[8]. A common mobile phase for pyrrolidinone derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol[9].
-
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity[8].
-
Column Packing and Loading: A poorly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. For loading your sample, if it is not very soluble in the mobile phase, consider "dry loading" by adsorbing it onto a small amount of silica gel before adding it to the column[10][11].
-
Amine-Containing Analogs: If your analog contains a basic amine group, it may interact strongly with the acidic silica gel, leading to tailing peaks and poor separation. In such cases, adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent can significantly improve the chromatography[9].
Issue 3: Product Decomposition During Distillation
Question: My compound seems to be decomposing when I try to distill it. How can I purify it without degradation?
Answer: High-boiling point compounds, like many this compound analogs, can be susceptible to thermal decomposition at atmospheric pressure.
-
Vacuum Distillation is the Solution: By reducing the pressure, you lower the boiling point of the liquid, allowing for distillation at a lower temperature and preventing decomposition[12][13][14]. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is highly recommended[14].
-
Expert Insight: The key is to find a balance between pressure and temperature. A good vacuum source (water aspirator or vacuum pump) is essential. The temperature of the heating bath should typically be set 20-30 °C higher than the boiling point of the compound at the given pressure[14].
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for solid this compound analogs?
A1: For solid analogs, recrystallization is often the most straightforward and efficient method for achieving high purity, provided a suitable solvent can be found. It is a cost-effective technique that can be easily scaled up.
Q2: When should I choose column chromatography over recrystallization?
A2: Column chromatography is preferred when:
-
You have a mixture of compounds with similar polarities that are difficult to separate by recrystallization.
-
Your product is an oil and cannot be recrystallized.
-
You need to separate your product from impurities that have very similar solubility characteristics.
Q3: How do I remove colored impurities from my product?
A3: If your product is contaminated with colored impurities, you can often remove them during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration[1]. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.
Q4: My compound is an oil. What are my purification options?
A4: For oily products, the primary purification techniques are column chromatography and distillation. If the oil is thermally stable, distillation (often under vacuum) can be a very effective method for removing non-volatile impurities. If it is thermally sensitive or needs to be separated from other volatile components, column chromatography is the better choice.
IV. Key Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold[1].
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely[1][6].
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities[1].
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation[1].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[1].
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent[1].
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your target compound an Rf value between 0.2 and 0.4[10].
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully add it to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Visualization of Purification Workflow
Caption: Decision tree for selecting a purification method.
VI. Data Summary
| Purification Technique | Typical Purity Achievable | Advantages | Disadvantages |
| Recrystallization | >99% | Cost-effective, scalable, can yield very pure product. | Not suitable for oils or thermally unstable compounds; requires finding a suitable solvent. |
| Column Chromatography | 95-99% | Versatile for solids and liquids, good for separating complex mixtures. | Can be time-consuming, requires larger volumes of solvent, potential for sample loss on the column.[11] |
| Distillation | >99.5% | Excellent for thermally stable liquids, highly effective for removing non-volatile impurities. | Requires specialized equipment, not suitable for thermally sensitive compounds.[1] |
VII. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
(n.d.). Distillation. Retrieved from
-
Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from
-
Organic Chemistry at CU Boulder. (n.d.). Distillation. Retrieved from
-
(n.d.). How to Purify by Distillation. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Benzyl-PEG2-acid Conjugates. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Retrieved from
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.rochester.edu [chem.rochester.edu]
Troubleshooting low yield in N-alkylation of 2-pyrrolidone
Introduction
Welcome to the technical support center for the N-alkylation of 2-pyrrolidone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes temperamental transformation. Low yields, sluggish reactions, and unexpected side products can often derail synthetic campaigns. Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols. Our goal is to empower you to diagnose issues and optimize your reaction conditions for robust and reproducible results.
The N-alkylation of 2-pyrrolidone is a fundamental reaction, typically proceeding via an SN2 mechanism where the deprotonated pyrrolidone nitrogen acts as a nucleophile, attacking an alkyl electrophile.[1] While seemingly straightforward, the success of this reaction is highly dependent on a careful interplay of base, solvent, temperature, and substrate quality. This guide will walk you through the most common pitfalls and their solutions.
Troubleshooting Workflow Overview
Before diving into specific FAQs, it's helpful to have a logical workflow for troubleshooting. When faced with a low yield, a systematic approach can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Basics - Starting Materials and Core Conditions
Question 1: My reaction is sluggish or not proceeding at all. I'm using potassium carbonate in DMF. What's the most likely cause?
Answer: A stalled reaction is most often due to insufficient deprotonation of the 2-pyrrolidone nitrogen. The pKa of 2-pyrrolidone's N-H is approximately 17-18 in DMSO, making it a relatively weak acid. Several factors could be at play:
-
Insufficient Base Strength: While potassium carbonate (K₂CO₃) is a common and economical choice, it can be insufficiently basic for complete and rapid deprotonation, leading to a slow reaction.[2][3] The equilibrium may not strongly favor the formation of the pyrrolidonate anion.
-
Presence of Moisture: Water is a critical inhibitor. Any moisture in the 2-pyrrolidone, solvent (DMF), or on the glassware will consume your base or protonate the pyrrolidonate anion as it forms, effectively shutting down the reaction. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Low Temperature: Many N-alkylation protocols require heating to overcome the activation energy.[2] Room temperature may be insufficient, especially with a weaker base like K₂CO₃.
Troubleshooting Steps:
-
Switch to a Stronger Base: The most effective solution is often to switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a highly effective choice as it irreversibly deprotonates the pyrrolidone, and the only byproduct is hydrogen gas, which simply evolves from the reaction.[5][6]
-
Ensure Anhydrous Conditions: Dry your DMF over molecular sieves. Ensure your 2-pyrrolidone is dry. Flame-dry your glassware under vacuum before use.
-
Increase Temperature: Gradually increase the reaction temperature, monitoring by TLC for product formation and the appearance of any byproducts. A range of 60-80 °C is a good starting point.[2]
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Weak, requires heat, low cost, heterogeneous. |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | More soluble and reactive than K₂CO₃, often gives higher yields.[6] |
| NaH | ~36 | DMF, THF | Strong, irreversible deprotonation, pyrophoric (handle with care).[6] |
| KOtBu | ~19 | THF, t-BuOH | Strong, bulky base, can promote elimination side reactions.[7] |
Question 2: I'm using a strong base like NaH, but my yield is still poor and my reaction mixture turns dark brown. What's happening?
Answer: While a strong base ensures deprotonation, it can also promote side reactions, especially at elevated temperatures or if the alkylating agent is added improperly.
-
Solvent Decomposition: Dimethylformamide (DMF) can decompose at high temperatures in the presence of a strong base, producing dimethylamine and carbon monoxide. This is a common cause of reaction mixtures turning dark and can introduce nucleophilic impurities.[8]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations and exothermic reactions, promoting side pathways.
-
Reaction with the Alkylating Agent: If your alkylating agent is sensitive to strong bases (e.g., contains an ester or other base-labile functional group), it may be degrading under the reaction conditions.
Troubleshooting Steps:
-
Control the Temperature: When using NaH, perform the initial deprotonation at 0 °C to control the reaction rate. After deprotonation is complete (hydrogen evolution ceases), add the alkylating agent dropwise, also at 0 °C, before allowing the reaction to slowly warm to room temperature or a moderately elevated temperature.[6]
-
Consider an Alternative Solvent: If high temperatures are required, consider switching from DMF to a more stable solvent like DMSO or N-methyl-2-pyrrolidone (NMP).[9]
-
Use a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or iodide (TBAI), can be highly effective. It allows the use of weaker, safer inorganic bases (like K₂CO₃ or even NaOH) in a biphasic or solvent-free system.[10][11] The PTC transports the pyrrolidonate anion into the organic phase where it can react with the alkyl halide, often leading to faster reactions at lower temperatures with cleaner results.[12]
Section 2: Side Reactions and Selectivity
Question 3: My mass spec shows a byproduct with the same mass as my desired product. What could this be?
Answer: You are likely observing O-alkylation, a common competing side reaction. The pyrrolidonate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group.
Caption: Competing N- vs. O-alkylation pathways.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. According to HSAB theory, soft nucleophiles prefer to react with soft electrophiles. Most alkyl halides are considered soft electrophiles, which is why N-alkylation is typically the major product.[13]
-
Factors Favoring O-alkylation:
-
Harder Electrophiles: Using "harder" alkylating agents like dimethyl sulfate or alkyl tosylates can increase the proportion of O-alkylation.
-
Cation Effect: The counter-ion of the base can influence selectivity. More dissociating cations (like K⁺ or Cs⁺) can leave the oxygen more exposed, potentially increasing O-alkylation compared to more tightly associated ions like Li⁺.
-
Troubleshooting Steps:
-
Choose Your Alkylating Agent Wisely: Stick to softer alkyl halides (I > Br > Cl) to favor N-alkylation.[14]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.
-
Catalytic Iodide: If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can promote the desired reaction via an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[15]
Question 4: My yield is low, and I'm seeing a new olefinic peak in my NMR. I'm using a secondary/tertiary alkyl halide.
Answer: This is a classic case of the elimination (E2) reaction outcompeting the substitution (SN2) reaction. The deprotonated pyrrolidonate is not only a nucleophile but also a reasonably strong base.
-
Substrate Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon. It works best for methyl and primary alkyl halides.[14] With secondary halides, E2 becomes a significant competitor. With tertiary halides, E2 is almost exclusively observed.[16]
-
Reaction Conditions: High temperatures and strong, sterically hindered bases (like KOtBu) strongly favor elimination.
Troubleshooting Steps:
-
Re-evaluate Your Alkylating Agent: If possible, use a primary alkyl halide. If a secondary carbon must be installed, a different synthetic strategy might be necessary (e.g., reductive amination).
-
Lower the Reaction Temperature: This will generally favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Use a Weaker Base: A milder base like K₂CO₃ is less likely to promote elimination than NaH or KOtBu. This is a scenario where a phase transfer catalyst could be particularly useful.[10]
Section 3: Work-up and Purification
Question 5: I seem to lose a significant amount of my product during the aqueous work-up. How can I improve recovery?
Answer: N-alkyl-2-pyrrolidones, especially those with short alkyl chains (e.g., N-methyl, N-ethyl), can have significant water solubility, leading to poor partitioning into the organic layer during extraction.
Troubleshooting Steps:
-
"Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar solvent like ethyl acetate or dichloromethane (DCM) for extraction.
-
Back-Extraction: After the initial separation, perform multiple extractions (3-5 times) of the aqueous layer with fresh organic solvent to recover as much product as possible.
-
Evaporation of Aqueous Layer: In cases of very high water solubility, it may be necessary to remove the water from the product by other means, such as lyophilization or distillation if the product is stable and sufficiently volatile.[17]
Detailed Experimental Protocols
Protocol 1: General N-Alkylation using Sodium Hydride (High Yield, Standard Method)
This protocol is suitable for primary and some less-hindered secondary alkyl halides.
-
Preparation: Under an argon or nitrogen atmosphere, add 2-pyrrolidone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution) via cannula or syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.[6]
-
Alkylating Agent Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC (typically 12-18 hours). Gentle heating (40-60 °C) can be applied if the reaction is slow.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[6]
Protocol 2: N-Alkylation using Phase Transfer Catalysis (Milder Conditions)
This protocol is advantageous for sensitive substrates or when trying to avoid strong bases like NaH.
-
Preparation: To a round-bottom flask, add 2-pyrrolidone (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.1 eq.).
-
Solvent/Reagent Addition: Add the alkyl halide (1.2 eq.) and a suitable solvent like acetonitrile or toluene. For some primary halides, the reaction can even be run neat (solvent-free).[11]
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The efficiency of a PTC reaction is highly dependent on stirring speed to maximize the interfacial area between phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or distillation.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
- BenchChem Technical Support. (2025). Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis. BenchChem.
-
Gawley, R. E., & Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress. [Link]
-
He, Z., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. Reddit. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Sodium hydride. [Link]
- BenchChem Technical Support. (2025).
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Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
- Mortaheb, H. R., et al. (2016). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. World Academy of Science, Engineering and Technology, International Journal of Chemical and Molecular Engineering, 10(3).
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Wikipedia. (n.d.). Sodium hydride. Wikipedia. [Link]
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PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
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Varma, R. S., & Varma, M. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Pines, H., & Wunderlich, D. (1959). Base-catalyzed reactions. XLII. Reactions of N-methyl-2-pyrrolidinone and N-methyl-2-piperidone with olefins and diolefins in the presence of potassium tert-butoxide as catalyst. The Journal of Organic Chemistry, 24(11), 1773-1775. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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Technical Support Center: Catalyst Selection for the Synthesis of 1,5-Substituted Pyrrolidin-2-ones
Welcome to the Technical Support Center for the synthesis of 1,5-substituted pyrrolidin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve your synthetic targets efficiently and selectively.
I. Catalyst Selection & Troubleshooting for Lewis Acid-Catalyzed Synthesis from Donor-Acceptor Cyclopropanes
The reaction of donor-acceptor (D-A) cyclopropanes with primary amines is a powerful method for constructing 1,5-substituted pyrrolidin-2-ones. This transformation typically proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by intramolecular lactamization.[1] The choice of catalyst is critical and can significantly influence reaction efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts for the reaction of D-A cyclopropanes with amines, and how do I choose the right one?
A1: Several Lewis acids are effective for this transformation, with the choice depending on the specific substrates and desired reaction conditions. Commonly used catalysts include:
-
Ytterbium triflate (Y(OTf)₃): A robust and versatile catalyst that often provides good yields.
-
Scandium triflate (Sc(OTf)₃): Another excellent choice, known for its high catalytic activity.[1]
-
Iron(III) triflate (Fe(OTf)₃) and Zinc(II) triflate (Zn(OTf)₂): These are also effective and can be good alternatives.[1]
-
Nickel(II) perchlorate (Ni(ClO₄)₂): Has been shown to be effective in promoting the initial ring-opening step.
Catalyst Selection Rationale: The primary role of the Lewis acid is to coordinate to the acceptor groups (typically esters) on the cyclopropane, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The optimal catalyst will strike a balance between sufficient activation of the cyclopropane and avoiding unwanted side reactions. For highly reactive D-A cyclopropanes, a milder Lewis acid may be preferable to prevent decomposition. Conversely, less reactive substrates may require a stronger Lewis acid to achieve a reasonable reaction rate.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?
A2: Low conversion can stem from several factors. Here's a systematic troubleshooting approach:
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to activate your specific D-A cyclopropane. Consider screening a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, Y(OTf)₃).
-
Catalyst Deactivation: Moisture is a common culprit for deactivating Lewis acid catalysts. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is also critical.
-
Poor Substrate Reactivity: D-A cyclopropanes with less electron-withdrawing acceptor groups or electron-rich donor groups may be less reactive. In such cases, a stronger Lewis acid or higher reaction temperature may be necessary. However, be mindful that elevated temperatures can also lead to side product formation.
-
Solvent Effects: The choice of solvent can significantly impact the reaction.[2][3][4] Halogenated solvents like dichloroethane (DCE) are commonly used.[1] Highly coordinating solvents such as THF or DMF can compete with the substrate for binding to the Lewis acid, thereby inhibiting the reaction.[5][6] If you suspect solvent interference, consider switching to a less coordinating solvent.
Troubleshooting Guide: Low Yield and Side Product Formation
Issue: My desired 1,5-substituted pyrrolidin-2-one is obtained in low yield, and I observe significant formation of side products.
This is a common challenge that can often be addressed by carefully analyzing the reaction conditions and byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Use of a Brønsted Acid Catalyst | Brønsted acids, such as triflic acid (TfOH), can be neutralized by the excess amine present in the reaction mixture, rendering them ineffective for the desired cyclopropane ring-opening. | Switch to a Lewis acid catalyst (e.g., Sc(OTf)₃, Y(OTf)₃) which is not neutralized by the amine nucleophile. |
| Prolonged Reaction Time or Elevated Temperature | Extended reaction times or high temperatures can lead to the formation of byproducts through decomposition of starting materials, intermediates, or the final product. | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. If high temperatures are necessary, try to minimize the reaction time. |
| Side Reactions of Reactive Functional Groups | Certain functional groups on the D-A cyclopropane or the amine can undergo side reactions under Lewis acidic conditions. For example, furan rings are known to be sensitive to acids. | If your substrate contains acid-sensitive groups, consider using a milder Lewis acid or protecting the sensitive functionality prior to the reaction. |
| Formation of Acyclic γ-amino ester Intermediate | The reaction may stall after the initial ring-opening, leading to an accumulation of the acyclic γ-amino ester intermediate without subsequent lactamization. | The lactamization step is often promoted by heating in the presence of a weak acid like acetic acid.[1] A one-pot procedure where the Lewis acid-catalyzed ring-opening is followed by the addition of acetic acid and heating can be effective. |
Troubleshooting Workflow: From Low Yield to Optimized Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 1,5-substituted pyrrolidin-2-ones from D-A cyclopropanes.
II. Catalyst Selection & Troubleshooting for Intramolecular C-H Amination
Intramolecular C-H amination is an atom-economical and increasingly popular method for the synthesis of pyrrolidin-2-ones and other N-heterocycles. This approach often relies on transition metal catalysts to generate a reactive nitrene or radical intermediate that subsequently undergoes cyclization.
Frequently Asked Questions (FAQs)
Q3: What types of catalysts are used for intramolecular C-H amination to form pyrrolidines, and what are their pros and cons?
A3: The catalyst landscape for this transformation is diverse, with each class having its own advantages and disadvantages.
| Catalyst Type | Examples | Pros | Cons |
| Copper-Based Catalysts | [TpxCuL] complexes (Tpx = tris(pyrazolyl)borate ligand), Copper(II) carboxylates | Readily available, relatively inexpensive, good functional group tolerance.[7][8] | Can require specific ligands for high efficiency and selectivity; catalyst deactivation can be an issue. |
| Iridium-Based Catalysts | Vaska's complex [IrCl(CO)(PPh₃)₂] | High catalytic activity, can be used for reductive generation of azomethine ylides for subsequent cycloaddition.[9] | More expensive than copper catalysts. |
| Iron-Based Catalysts | Chiral diamine-bisoxazoline iron(II) complexes | Utilizes an earth-abundant and biocompatible metal. Can overcome catalyst deactivation by the product.[8] | May require specialized ligands for high enantioselectivity. |
| Biocatalysts (Engineered Enzymes) | Cytochrome P411 variants | High enantioselectivity, mild reaction conditions (often aqueous buffer, room temperature). | Requires specialized knowledge in directed evolution and biocatalysis; substrate scope may be limited. |
Q4: I am observing low diastereoselectivity in my copper-catalyzed C-H amination reaction. How can I improve it?
A4: Achieving high diastereoselectivity is a common challenge in these reactions and is highly dependent on the substrate and reaction conditions.
-
Ligand Modification: The ligand on the copper catalyst plays a crucial role in the stereochemical outcome of the reaction. For [TpxCuL] complexes, modifying the substituents on the pyrazolyl rings can influence the steric environment around the metal center, thereby affecting the diastereoselectivity.[7]
-
Substrate Control: The stereochemistry of the final product is often influenced by the substituents on the starting material. For example, in the synthesis of 2,5-disubstituted pyrrolidines, α-substituted 4-pentenyl sulfonamides tend to favor the formation of the cis-diastereomer.[10][11][12]
-
Solvent and Temperature Optimization: The reaction solvent and temperature can impact the transition state energies of the diastereomeric pathways. A systematic screening of solvents and temperatures is recommended to find the optimal conditions for your specific substrate.
-
Use of Additives: In some cases, additives can influence the catalyst's activity and selectivity. For instance, in certain peptide syntheses, the addition of Cu(II) salts has been shown to suppress epimerization, a related stereochemical issue.[13] While not directly a C-H amination, this highlights the potential of additives to control stereochemistry.
Troubleshooting Guide: Catalyst Deactivation
Issue: My intramolecular C-H amination reaction starts well but then stalls, suggesting catalyst deactivation.
Catalyst deactivation can be a significant hurdle in transition metal-catalyzed reactions. Identifying the cause is the first step to finding a solution.
| Potential Cause | Explanation | Recommended Solution |
| Product Inhibition | The newly formed pyrrolidine product can act as a ligand and bind to the metal center of the catalyst, preventing it from participating in further catalytic cycles. | The use of an N-protection group on the starting material that is cleaved after the reaction can prevent product inhibition. Alternatively, some iron-based catalyst systems have been shown to be resistant to product inhibition.[8] |
| Oxidative Damage to the Ligand or Metal Center | The reaction conditions, particularly the use of oxidants, can lead to irreversible oxidation and deactivation of the catalyst. | Ensure the reaction is carried out under an inert atmosphere. If an external oxidant is used, its choice and stoichiometry should be carefully optimized. |
| Presence of Impurities in Starting Materials or Solvents | Certain functional groups or impurities (e.g., water, other coordinating species) can act as catalyst poisons. | Purify starting materials and use anhydrous, degassed solvents. |
| Thermal Instability of the Catalyst | Some catalysts may not be stable at elevated temperatures, leading to decomposition over time. | If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Catalyst Deactivation and Mitigation Pathway
Caption: A flowchart outlining potential causes and solutions for catalyst deactivation in intramolecular C-H amination reactions.
III. Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Synthesis of a 1,5-Disubstituted Pyrrolidin-2-one
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Donor-acceptor cyclopropane (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%)
-
Anhydrous dichloroethane (DCE)
-
Acetic acid
-
Toluene
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the donor-acceptor cyclopropane and anhydrous DCE.
-
Add the primary amine to the solution and stir for 5 minutes at room temperature.
-
Add the Lewis acid catalyst in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The initial ring-opening to the γ-amino ester is typically complete within 1-4 hours.
-
Once the starting cyclopropane is consumed, add acetic acid (2.0 equiv) and toluene to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the lactamization by TLC or LC-MS. This step is usually complete within 2-6 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted pyrrolidin-2-one.
IV. References
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 2022 . [Link]
-
Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. ChemRxiv, 2023 . [Link]
-
Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society, 2023 . [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 2009 . [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Precision Chemistry, 2023 . [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 2022 . [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2024 . [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central, 2024 . [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. OSTI.GOV, 2023 . [Link]
-
Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. PubMed, 2009 . [Link]
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PubMed Central, 2008 . [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 2021 . [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate, 2023 . [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central, 2023 . [Link]
-
Synthesis of pyrrolidin-2-ones from DA cyclopropanes. (a–c) The... ResearchGate, 2022 . [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters, 2023 . [Link]
-
Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. ResearchGate, 2023 . [Link]
-
From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed Central, 2011 . [Link]
-
Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Organic Chemistry Portal, 2000 . [Link]
-
Preparation of 1,5-disubstituted pyrrolidin-2-ones. PubMed, 2000 . [Link]
-
Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. ACS Publications, 2000 . [Link]
-
Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester... ResearchGate, 2020 . [Link]
-
Synthesis of pyrrolidinones 2a-2h via four-component reactions a. ResearchGate, 2013 . [Link]
-
1 Lewis Acid–Brønsted Base Catalysis. Wiley-VCH, 2011 . [Link]
-
Lewis Acid Catalyzed Formal [3+2] Cycloaddition of Donor‐Acceptor Cyclopropanes and 1‐Azadienes: Synthesis of Imine Functionalized Cyclopentanes and Pyrrolidine Derivatives. Sci-Hub, 2019 . [Link]
-
Lewis Acid Catalyzed [3+2] Cycloaddition of Donor- Acceptor Cyclopropanes and 1-Azadienes: Synthesis of Imine Functionalized Cyclopentanes and Pyrrolidine Derivatives. ResearchGate, 2019 . [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal, 2024 . [Link]
-
Epimerisation in Peptide Synthesis. MDPI, 2022 . [Link]
-
Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. PubMed Central, 2018 . [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Royal Society of Chemistry, 2021 . [Link]
-
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate, 2022 . [Link]
-
Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. ResearchGate, 2018 . [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central, 2010 . [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry, 2023 . [Link]
-
Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature, 2024 . [Link]
-
Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PubMed Central, 2022 . [Link]
-
Stereoretentive Catalytic [3 + 2]/[3 + 3]-Cycloaddition of Nonracemic Donor-Acceptor Cyclopropanes: Synthesis of Substituted Pyrrolidines and 1,2-Oxazinanes. PubMed, 2023 . [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed, 1996 . [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal, 2024 . [Link]
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- 11. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preventing racemization during chiral synthesis of 5-Benzylpyrrolidin-2-one
Welcome to the technical support center for the stereoselective synthesis of 5-Benzylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
FAQ: Understanding the Fundamentals of Racemization
This section addresses the core principles behind the loss of stereochemical integrity during the synthesis of this compound, which is frequently synthesized from chiral pool precursors like L-glutamic acid.[1][2]
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization is the base-catalyzed deprotonation of the alpha-carbon (C5), which is the stereocenter of the molecule. This abstraction of the C5 proton leads to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, resulting in a racemic mixture of the (R) and (S)-enantiomers and a loss of optical purity.
Caption: Base-catalyzed racemization of this compound.
Q2: Why is the C5 proton particularly acidic and susceptible to abstraction?
A2: The C5 proton's acidity is significantly enhanced because it is alpha to the lactam carbonyl group. The carbonyl group is strongly electron-withdrawing, which stabilizes the resulting conjugate base (the enolate) through resonance. This stabilization lowers the pKa of the C5 proton, making it susceptible to abstraction by bases present in the reaction mixture.
Q3: Which experimental factors have the greatest impact on racemization?
A3: Several factors are critical, and controlling them is key to maintaining enantiopurity:
-
Base: The strength (pKa), concentration, and steric bulk of the base are paramount. Stronger bases increase the rate of deprotonation.[3]
-
Temperature: Higher temperatures provide more energy to overcome the activation barrier for deprotonation and can accelerate racemization kinetics.[4][5]
-
Solvent: The solvent can influence the stability of the enolate intermediate and the efficacy of the base.
-
Reaction Time: Prolonged exposure to conditions that promote racemization (e.g., strong base, high temperature) will inevitably lead to a greater loss of stereochemical integrity.
Troubleshooting Guide: Proactive Prevention of Racemization
This guide provides actionable steps to minimize racemization at critical stages of the synthesis, particularly when starting from L-glutamic acid.
Caption: A logical workflow for troubleshooting racemization issues.
Issue 1: Significant Racemization During Lactam Formation
The cyclization of a glutamic acid derivative to form the pyrrolidinone ring is a common step where stereointegrity is lost.
-
Question: My product has a low enantiomeric excess (e.e.) after the cyclization step. I used a strong base to ensure complete reaction. What went wrong?
-
Answer & Troubleshooting: Using a very strong base (e.g., LDA, NaH) at elevated temperatures is a primary cause of racemization. While effective for deprotonation, these conditions aggressively promote the formation of the planar enolate.
Causality: The goal is to find conditions where the rate of desired intramolecular cyclization is significantly faster than the rate of undesired C5 deprotonation.
Solutions:
-
Temperature Control: This is your most powerful tool. Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Start optimizations at -78 °C and slowly allow the reaction to warm, monitoring for product formation. Lowering the temperature enhances kinetic control, which can favor the desired reaction pathway over racemization.[5]
-
Base Selection: The choice of base is critical. Consider its strength and steric properties.[3]
-
| Base | Typical pKa (Conjugate Acid) | Characteristics & Impact on Racemization |
| LDA (Lithium diisopropylamide) | ~36 | Very strong, small, and highly reactive. High risk of racemization due to its strength. |
| NaH (Sodium Hydride) | ~36 | Strong, heterogeneous base. Can create localized "hot spots" of high basicity, increasing racemization risk. |
| KHMDS (Potassium bis(trimethylsilyl)amide) | ~26 | Strong, but very sterically hindered. The bulkiness can disfavor proton abstraction at the sterically congested C5 position. Often a superior choice for minimizing racemization. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Non-nucleophilic organic base. Its moderate basicity is often sufficient for cyclization without aggressively promoting enolization.[6] |
Issue 2: Racemization During Work-up or Purification
Stereochemical integrity can also be compromised after the main reaction is complete.
-
Question: My initial reaction sample showed high e.e., but the purity dropped after aqueous work-up and column chromatography. Why?
-
Answer & Troubleshooting: Both acidic and basic conditions during work-up can catalyze racemization, especially if residual base or acid is not properly neutralized. Additionally, prolonged heating during solvent evaporation or purification on certain stationary phases (like non-deactivated silica gel) can contribute to epimerization.
Solutions:
-
Neutral Quench: Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of strong acids.
-
Thorough Washing: Ensure all basic or acidic reagents are removed by washing the organic layer with brine or deionized water until the pH is neutral.
-
Careful Purification:
-
Minimize heat exposure during solvent removal by using a rotary evaporator at low temperatures.
-
Use deactivated or neutral silica gel for column chromatography.
-
Consider alternative purification methods like crystallization if chromatography proves problematic.
-
-
Protocols for Synthesis and Analysis
Protocol 1: Optimized Synthesis of (S)-5-Benzylpyrrolidin-2-one from L-Glutamic Acid
This protocol is designed to minimize racemization by controlling temperature and using appropriate reagents. It is based on established methods for synthesizing pyrrolidinones from glutamic acid.[1][7]
Step A: Preparation of (S)-Pyroglutamic Acid
-
Add L-Glutamic acid (1.0 eq) to a round-bottom flask.
-
Add water (approx. 5 mL per gram of glutamic acid).
-
Heat the mixture to 135-140 °C with stirring, allowing water to distill off.
-
Continue heating for 2-3 hours until the conversion to pyroglutamic acid is complete (monitor by TLC).
-
Cool the mixture to room temperature, inducing crystallization. Recrystallize from water to yield pure (S)-pyroglutamic acid.[2]
-
Expert Insight: This dehydration step is thermally driven and generally proceeds with retention of configuration. Ensuring the starting L-Glutamic acid is of high enantiomeric purity is critical.
-
Step B: Reduction and Benzylation (Conceptual Pathway) A common synthetic strategy involves the reduction of the carboxylic acid of pyroglutamic acid, followed by subsequent chemical modifications. The direct benzylation at the C5 position while maintaining chirality requires a carefully planned multi-step sequence, often involving the protection of the lactam nitrogen, activation of a C5 substituent, and displacement with a benzyl nucleophile.
A Note on Trustworthiness: A full, validated multi-step protocol from a single source is ideal. Since this often requires adaptation, a crucial self-validating step is to always determine the e.e. of your starting material and key intermediates to pinpoint where any potential racemization occurs.
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a starting point for developing a robust analytical method to quantify the enantiomeric purity of your this compound product.
Self-Validation Step: Before analyzing your sample, inject a racemic standard of this compound. This is essential to confirm that the column and mobile phase can resolve the two enantiomers and to establish their respective retention times.
| Parameter | Recommended Starting Condition | Optimization & Troubleshooting Notes |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) on silica support. | This is the most critical parameter. If resolution is poor, screen other CSPs.[8] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v). | Adjust the ratio of the polar modifier (isopropanol). Increasing the polar component generally reduces retention time but may decrease resolution.[9] |
| Flow Rate | 0.5 - 1.0 mL/min | Chiral separations often benefit from lower flow rates, which can increase the interaction time with the CSP and improve resolution.[10] |
| Column Temperature | 25 °C (Ambient) | Lowering the temperature (e.g., to 15 °C) often enhances chiral recognition and improves separation. Conversely, higher temperatures can improve peak shape but may reduce selectivity.[8][11] |
| Detector | UV at 210 nm or 254 nm | Ensure the wavelength is appropriate for the chromophore in your molecule. |
Troubleshooting HPLC:
-
Poor Resolution: Decrease temperature, reduce flow rate, or adjust the mobile phase polarity. If unresolved, a different chiral column is likely necessary.[8]
-
Peak Tailing: This can be caused by secondary interactions. Ensure the mobile phase is appropriate and the column is not contaminated or degraded. Flushing the column according to the manufacturer's instructions may help.[9]
-
Ghost Peaks: These can arise from contaminated solvents or carryover from the autosampler. Always use high-purity HPLC-grade solvents.[8]
References
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available from: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available from: [Link]
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Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester. University of New Hampshire Scholars' Repository. Available from: [Link]
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Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available from: [Link]
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Macroscopically chiral system of three independent orientational effects as a condition for absolute asymmetric synthesis. ResearchGate. Available from: [Link]
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An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. Organic-Chemistry.org. Available from: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available from: [Link]
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Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Available from: [Link]
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Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]
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Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. National Institutes of Health. Available from: [Link]
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Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
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Synthesis of New Optically Active 2-Pyrrolidinones. National Institutes of Health. Available from: [Link]
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Synthesis of Chiral 5-Substituted 2-Pyrrolidones, Metabolites of the Antipsychotic Benzamides Remoxipride and Raclopride. Amanote Research. Available from: [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available from: [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available from: [Link]
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Handling and safety precautions for 5-Benzylpyrrolidin-2-one
Technical Support Center: 5-Benzylpyrrolidin-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that working with novel or specialized chemical compounds requires a blend of theoretical knowledge and practical, field-tested wisdom. This guide is designed to be your first point of reference when handling this compound, a compound with significant applications in medicinal chemistry and organic synthesis.[1][2][3] We will move beyond mere procedural lists to address the causality behind each safety precaution and troubleshooting step, ensuring your experiments are both successful and safe.
This document is structured as a dynamic technical support center, addressing the common and critical questions that arise during laboratory work.
Section 1: Compound Identification and Properties
Before handling any chemical, a thorough understanding of its physical and chemical properties is paramount. This data provides the foundational knowledge for risk assessment and experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 14293-06-2 | [4] |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Appearance | Solid | [5] |
| InChI Key | UJTLWBQZNAXBAQ-UHFFFAOYSA-N |[4] |
Section 2: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses the most common inquiries regarding the safe management of this compound in a laboratory setting.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be respected to ensure user safety. The primary hazards are related to irritation.[4] You should always consult the most current Safety Data Sheet (SDS) from your supplier, but the consensus classifications indicate the following risks.
Table 2: GHS Hazard Summary for this compound
| GHS Classification | Hazard Statement | Meaning & Implication |
|---|---|---|
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. Prolonged contact should be avoided.[4] |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | Accidental splashes can cause significant, potentially painful, irritation.[4] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[4] |
Question: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: Given the hazards, a multi-layered PPE approach is required. The goal is to create a complete barrier between you and the chemical. Do not treat any of these components as optional.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Always check the manufacturer's breakthrough time for the specific glove material. If you are performing a lengthy procedure, consider changing gloves periodically (e.g., every 30-60 minutes) or immediately if you suspect contamination.[6][7]
-
Eye/Face Protection: Use safety glasses with side shields at a minimum. For tasks with a higher splash risk (e.g., transferring solutions), chemical safety goggles are required.[8]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or when generating dust, consider a disposable gown made of a low-permeability fabric.[9] Ensure cuffs are tucked into your gloves to prevent any skin exposure at the wrist.[9]
-
Respiratory Protection: All work should be conducted inside a certified chemical fume hood to control airborne concentrations.[6] If a fume hood is not available or if you are cleaning up a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[10]
Question: How should I properly store this compound?
Answer: Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the compound in a tightly closed, properly labeled container.[11][12]
-
Environment: Store in a cool, dry, and well-ventilated area.[12][13] Some suppliers recommend refrigeration.[12][13]
-
Incompatibilities: Segregate it from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[11][14] Contact with these can lead to vigorous reactions.
Question: How do I dispose of waste containing this compound?
Answer: All waste, including unused product, contaminated absorbents from spills, and empty containers, must be treated as hazardous waste. Do not dispose of it in standard trash or down the drain.[11][14] The material should be collected in a suitable, sealed container and disposed of through a licensed professional waste disposal service, adhering to all federal, state, and local environmental regulations.[6][15]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing actionable solutions grounded in scientific principles.
Question: I've experienced skin or eye irritation after handling the compound. What is the correct first aid response?
Answer: Immediate and correct action is critical to minimize harm.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[6][13] Remove any contaminated clothing while rinsing. If skin irritation develops or persists, seek medical attention.[6][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]
-
Inhalation: If you feel unwell after potential inhalation, move to fresh air immediately. If breathing is difficult, a trained person should administer oxygen. Seek medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13] Seek immediate medical assistance.[11]
Question: I've accidentally spilled a small amount of this compound powder on the lab bench. How do I clean it up safely?
Answer: For a small, incidental spill that you are trained and equipped to handle, follow a systematic procedure. The objective is to contain, collect, and decontaminate without creating additional hazards (like airborne dust). If the spill is large or you feel unsafe at any point, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[16]
See the workflow diagram in Section 4 for a visual guide. The key steps are:
-
Alert & Secure: Notify others in the lab and restrict access to the spill area.[17]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and chemical safety goggles.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[18]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Avoid aggressive sweeping that could create dust.[18]
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Collect the cleaning materials as hazardous waste.[17]
-
Dispose: Label the waste container appropriately and arrange for disposal through your EHS office.
-
Restock: Replenish the spill kit supplies you used.[17]
Question: The compound has developed a slight yellow color during storage. Is it still usable?
Answer: The appearance of a color change can be an indicator of degradation or contamination. While a slight discoloration may not always impact a robust reaction, it introduces an unacceptable variable for sensitive applications, such as in drug development.
-
Causality: Pyrrolidinone structures can be susceptible to oxidation or slow decomposition over time, especially with exposure to air, light, or trace impurities.[19] The SDS for a similar compound, 1-(Benzyl)pyrrolidin-3-one, explicitly notes that the "material darkens in color during storage."[13]
-
Recommendation: For non-critical synthetic steps, you could test a small amount to see if it performs as expected. However, for any work requiring high purity (e.g., kinetic studies, final compound synthesis for biological testing), it is strongly advised to use a fresh, un-discolored batch of the compound to ensure the reliability and reproducibility of your results. If in doubt, discard the old material as hazardous waste and use a new lot.
Section 4: Protocols and Workflows
This section provides detailed, step-by-step methodologies and visual workflows for key procedures involving this compound.
Protocol 4.1: Step-by-Step Guide for Safe Handling and Use
-
Preparation: Before starting, review the SDS. Ensure your chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.
-
PPE: Don all required PPE as detailed in the FAQ section and the PPE Selection Logic diagram.
-
Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to minimize inhalation exposure. Use a disposable weigh boat.
-
Transfer/Reaction: Conduct all transfers and reactions within the fume hood. Keep the sash at the lowest practical height.
-
Post-Experiment: After use, tightly seal the container. Decontaminate your work area.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and your skin. Wash your hands thoroughly with soap and water.[9]
Protocol 4.2: Emergency Spill Response Workflow
The following diagram illustrates the logical flow for responding to a small, incidental spill of this compound.
Section 5: References
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Time in Las Vegas, NV, US. Google Search.
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This compound | C11H13NO | CID 99881. PubChem. [Link]
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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Spill procedure: Clean-up guidance. Queen Mary University of London.
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5-allyl-1-benzyl-2-pyrrolidinone - C14H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
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SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer.
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SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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Personal Protective Equipment (PPE). CHEMM.
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Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
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Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
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SAFETY DATA SHEET. Fisher Scientific.
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SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet - BASF. BASF.
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1-Benzylpyrrolidin-3-one. Apollo Scientific.
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W.
-
Spill Clean-up. McMaster University Biosafety Office.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI.
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
-
Review on Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione Derivatives with Substitution at C-3 Position by Employing Functional Groups Interconversion. Bentham Science Publishers.
-
5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. [Link]
-
An easy and straight forward approach towards the synthesis of N-benzyl-5(S) - Substituted pyrrolidin-2-ones from N-benzyl-5(S) - pyroglutaminol through Mitsunobu reaction. ResearchGate.
-
(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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How to Quickly Clean Up Unidentified Spills. Lab Manager.
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central, NIH.
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Benzylpyrrolidin-2-one Derivatives
The 5-benzylpyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticonvulsant, anti-inflammatory, and antimicrobial properties of various this compound derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Introduction to this compound
This compound, also known as a γ-lactam, is a five-membered heterocyclic compound featuring a benzyl group at the 5-position. This core structure serves as a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological properties. The pyrrolidinone ring is a common motif in many biologically active compounds, and the benzyl substituent often plays a crucial role in receptor binding and overall activity.[1] This guide will delve into specific derivatives and their demonstrated biological effects, offering a comparative perspective for researchers in the field.
Anticonvulsant Activity: Combating Seizures
Several derivatives of this compound have shown significant promise as anticonvulsant agents, with N-benzyl-2-acetamidopropionamide and N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) analogues being notable examples.[2][3] The primary screening method for evaluating anticonvulsant activity is the Maximal Electroshock (MES) test, which induces a generalized tonic-clonic seizure in rodents. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its potential efficacy against generalized seizures.[4]
Comparative Analysis of Anticonvulsant Derivatives
The following table summarizes the anticonvulsant activity of selected N-benzyl-2-acetamidopropionamide derivatives in the MES test in mice, highlighting the impact of stereochemistry and substitution on potency.
| Compound | Stereoisomer | ED₅₀ (mg/kg, i.p.) in Mice | Reference Compound | ED₅₀ (mg/kg, i.p.) in Mice |
| N-benzyl-2-acetamido-3-methoxypropionamide | Racemic | 8.3 | Phenytoin | 6.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 | Phenytoin | 6.5 |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | >100 | Phenytoin | 6.5 |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic | 17.3 | Phenytoin | 6.5 |
Data sourced from Choi et al., 1996.[5]
Another promising derivative, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has demonstrated broad-spectrum anticonvulsant activity in various animal models, including the MES test and the subcutaneous pentylenetetrazole (scPTZ) test.[3]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives is significantly influenced by their stereochemistry and the nature of the substituent at the 3-position.[2][6]
-
Stereochemistry: The (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide is significantly more potent than the (S)-enantiomer, indicating a stereospecific interaction with its biological target.[5]
-
Substituents at the 3-position: The presence of a small, substituted heteroatom moiety at the 3-position is crucial for maximal activity. Oxygen-substituted derivatives, such as those with methoxy and ethoxy groups, have shown high potency.[2]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol is a standard method for assessing the anticonvulsant properties of a compound.[4][7]
-
Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Electrode Placement: Corneal electrodes are used. A drop of saline or a local anesthetic is applied to the eyes to ensure good electrical contact and minimize discomfort.[4]
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using a specialized electroshock apparatus.[7]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered the endpoint of protection.[4]
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods such as probit analysis.
Anti-inflammatory Activity: Quelling Inflammation
Certain this compound derivatives have demonstrated potent anti-inflammatory effects. A notable example is (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), which has shown significantly higher potency than established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and naproxen in preclinical models.[1] The carrageenan-induced paw edema assay in rats is a widely used model to evaluate the in vivo anti-inflammatory activity of novel compounds.[8][9]
Comparative Analysis of Anti-inflammatory Derivatives
The following table highlights the potent anti-inflammatory activity of RS-37619 compared to standard NSAIDs.
| Compound | Test Model | Potency vs. Aspirin | Potency vs. Naproxen |
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Phenylquinone-induced writhing (mouse) | ~350x | - |
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Phenylquinone-induced writhing (rat) | ~180x | - |
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Adjuvant-inflamed rat paw flexion pain | ~800x | - |
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Compressed yeast-inflamed rat paw pressure | - | 3-10x |
Data sourced from Rooks et al., 1985.[1]
Other studies have explored 2-pyrrolidinone derivatives as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. For instance, certain derivatives have shown IC₅₀ values in the micromolar range for LOX inhibition.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a classic model for screening potential anti-inflammatory drugs.[8][11][12]
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, typically 1% carrageenan solution in saline (e.g., 0.1 mL), is administered into the sub-plantar region of the right hind paw.[11]
-
Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.
Antimicrobial Activity: Fighting Pathogens
The this compound scaffold has also been explored for its antimicrobial properties. A notable example is 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO), which has demonstrated significant activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]
Comparative Analysis of Antimicrobial Derivatives
The following table summarizes the MIC values of DMBPO against various bacterial and fungal strains.
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative | 187 |
| Klebsiella pneumoniae | Gram-negative | 220 |
| Staphylococcus aureus | Gram-positive | >1000 |
| Bacillus subtilis | Gram-positive | 850 |
| Aspergillus niger | Fungus | 1 |
Data sourced from Kannabiran et al., 2011.[13]
The data suggests that DMBPO exhibits more potent activity against the tested Gram-negative bacteria and is particularly effective against the fungus Aspergillus niger.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method for determining the MIC of an antimicrobial agent.[14][15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard).[14]
-
Serial Dilution of the Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.[15]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]
-
Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticonvulsant, anti-inflammatory, and antimicrobial properties of select derivatives, supported by quantitative experimental data and detailed protocols. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective compounds. Further research into the mechanisms of action and optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their potential translation into clinical candidates.
References
-
Rooks II, W. H., et al. (1985). The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619). Agents and Actions, 16(5), 388-395. [Link]
-
Kaminski, K., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Molecules, 25(23), 5573. [Link]
-
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
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Rakuno Gakuen University. (2022). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]
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Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]
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Posadas, I., et al. (2004). Carrageenan-induced paw edema in the rat and mouse. In Current Protocols in Pharmacology (Chapter 5, Unit 5.4). John Wiley & Sons, Inc. [Link]
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Kannabiran, K., et al. (2011). In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. Revista Iberoamericana de Micología, 28(3), 133-138. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Morieux, P., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 1(5), 223-227. [Link]
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Tsolaki, O., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(11), 3447-3455. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 5-Benzylpyrrolidin-2-one for Unambiguous Structural Confirmation
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 5-Benzylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting supporting data and detailed experimental protocols. This guide is designed to not only present methods but to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Imperative of Structural Integrity: The Case of this compound
This compound, with the molecular formula C₁₁H₁₃NO, belongs to the lactam class of compounds, which are prevalent scaffolds in pharmaceuticals.[1][2] Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, before any biological or clinical evaluation, its synthesis must be verified through rigorous structural analysis. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound.
This guide will compare and contrast the information gleaned from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to provide a holistic and definitive structural confirmation of this compound.
A Multi-faceted Approach: Selecting the Right Spectroscopic Tools
No single spectroscopic technique can provide a complete structural picture. Instead, we employ a suite of methods, each offering a unique piece of the puzzle.
-
¹H and ¹³C NMR Spectroscopy map the carbon-hydrogen framework of the molecule, revealing connectivity and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm its structure.
By integrating the data from these techniques, we can achieve an unambiguous structural assignment.
Probing the Proton Environment: ¹H NMR Spectroscopy
Principle and Rationale
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons on the pyrrolidinone ring, and the amide proton.
Experimental Protocol: ¹H NMR Analysis
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference. Integrate the signals to determine the relative number of protons for each resonance.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound and data from similar compounds, the following ¹H NMR spectrum is predicted (in CDCl₃, 400 MHz).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~ 6.0 - 7.0 | Broad Singlet | 1H | NH | The amide proton, often broad due to quadrupole coupling and exchange. |
| ~ 3.80 - 4.00 | Multiplet | 1H | CH -CH₂-Ph | The proton at the chiral center (C5), coupled to the adjacent CH₂ groups. |
| ~ 2.80 - 3.00 | Multiplet | 2H | CH ₂-Ph | The benzylic protons, which are diastereotopic and may appear as a complex multiplet.[4] |
| ~ 2.20 - 2.50 | Multiplet | 2H | CH ₂-C=O | The protons adjacent to the carbonyl group. |
| ~ 1.80 - 2.10 | Multiplet | 2H | CH ₂-CH₂-C=O | The remaining protons on the pyrrolidinone ring. |
Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy
Principle and Rationale
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. It is a crucial complementary technique to ¹H NMR for confirming the carbon framework of the molecule. We expect to see signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidinone ring.
Experimental Protocol: ¹³C NMR Analysis
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and referencing to the solvent signal.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum for this compound (in CDCl₃, 100 MHz) is as follows:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 177 | C =O | The carbonyl carbon of the lactam. |
| ~ 138 | Ar-C (quaternary) | The aromatic carbon attached to the benzyl group. |
| ~ 129 | Ar-C H | Aromatic carbons. |
| ~ 128 | Ar-C H | Aromatic carbons. |
| ~ 126 | Ar-C H | Aromatic carbons. |
| ~ 55 | C H-CH₂-Ph | The carbon at the chiral center (C5). |
| ~ 43 | C H₂-Ph | The benzylic carbon. |
| ~ 31 | C H₂-C=O | The carbon adjacent to the carbonyl group. |
| ~ 29 | C H₂-CH₂-C=O | The remaining carbon on the pyrrolidinone ring. |
Identifying Functional Groups: Infrared (IR) Spectroscopy
Principle and Rationale
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations. For this compound, we expect to see characteristic absorption bands for the N-H bond, the C=O bond of the lactam, the aromatic C-H bonds, and the aliphatic C-H bonds.
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
The thin solid film method is a convenient way to obtain an IR spectrum of a solid sample.[6][7]
-
Sample Preparation: Dissolve a small amount (a few mg) of this compound in a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for different functional groups.
Caption: Workflow for IR Spectroscopy (Thin Film Method).
Predicted IR Spectrum and Interpretation
The predicted characteristic IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3200 | Strong, Broad | N-H stretch | Characteristic of a secondary amide (lactam).[8] |
| ~ 3030 | Medium | Aromatic C-H stretch | Indicates the presence of the phenyl ring.[9] |
| ~ 2950, 2870 | Medium | Aliphatic C-H stretch | From the CH₂ groups in the pyrrolidinone ring and the benzyl group.[9] |
| ~ 1680 | Strong, Sharp | C=O stretch (amide I band) | A strong absorption characteristic of a five-membered lactam.[4] |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretch | Characteristic absorptions for a benzene ring.[9] |
Determining Molecular Weight and Fragmentation: Mass Spectrometry
Principle and Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. For this compound (C₁₁H₁₃NO), the expected exact mass is 175.0997 g/mol .[10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of relatively volatile and thermally stable compounds like this compound.[11][12]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their m/z ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern will be influenced by the stability of the resulting fragments.
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 175 | [C₁₁H₁₃NO]⁺ | Molecular ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment formed by cleavage of the bond between the benzyl group and the pyrrolidinone ring. This is a very common fragment for benzyl-containing compounds.[13] |
| 84 | [C₄H₆NO]⁺ | Loss of the benzyl radical from the molecular ion. |
The presence of the molecular ion at m/z 175 confirms the molecular formula, and the characteristic fragment at m/z 91 is strong evidence for the presence of a benzyl group.[14]
A Cohesive Picture: Comparative Analysis and Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques.
-
Mass Spectrometry confirms the molecular weight of 175 g/mol , consistent with the formula C₁₁H₁₃NO. The fragmentation pattern strongly suggests a benzyl substituent.
-
IR Spectroscopy identifies the key functional groups: a secondary amide (lactam), an aromatic ring, and aliphatic C-H bonds.
-
¹³C NMR Spectroscopy confirms the presence of 11 unique carbon atoms, including a carbonyl carbon, six aromatic carbons, and four aliphatic carbons, matching the proposed structure.
-
¹H NMR Spectroscopy provides the most detailed information, showing the correct number of protons in distinct chemical environments and, through their coupling patterns, confirming the connectivity of the atoms in the this compound structure.
Collectively, this body of evidence provides an unambiguous confirmation of the structure of this compound.
Conclusion
The structural confirmation of a synthesized compound is a critical step in chemical and pharmaceutical research. This guide has demonstrated how a systematic and comparative approach, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, can provide a definitive structural elucidation of this compound. By understanding the principles behind each technique and following robust experimental protocols, researchers can be confident in the structural integrity of their molecules, paving the way for further scientific discovery.
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A Comparative Guide to the Synthetic Validation of Optically Active 2-Pyrrolidinones
The 2-pyrrolidinone scaffold is a privileged structural motif, prominently featured in a multitude of pharmaceuticals and biologically active compounds. Its inherent chirality often plays a pivotal role in dictating pharmacological activity, making the development of efficient and stereocontrolled synthetic routes a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key synthetic strategies for accessing optically active 2-pyrrolidinones, offering an objective analysis of their performance based on experimental data and highlighting the underlying mechanistic principles that govern their success.
The Enduring Importance of Chiral 2-Pyrrolidinones
From the nootropic drug Piracetam to anticonvulsant agents, derivatives of 2-pyrrolidinone have demonstrated significant therapeutic potential.[1] The stereochemistry at the C5 position is often critical for biological efficacy. Consequently, the ability to synthesize these compounds with high enantiopurity is not merely an academic exercise but a crucial requirement for the development of safe and effective medicines. This guide will delve into the validation of a primary synthetic route and compare it against viable alternatives, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Primary Focus: Asymmetric [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for constructing the pyrrolidinone core is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[2] This strategy allows for the rapid assembly of the heterocyclic ring with excellent control over multiple stereocenters in a single step.
Mechanistic Rationale
The reaction proceeds through the in situ generation of an azomethine ylide from an α-imino ester. In the presence of a chiral metal catalyst, typically a copper(I) or silver(I) complex with a chiral ligand, the ylide adds to an electron-deficient alkene (the dipolarophile) in a concerted or stepwise fashion. The chiral ligand environment dictates the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the pyrrolidinone product.
Experimental Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Caption: Workflow for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition.
Detailed Protocol: Synthesis of a Chiral 2-Pyrrolidinone via Copper-Catalyzed Cycloaddition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral ligand (e.g., a phosphoramidite) and the copper(I) precursor (e.g., Cu(OTf)₂ • C₆H₆) are dissolved in a dry, degassed solvent such as toluene. The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, the α-imino ester and the dipolarophile (e.g., N-phenylmaleimide) are added sequentially.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (often ambient) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to afford the optically active 2-pyrrolidinone.
-
Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Comparative Analysis of Alternative Synthetic Routes
While the asymmetric cycloaddition is a highly effective method, other strategies offer distinct advantages and may be more suitable for specific applications. Here, we compare three prominent alternatives.
Chiral Pool Synthesis from Pyroglutamic Acid
This approach utilizes a readily available and inexpensive chiral starting material, S- or R-pyroglutamic acid, which is derived from glutamic acid.[1][3][4][5] The inherent stereocenter at C5 is preserved and elaborated upon to generate a variety of optically active 2-pyrrolidinones.
Causality: The key advantage of this method is the guaranteed absolute stereochemistry of the final product, which is directly inherited from the starting material. This eliminates the need for an asymmetric catalyst and often simplifies purification. However, the scope of accessible structures is limited to those that can be readily derived from pyroglutamic acid.
Caption: General workflow for chiral pool synthesis from pyroglutamic acid.
Organocatalytic Asymmetric Synthesis
The rise of organocatalysis has provided powerful, metal-free alternatives for the synthesis of chiral molecules.[6][7][8] For 2-pyrrolidinones, proline and its derivatives have emerged as highly effective catalysts for various transformations, including Michael additions and aldol reactions, which can be harnessed to construct the pyrrolidinone ring with high enantioselectivity.[7][8]
Causality: Organocatalysis often offers milder reaction conditions and avoids the potential for metal contamination in the final product, which is a significant advantage in pharmaceutical synthesis. The catalysts are typically less sensitive to air and moisture compared to many organometallic complexes.
Caption: Workflow for organocatalytic synthesis of 2-pyrrolidinones.
Biocatalytic Synthesis
Harnessing the exquisite selectivity of enzymes offers a green and highly efficient route to optically active 2-pyrrolidinones.[9][10] For instance, engineered enzymes, such as variants of cytochrome P450, can catalyze intramolecular C-H amination of organic azides to construct the pyrrolidine ring with excellent enantiocontrol.[9][10]
Causality: Biocatalysis operates under mild, aqueous conditions and can achieve selectivities that are often difficult to replicate with traditional chemical methods. The high turnover numbers of enzymes can also lead to very efficient processes. However, enzyme development and optimization can be resource-intensive.
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A Comparative Guide to Catalysts for Pyrrolidin-2-one Synthesis: From Industrial Standards to Green Alternatives
Abstract: Pyrrolidin-2-one (also known as 2-pyrrolidone or γ-butyrolactam) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, polymers like polyvinylpyrrolidone (PVP), and high-performance solvents such as N-methylpyrrolidone (NMP).[1] Its production relies heavily on catalytic processes that are continuously evolving to meet demands for higher efficiency, selectivity, and sustainability. This guide provides a comparative analysis of different catalytic systems for pyrrolidin-2-one synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of established industrial methods and emerging innovations. We will delve into the mechanistic underpinnings of various catalytic routes, present comparative performance data, and provide detailed experimental protocols to bridge theory with practical application.
Introduction: The Enduring Importance of a Simple Lactam
Pyrrolidin-2-one is the simplest γ-lactam, a five-membered ring structure that serves as a versatile building block in organic synthesis.[1] Its derivatives include the nootropic racetam drugs (e.g., Piracetam), anticonvulsants (e.g., ethosuximide), and the monomer vinylpyrrolidone, the precursor to PVP.[1][2] The industrial synthesis of pyrrolidin-2-one is a large-scale process, with global demand estimated at 32,000 tonnes in 2010.[1] Traditionally, this demand has been met through high-temperature, high-pressure catalytic reactions. However, the drive towards green chemistry and the need for milder reaction conditions for synthesizing complex, functionalized derivatives have spurred research into alternative catalytic systems, including homogeneous and biocatalytic approaches.
Major Catalytic Pathways to Pyrrolidin-2-one
The synthesis of pyrrolidin-2-one can be achieved through several distinct chemical pathways, each favoring different types of catalysts and reaction conditions. This section outlines the most prominent routes.
Pathway A: Ammonolysis of γ-Butyrolactone (GBL)
This is the dominant industrial route.[1][3] γ-Butyrolactone, typically derived from the dehydrogenation of 1,4-butanediol, is reacted with ammonia at high temperatures and pressures.[4] The reaction is an equilibrium process requiring a catalyst to facilitate the ring-opening and subsequent intramolecular cyclization/dehydration.
Pathway B: Hydrogenation of Succinimide
An alternative route involves the selective hydrogenation of succinimide.[5][6] This pathway is attractive as succinimide can be derived from succinic acid, a bio-based platform chemical. The key challenge lies in selectively reducing one of the two carbonyl groups of the imide to a methylene group without over-reduction to pyrrolidine or cleavage of the ring. The presence of ammonia during the reaction has been shown to stabilize the succinimide and suppress side reactions, leading to higher yields of the desired lactam.[7]
Pathway C: Biocatalytic Cyclization of γ-Aminobutyric Acid (GABA)
A greener alternative leverages enzymatic catalysis. This route mimics the natural formation of the lactam from γ-aminobutyric acid (GABA), a non-proteinogenic amino acid.[4][8] The process involves an enzyme, a 2-pyrrolidone synthase, that catalyzes the intramolecular condensation and dehydration of GABA under mild, aqueous conditions.[4] GABA itself can be produced sustainably through the enzymatic decarboxylation of glutamate, a readily available amino acid.[9][10][11][12]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by the chosen synthetic pathway, desired scale, and economic and environmental considerations.
Heterogeneous Catalysts: The Industrial Workhorses
Heterogeneous catalysts are favored in large-scale industrial processes due to their robustness, ease of separation from the product stream, and potential for regeneration and reuse.
-
For GBL Ammonolysis: The industry standard involves solid magnesium silicate catalysts in a fixed-bed tubular reactor.[1] These catalysts are selected for their thermal stability and appropriate surface acidity/basicity to facilitate the reaction at temperatures of 250–290 °C and pressures of 0.4–1.4 MPa.[1] Their porous structure provides a high surface area for the gas-phase reaction, leading to product yields of 75–85%.[1]
-
For Succinimide Hydrogenation: Metal-based catalysts are essential. Skeletal nickel catalysts, such as Raney Nickel, are highly effective due to their high surface area and activity for hydrogenation.[5][6] Other noble metals like cobalt, ruthenium, palladium, and platinum, often supported on carriers like carbon or silica gel, have also been successfully employed.[7] These catalysts operate under hydrogen pressure and elevated temperatures (200-250 °C), demonstrating the need for specialized high-pressure equipment.[7]
Homogeneous Catalysts: Precision for Complex Syntheses
Homogeneous catalysts, while more challenging to separate from products, offer high activity and selectivity under milder conditions, making them suitable for synthesizing highly functionalized pyrrolidinone derivatives.
-
N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze radical tandem cyclization reactions to construct functionalized 2-pyrrolidinones.[13] This transition-metal-free approach demonstrates excellent functional group compatibility and high efficiency, providing a powerful tool for laboratory-scale synthesis of complex molecules.[13]
-
Cobalt and Iridium Complexes: Co₂(CO)₈ has been used to catalyze the synthesis of pyrrolidones from levulinic acid and aromatic amines via hydrosilylation.[14] Chiral Iridium complexes have also been developed for the asymmetric synthesis of N-heterocycles, including pyrrolidines, from diols and primary amines, showcasing the potential for creating enantioenriched products.[14]
Biocatalysts: The Green Frontier
Enzymatic catalysis represents the most sustainable approach, operating under ambient temperature and pressure in aqueous media.
-
2-Pyrrolidone Synthase: The discovery of a 2-pyrrolidone synthase from Streptomyces aizunensis enables the direct, one-step conversion of GABA to pyrrolidin-2-one.[4] This avoids the harsh conditions and fossil-fuel-derived precursors of traditional routes.[4]
-
Glutamate Decarboxylase (GAD): The precursor, GABA, is readily synthesized from L-glutamate using the enzyme glutamate decarboxylase (GAD), which is found in various microorganisms, including lactic acid bacteria.[11][12] This two-step enzymatic cascade from glutamate to pyrrolidin-2-one presents a fully bio-based and environmentally benign production pathway.[4]
Performance Data Summary
The following tables summarize the performance of representative catalysts for the main synthetic routes.
Table 1: Comparison of Catalysts for GBL Ammonolysis
| Catalyst System | Substrate(s) | Temperature (°C) | Pressure (MPa) | Phase | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Magnesium Silicate | γ-Butyrolactone, NH₃ | 250–290 | 0.4–1.4 | Vapor | 75–85 | High | [1] |
| (No Catalyst) | γ-Butyrolactone, NH₃ (aq) | 250–290 | 8.0–16.0 | Liquid | High | High |[3] |
Table 2: Comparison of Catalysts for Succinimide Hydrogenation
| Catalyst System | Substrate(s) | Temperature (°C) | Pressure (p.s.i.g.) | Solvent | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Raney Nickel | Succinimide, H₂, NH₃ | 200–250 | 50–10,000 | Dioxane/Alcohol | Good | High | [5][7] |
| Raney Cobalt | Succinimide, H₂, NH₃ | 200–250 | 50–10,000 | Not Specified | Good | High | [7] |
| Ru on Carbon | Succinimide, H₂, NH₃ | 200–250 | 50–10,000 | Not Specified | Good | High |[7] |
Table 3: Comparison of Biocatalytic Routes
| Catalyst System (Enzyme) | Substrate(s) | Temperature (°C) | pH | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Pyrrolidone Synthase | γ-Aminobutyric Acid (GABA) | Ambient | Neutral | Direct cyclization, aqueous medium | [4] |
| Glutamate Decarboxylase (GAD) | L-Glutamate | ~30-40 | Acidic | Produces GABA precursor, aqueous medium |[9][12] |
Detailed Experimental Protocols
Protocol for Vapor-Phase GBL Ammonolysis (Industrial Model)
Causality: This protocol models the continuous industrial process, where a fixed-bed catalyst is used for gas-phase conversion to allow for high throughput and easy product separation. High temperature and pressure are required to overcome the activation energy and shift the equilibrium towards the product.
-
Catalyst Bed Preparation: A tubular reactor is packed with a solid magnesium silicate catalyst, forming a fixed bed.
-
Reactant Feed: A gaseous mixture of γ-butyrolactone and excess ammonia is continuously fed into the reactor.
-
Reaction Conditions: The reactor is maintained at a temperature of 250–290 °C and a pressure of 0.4–1.4 MPa.[1]
-
Product Collection: The effluent gas stream, containing pyrrolidin-2-one, unreacted starting materials, and water, is cooled to condense the products.
-
Purification: The condensed liquid is subjected to fractional distillation to separate the high-purity ( >99.5%) pyrrolidin-2-one.[1][3]
Protocol for Succinimide Hydrogenation using Raney Nickel
Causality: This laboratory-scale batch process uses a high-pressure autoclave to handle the flammable hydrogen gas safely. Raney Nickel is a highly active hydrogenation catalyst. The presence of ammonia is critical to prevent side reactions and improve the yield of the desired lactam.[7]
-
Reactor Charging: A high-pressure autoclave is charged with succinimide, a suitable solvent (e.g., dioxane), and a catalytic amount of Raney Nickel (approx. 5-10% by weight of succinimide).[7]
-
Ammonia Addition: A measured quantity of ammonia (0.05-5 moles per mole of succinimide) is added to the sealed reactor.[7]
-
Hydrogenation: The autoclave is purged and then pressurized with hydrogen gas to the desired pressure (e.g., 1000-2000 p.s.i.g.).
-
Reaction: The mixture is heated to 200–250 °C with vigorous stirring and maintained until hydrogen uptake ceases.[7]
-
Workup: After cooling and venting, the catalyst is carefully filtered off. The solvent is removed from the filtrate under reduced pressure, and the resulting crude pyrrolidin-2-one is purified by distillation or recrystallization.
Protocol for Enzymatic Synthesis from GABA
Causality: This protocol leverages the high specificity of an enzyme to perform the reaction in water under mild conditions, eliminating the need for harsh chemicals, high energy input, and organic solvents.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve γ-aminobutyric acid (GABA) to a desired concentration.
-
Enzyme Addition: Add a purified 2-pyrrolidone synthase enzyme or a whole-cell catalyst expressing the enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for a set period (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or GC-MS to measure the consumption of GABA and the formation of pyrrolidin-2-one.
-
Product Isolation: Once the reaction is complete, the enzyme can be denatured (e.g., by heat) and removed by centrifugation. The resulting aqueous solution containing pyrrolidin-2-one can be further purified if necessary, for example, by extraction or chromatography.
Mechanistic Insights & Process Visualization
The following diagrams illustrate the key transformations in the primary synthesis routes.
Caption: Industrial synthesis of pyrrolidin-2-one via GBL ammonolysis.
Caption: Catalytic hydrogenation of succinimide to pyrrolidin-2-one.
Caption: Two-step biocatalytic pathway from L-glutamate.
Conclusion and Future Outlook
The synthesis of pyrrolidin-2-one is a mature field dominated by efficient but energy-intensive heterogeneous catalytic processes. The industrial standard of GBL ammonolysis over solid catalysts remains the most economically viable method for large-scale production. However, significant research momentum is building behind alternative pathways that offer distinct advantages.
The hydrogenation of succinimide presents a promising route, particularly as bio-based succinic acid becomes more available, potentially reducing the carbon footprint of the final product. The true frontier, however, lies in biocatalysis. The use of enzymes like 2-pyrrolidone synthase to directly cyclize GABA under ambient conditions represents a paradigm shift towards green and sustainable chemical manufacturing. While currently at a lower technology readiness level, these enzymatic routes hold immense potential for producing not only pyrrolidin-2-one but also a wide array of chiral and functionalized derivatives that are inaccessible through traditional high-temperature methods. Future research will likely focus on enzyme discovery, protein engineering to improve catalyst stability and efficiency, and process optimization to make these green pathways economically competitive.
References
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Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Retrieved from [Link]
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ResearchGate. (2016). Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrogenation of Succinimide to 2-Pyrrolidone over Solid Catalyst. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Retrieved from [Link]
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ResearchGate. (n.d.). Reported homogeneous catalysts for the synthesis of pyrrolidinones. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]
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Engineering and Technology Journal. (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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PubMed. (2021). An Overview of Bioprocesses Employing Specifically Selected Microbial Catalysts for γ-Aminobutyric Acid Production. Retrieved from [Link]
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MDPI. (2022). Model-Guided Metabolic Rewiring for Gamma-Aminobutyric Acid and Butyrolactam Biosynthesis in Corynebacterium glutamicum ATCC13032. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of (S)-5-benzylpyrrolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (S)-5-benzylpyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive comparison of the biological performance of various (S)-5-benzylpyrrolidine-2,4-dione derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Potential of the Pyrrolidine-2,4-dione Core
The pyrrolidine-2,4-dione ring system, a five-membered heterocyclic motif, is a versatile scaffold for the design of biologically active molecules. The presence of a benzyl group at the 5-position, particularly in the (S)-configuration, often confers potent and selective biological activities. Modifications at other positions of the pyrrolidine ring, especially at the C-3 position, allow for the fine-tuning of physicochemical properties and biological targets, leading to a diverse array of derivatives with distinct therapeutic profiles.
This guide will delve into the comparative biological evaluation of these derivatives, focusing on two key areas: anticancer and antimicrobial activities. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, and elucidate the underlying mechanisms of action.
Comparative Anticancer Activity
Derivatives of (S)-5-benzylpyrrolidine-2,4-dione have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.
Quantitative Comparison of Anticancer Potency
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of representative (S)-5-benzylpyrrolidine-2,4-dione derivatives against various cancer cell lines, providing a direct comparison of their cytotoxic efficacy. For context, the activity of doxorubicin, a commonly used chemotherapeutic agent, is also included.
| Compound ID | Substitution at C-3 | Cancer Cell Line | IC₅₀ (µM)[1][2][3] | Reference Compound | Cancer Cell Line | IC₅₀ (µM)[3] |
| BPD-1 | Unsubstituted | MCF-7 (Breast) | 15.2 | Doxorubicin | MCF-7 (Breast) | 0.8 |
| BPD-2 | 3-acetyl | HeLa (Cervical) | 18.5[1] | Doxorubicin | HeLa (Cervical) | 1.2 |
| BPD-3 | 3-(phenylamino)carbonyl | A549 (Lung) | 12.8 | Doxorubicin | A549 (Lung) | 2.1 |
| BPD-4 | 3-(4-chlorophenyl)amino | HCT-116 (Colon) | 8.99[3] | Doxorubicin | HCT-116 (Colon) | 1.5 |
| BPD-5 | 3-(3,4-dichlorophenyl)amino | HepG2 (Liver) | 11.19[3] | Doxorubicin | HepG2 (Liver) | 1.9 |
Note: The specific IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many (S)-5-benzylpyrrolidine-2,4-dione derivatives is linked to their ability to trigger the intrinsic apoptotic pathway. This process is characterized by a series of molecular events within the cancer cell, ultimately leading to its demise.
As depicted in Figure 1, these derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn triggers the activation of a cascade of caspases, the key executioners of apoptosis.
Comparative Antimicrobial Activity
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. (S)-5-benzylpyrrolidine-2,4-dione derivatives have shown promising activity against a range of pathogenic bacteria, particularly Gram-positive strains.
Quantitative Comparison of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents the MIC values of several (S)-5-benzylpyrrolidine-2,4-dione derivatives against common bacterial pathogens, compared to the standard antibiotic, vancomycin.
| Compound ID | Substitution at C-3 | Bacterial Strain | MIC (µg/mL)[4][5][6] | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| BPD-6 | Unsubstituted | Staphylococcus aureus | 16 | Vancomycin | Staphylococcus aureus | 1-2 |
| BPD-7 | 3-amino | Staphylococcus aureus | 8 | Vancomycin | Staphylococcus aureus | 1-2 |
| BPD-8 | 3-(2-thienyl)carbonyl | Bacillus subtilis | 4 | Vancomycin | Bacillus subtilis | 0.5-1 |
| BPD-9 | 3-(4-pyridinyl)methyl | Enterococcus faecalis | 32 | Vancomycin | Enterococcus faecalis | 1-4 |
| BPD-10 | 3-(1H-indol-3-yl)methyl | Staphylococcus aureus | 8 | Vancomycin | Staphylococcus aureus | 1-2 |
Note: MIC values can be influenced by the specific bacterial strain and the testing methodology used.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A key target for many antibacterial drugs is the bacterial cell wall, a structure essential for bacterial survival that is absent in human cells. Some pyrrolidine-2,4-dione derivatives have been found to inhibit bacterial enzymes involved in the synthesis of peptidoglycan, the main component of the cell wall. One such enzyme is MurA, which catalyzes an early step in this pathway.[7] Another potential target is the family of penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan assembly.[8][9][10]
By inhibiting these essential enzymes, the derivatives disrupt the integrity of the bacterial cell wall, leading to cell lysis and death (Figure 2). This targeted mechanism contributes to their selective toxicity against bacteria.
Experimental Protocols
To facilitate the replication and validation of the findings presented in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.
Protocol 1: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of (S)-5-benzylpyrrolidine-2,4-dione derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (S)-5-benzylpyrrolidine-2,4-dione derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of (S)-5-benzylpyrrolidine-2,4-dione derivatives against bacteria using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
(S)-5-benzylpyrrolidine-2,4-dione derivatives
-
Standard antibiotic (e.g., vancomycin) as a positive control
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation of Microplate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL and the final inoculum to approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the optical density at 600 nm using a microplate reader to quantify growth inhibition.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of (S)-5-benzylpyrrolidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.
-
Substitution at the C-3 Position: This position is a key site for modification to modulate biological activity.
-
Anticancer Activity: The introduction of substituted amino or amide groups at the C-3 position has been shown to enhance cytotoxic activity. For instance, derivatives with halogen-substituted phenylamino groups often exhibit increased potency.
-
Antimicrobial Activity: Small, electron-donating groups or heterocyclic moieties at the C-3 position can improve antibacterial efficacy, particularly against Gram-positive bacteria.
-
-
The (S)-Stereochemistry at C-5: The stereochemistry at the C-5 position, where the benzyl group is attached, is often crucial for potent biological activity, suggesting a specific interaction with the biological target.
-
The Benzyl Group at C-5: While the benzyl group is a common feature, modifications to the phenyl ring of this group can also influence activity, though this has been less extensively explored than modifications at C-3.
Conclusion and Future Directions
(S)-5-benzylpyrrolidine-2,4-dione derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. This guide has provided a comparative overview of their biological activities, elucidated their mechanisms of action, and offered detailed experimental protocols to aid in their evaluation.
Future research in this area should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective derivatives.
-
Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action and potential for off-target effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising derivatives in preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
By leveraging the information and methodologies presented in this guide, researchers can accelerate the translation of these promising chemical entities from the laboratory to the clinic.
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2018). Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. Bioorganic Chemistry, 76, 15-26. [Link]
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Fassihi, A., et al. (2020). Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine derivatives. Arabian Journal of Chemistry, 13(1), 2158-2172. [Link]
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Li, Y., et al. (2012). Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione Derivatives and Discovery of an Apoptosis Inducer for H322 Lung Cancer Cells. Bioorganic & Medicinal Chemistry Letters, 22(2), 844-849. [Link]
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Cignarella, G., et al. (1994). Synthesis and pharmacological evaluation of some 3-phenacyl-5-benzylidene-thiazolidine-2,4-diones. Arzneimittel-Forschung, 44(7), 831-834. [Link]
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Marković, V., et al. (2020). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-cancer agents in medicinal chemistry, 20(3), 335–347. [Link]
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A Comparative Guide to the Antifungal and Antibacterial Activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. The pyrrolidin-2-one (γ-lactam) nucleus is a promising heterocyclic structure known to be a core component in various biologically active compounds.[1][2] This guide presents a comprehensive framework for the dual evaluation of a novel derivative, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, assessing its comparative efficacy against clinically relevant bacterial and fungal pathogens. We provide detailed, field-proven experimental protocols grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines, a framework for data interpretation, and a discussion of potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction: The Need for Novel Antimicrobial Scaffolds
The diminishing pipeline of effective antibiotics and antifungals poses a significant global health threat.[3] Infections caused by multidrug-resistant organisms are increasingly difficult to treat, leading to higher morbidity and mortality.[4] This challenge underscores the urgent need to identify and characterize new molecules with potent antimicrobial properties.
The pyrrolidin-2-one scaffold has garnered significant interest due to its presence in a wide array of pharmacologically active agents.[2][5] Derivatives of this γ-lactam ring have demonstrated diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][5][6] The specific compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one , represents an under-explored molecule. Its structural features—a lipophilic benzyl group combined with the polar lactam core—suggest the potential for membrane interaction or enzyme inhibition.[1]
This guide outlines a rigorous, head-to-head comparison of the antifungal and antibacterial activities of this compound. By employing standardized methodologies, we aim to establish a clear, data-driven profile of its antimicrobial spectrum and potency.
Experimental Design and Methodology
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[10]
Materials and Reagents
-
Test Compound: 5-(2,4-dimethylbenzyl) pyrrolidin-2-one
-
Antibacterial Control: Ciprofloxacin (Inhibits DNA synthesis)[11]
-
Antifungal Control: Fluconazole (Inhibits ergosterol synthesis)[12][13]
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Bacterial Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Fungal Culture Media: RPMI-1640 Medium
-
Microbial Strains (ATCC reference strains recommended):
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
-
Experimental Workflow Diagram
The overall workflow for determining MIC and subsequent MBC/MFC is depicted below. This systematic process ensures that each step, from inoculum preparation to final data analysis, is standardized.
Caption: Workflow for MIC and MBC/MFC determination.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI document M07 for bacteria and M27 for yeasts.[7][14]
-
Inoculum Preparation: Grow microbial strains overnight on appropriate agar plates. Select several colonies to inoculate the corresponding broth medium (CAMHB for bacteria, RPMI for fungi). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Plating: Prepare a stock solution of the test compound and controls in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a positive control well (microbes, no compound) to verify growth and a negative control well (broth only) to check for contamination. A vehicle control (microbes with the highest concentration of DMSO) must be included to ensure the solvent has no inhibitory effect.
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well. Incubate the plates at 35°C. Bacterial plates are typically read after 18-24 hours, while fungal plates may require 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plates under appropriate conditions until growth is visible in the positive control spot.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plates.
Results: A Comparative Data Profile
The following table presents hypothetical, yet plausible, data from the described experiments. This data is structured to facilitate a direct comparison of the compound's activity against different microbial classes and relative to standard drugs.
| Microorganism | Strain | Class | 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | Ciprofloxacin | Fluconazole |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |||
| S. aureus | ATCC 29213 | Gram (+) Bacteria | 32 | 64 | 0.5 |
| E. coli | ATCC 25922 | Gram (-) Bacteria | 128 | >256 | 0.25 |
| C. albicans | ATCC 90028 | Yeast | 8 | 16 | >256 |
| A. niger | ATCC 16404 | Mold | 16 | 32 | >256 |
Discussion: Interpreting the Antimicrobial Profile
The hypothetical data suggests that 5-(2,4-dimethylbenzyl) pyrrolidin-2-one possesses a dual-activity profile with a notable preference for antifungal action.
-
Antifungal vs. Antibacterial Potency: The compound exhibits significantly lower MIC values against C. albicans (8 µg/mL) and A. niger (16 µg/mL) compared to the bacterial species S. aureus (32 µg/mL) and E. coli (128 µg/mL). This suggests that its primary mechanism of action may target a cellular structure or pathway unique to fungi or one that is more susceptible in fungal cells.[12][13]
-
Spectrum of Activity: Within its antibacterial action, the compound is more effective against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common profile for compounds that may struggle to penetrate the outer membrane of Gram-negative bacteria.[15] The fungicidal activity (MFC/MIC ratio of 2) indicates it effectively kills fungal cells, whereas its activity against E. coli is primarily inhibitory (bacteriostatic) at the concentrations tested.[16]
-
Comparison to Controls: As expected, the compound is less potent than the specialized drugs Ciprofloxacin and Fluconazole against their respective target organisms. However, its broad-spectrum activity, particularly its efficacy against both yeast and mold, makes it an interesting scaffold for further optimization.
Postulated Mechanisms of Action
While the precise mechanism requires dedicated investigation, we can hypothesize based on the chemical structure and known activities of related compounds.
-
Antifungal Mechanism: Many antifungal agents target the fungal cell membrane's integrity, primarily by interfering with the biosynthesis of ergosterol.[13][17] The lipophilic benzyl group of our test compound could facilitate its insertion into the fungal cell membrane, disrupting its fluidity and function, ultimately leading to cell death. This is a different mechanism than azoles like Fluconazole, which inhibit a specific enzyme (14α-demethylase).[12][18]
-
Antibacterial Mechanism: The γ-lactam ring is the core structure of beta-lactam antibiotics, which inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).[11][15] While our compound is not a classic beta-lactam, some pyrrolidinone derivatives have been shown to inhibit PBPs.[19] Alternatively, some lactam-containing molecules can act as membrane-active agents, disrupting the bacterial cell membrane.[1]
The diagram below contrasts these two potential mechanisms.
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A Senior Application Scientist's Guide to Asymmetric Synthesis of Chiral Pyrrolidines: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and catalysis. Its prevalence in FDA-approved pharmaceuticals and its pivotal role in asymmetric organocatalysis underscore the critical need for efficient and stereocontrolled synthetic methodologies. This guide provides a comparative analysis of the three principal strategies for the asymmetric synthesis of chiral pyrrolidines: transition-metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a quantitative comparison to aid in the rational selection of the optimal method for a given synthetic challenge.
The Strategic Landscape: An Overview
The synthesis of enantiomerically pure pyrrolidines has evolved significantly, moving from classical resolutions and chiral pool approaches to highly efficient catalytic methods. The choice between transition-metal catalysis, organocatalysis, and biocatalysis is often dictated by factors such as substrate scope, desired stereochemical outcome, scalability, and green chemistry considerations. This review will provide the necessary data to navigate these choices effectively.
Transition-Metal Catalysis: Precision and Power
Transition-metal catalysis offers a powerful and versatile toolkit for the construction of chiral pyrrolidines, often characterized by high turnovers and broad substrate scope. Palladium-catalyzed reactions, in particular, have been extensively developed.
Palladium-Catalyzed Asymmetric Carboamination
A notable example is the enantioselective synthesis of 2-(arylmethyl)pyrrolidine derivatives through palladium-catalyzed alkene carboamination.[1][2] This approach forges a C-N and a C-C bond in a single operation, constructing the pyrrolidine ring with excellent control of stereochemistry.
Mechanistic Insight: The catalytic cycle is believed to commence with the oxidative addition of an aryl bromide to a Pd(0) complex. Subsequent coordination and insertion of the pendant alkene of a γ-aminoalkene derivative into the Pd-N bond forms the pyrrolidine ring and creates the stereocenter. Reductive elimination then liberates the product and regenerates the Pd(0) catalyst. The choice of a chiral ligand is paramount for achieving high enantioselectivity.[1]
Experimental Protocol: Enantioselective Synthesis of 2-(Arylmethyl)pyrrolidines via Pd-Catalyzed Carboamination [1]
-
Materials:
-
N-Boc-pent-4-enylamine
-
Aryl bromide
-
Palladium acetate (Pd(OAc)₂)
-
Chiral ligand (e.g., (R)-Siphos-PE)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol %) and the chiral ligand (4 mol %).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add N-Boc-pent-4-enylamine (1.0 equiv), the aryl bromide (1.2 equiv), and NaOtBu (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 14 hours.
-
Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched 2-(arylmethyl)pyrrolidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Palladium-Catalyzed [3+2] Cycloaddition
Another powerful strategy is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[3] This method allows for the rapid construction of functionalized pyrrolidines with high levels of stereocontrol.
Workflow for Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
Caption: Simplified catalytic cycle for aza-Michael addition.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform highly stereoselective transformations under mild, aqueous conditions, aligning with the principles of green chemistry.
Transaminase-Mediated Synthesis
ω-Transaminases (TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. [4]They can be employed in cascade reactions to generate chiral pyrrolidines with excellent enantio- and diastereoselectivity. A Representative Biocatalytic Cascade: A one-pot cascade involving an ω-transaminase and a monoamine oxidase (MAO-N) can be used to synthesize chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. The ω-TA first catalyzes a selective monoamination of the diketone, which then undergoes spontaneous cyclization to a pyrroline. The MAO-N then selectively reduces one enantiomer of the pyrroline to the desired pyrrolidine.
Imine Reductase (IRED)-Mediated Synthesis
Imine reductases (IREDs) are another class of enzymes that are highly effective for the asymmetric synthesis of chiral amines, including pyrrolidines, through the reduction of cyclic imines. [5][6]Recent studies have demonstrated the engineering of IREDs to enhance their activity and stereoselectivity for the synthesis of pharmaceutically relevant 2-aryl pyrrolidines. [7]
Experimental Protocol: Transaminase-Catalyzed Synthesis of 2-Substituted Pyrrolidines [8]
-
Materials:
-
ω-chloroketone
-
Transaminase (e.g., ATA-117 or ATA-113)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer
-
DMSO (co-solvent)
-
-
Procedure:
-
Prepare a solution of the ω-chloroketone in DMSO.
-
In a reaction vessel, combine the potassium phosphate buffer, PLP, and the transaminase.
-
Add the ω-chloroketone solution and isopropylamine to the enzyme solution.
-
Incubate the reaction at 30 °C with shaking for 22-24 hours.
-
For piperidine synthesis, add a concentrated solution of NaOH and continue incubation for an additional 3 hours to facilitate cyclization.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as necessary, for example, by precipitation as a salt or by chromatography.
-
Determine the yield and enantiomeric excess by GC or HPLC analysis.
-
Comparative Analysis
The choice of synthetic method depends heavily on the specific requirements of the target molecule and the desired scale of the synthesis. The following table provides a comparative summary of the key performance indicators for each catalytic approach.
| Method | Catalyst | Key Advantages | Key Limitations | Typical Yields | Typical ee |
| Transition-Metal Catalysis | Palladium, Rhodium, Copper, etc. | High catalytic activity, broad substrate scope, excellent stereocontrol. | Potential for metal contamination in the final product, cost of precious metals, often requires inert atmosphere and anhydrous conditions. | 60-95% | 88->99% |
| Organocatalysis | Proline derivatives, Cinchona alkaloids, etc. | Metal-free, environmentally benign, often operationally simple. | Can require higher catalyst loadings, substrate scope may be more limited than metal catalysis. | 70-99% | 90->99% |
| Biocatalysis | Transaminases, Imine Reductases, etc. | Extremely high stereoselectivity, mild reaction conditions (aqueous, room temp.), environmentally friendly. | Substrate scope can be limited to the enzyme's natural or engineered specificity, requires specialized knowledge and equipment for enzyme production and handling. | 40-90% | >95->99% |
Conclusion and Future Outlook
The asymmetric synthesis of chiral pyrrolidines has been significantly advanced by the development of transition-metal, organo-, and biocatalytic methods. Each of these strategies offers a unique set of advantages and disadvantages. Transition-metal catalysis provides a robust and versatile platform for a wide range of substrates. Organocatalysis offers a valuable metal-free alternative, which is particularly attractive for the synthesis of active pharmaceutical ingredients. Biocatalysis represents the pinnacle of green chemistry, delivering exceptional stereoselectivity under mild conditions.
The future of chiral pyrrolidine synthesis will likely involve a synergistic approach, where the boundaries between these catalytic realms become increasingly blurred. Chemoenzymatic cascades that combine the best of both worlds are already demonstrating their power. Furthermore, the continued development of new catalysts and the engineering of novel enzymes will undoubtedly expand the synthetic chemist's toolbox, enabling the even more efficient and sustainable production of these vital chiral building blocks.
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Kaźmierczak, R., et al. (2020). Asymmetric Michael addition reaction. ResearchGate. [Link]
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Janez, M., et al. (2022). The concept of applying cinchona alkaloids in asymmetric synthesis for the synthesis of both enantiomers of a pro-chiral substrate. ResearchGate. [Link]
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A Comparative Guide to N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) Pyrrolidine Derivatives: Synthesis, Characterization, and Biological Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. We will delve into the synthetic rationale, structural characterization, and a comparative evaluation of their biological activities, supported by experimental data. The objective is to offer a clear, data-driven perspective for researchers interested in the therapeutic potential of this heterocyclic scaffold.
The fusion of a pyrrolidine ring, a key component in many natural alkaloids, with the 1,3,4-oxadiazole moiety has generated significant interest in medicinal chemistry.[1] The 1,3,4-oxadiazole core is a well-established pharmacophore known for conferring a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5][6] This guide focuses on a specific series of these compounds, synthesized from the readily available chiral precursor, L-proline, to explore how substitutions on the oxadiazole ring influence their biological efficacy.
Synthetic Strategy and Characterization
The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives is a multi-step process that leverages classical organic reactions to build molecular complexity from a simple starting material. The choice of L-proline as the chiral precursor is strategic, providing a stereochemically defined pyrrolidine core.
The general synthetic pathway proceeds as follows:
-
N-Benzylation and Esterification of L-proline: The synthesis begins with the protection of the secondary amine of L-proline with a benzyl group, followed by esterification of the carboxylic acid to yield N-benzyl-L-proline methyl ester.
-
Hydrazide Formation: The methyl ester is then converted into the corresponding hydrazide, N-benzyl-L-proline hydrazide, by reacting it with hydrazine hydrate. This step introduces the nucleophilic nitrogen required for the subsequent cyclization.
-
Oxadiazole Ring Formation: The crucial 1,3,4-oxadiazole ring is constructed by the cyclocondensation of the hydrazide with various substituted aromatic carboxylic acids. This step is the primary point of diversification, allowing for the introduction of different functional groups at the 5-position of the oxadiazole ring.
The structures of the final compounds are typically confirmed using a suite of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the successful synthesis of the target molecules.[7]
Caption: General synthetic pathway for N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives.
A series of six derivatives, designated 5a-f , were synthesized with different substitutions on the phenyl ring at the 5-position of the oxadiazole moiety.[7]
| Compound ID | R-Group (Substitution at 5-position of oxadiazole ring) |
| 5a | Phenyl |
| 5b | 4-Anilinyl |
| 5c | 4-Fluorophenyl |
| 5d | 4-Chlorophenyl |
| 5e | 1-Benzylpyrrolidin-2s-yl |
| 5f | Pyridin-4-yl |
Comparative Biological Evaluation
The therapeutic potential of these derivatives was assessed through in vitro antimicrobial and antioxidant screening. These assays provide critical preliminary data on the compounds' efficacy and help to establish a structure-activity relationship (SAR).
Antimicrobial Activity
The synthesized compounds were evaluated for their antibacterial activity against two Gram-positive strains (Staphylococcus aureus and Enterococcus faecalis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa).[7] The paper disk diffusion method was employed, with Gentamycin used as a positive control.
Experimental Data Summary: Antibacterial Activity (Zone of Inhibition in mm)
| Compound ID | S. aureus (Gram +) | E. faecalis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| 5b | 12 | 15 | 11 | 12 |
| 5c | 11 | 13 | 10 | 11 |
| 5d | 10 | 12 | 10 | 10 |
| 5f | 14 | 16 | 13 | 14 |
| Gentamycin | 20 | 22 | 19 | 21 |
| Data sourced from Amarouche et al. (2022).[7] |
Analysis and Structure-Activity Relationship (SAR):
The results indicate that the N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine scaffold possesses notable antibacterial properties.[7]
-
Broad-Spectrum Activity: The derivatives showed activity against both Gram-positive and Gram-negative bacteria, although they were generally more effective against the Gram-positive strains.
-
Influence of Substituents: The nature of the substituent at the 5-position of the oxadiazole ring significantly influences the antibacterial potency.
-
Compound 5f , featuring a pyridin-4-yl group, demonstrated the highest activity across all tested strains. This suggests that the nitrogen atom in the pyridine ring may play a role in enhancing biological activity, possibly through improved hydrogen bonding interactions with bacterial targets.
-
Compound 5b , with a 4-anilinyl (-Ph-p-NH₂) group, also showed strong activity. The presence of electron-donating groups, such as the amino group in 5b and the halogen atoms in 5c (fluoro) and 5d (chloro), appears to be favorable for antibacterial action.[7]
-
This aligns with broader findings that electron-donating and lipophilic groups on the 1,3,4-oxadiazole scaffold can enhance antimicrobial efficacy.[8]
Caption: SAR summary for the antibacterial activity of the derivatives.
Antioxidant Activity
The antioxidant potential of the compounds was evaluated in vitro using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7] This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. A decrease in the absorbance of the DPPH solution, which is purple, indicates scavenging activity.
The study found that derivatives bearing electron-donating groups, specifically 5b (-Ph-(p-NH₂)), 5c (-Ph-(p-F)), and 5d (-Ph-(p-Cl)), were the most active antioxidants in the series.[7] This suggests that substituents capable of stabilizing a radical species through resonance or inductive effects enhance the compound's ability to act as a free radical scavenger.
Experimental Protocols
For reproducibility and methodological clarity, detailed protocols for key experiments are provided below.
General Procedure for Synthesis of Derivatives (5a-f)
-
Preparation of N-benzyl-L-proline hydrazide: N-benzyl-L-proline methyl ester (1 mmol) and hydrazine hydrate (2 mmol) are dissolved in ethanol.
-
The mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude hydrazide is purified, typically by recrystallization.
-
Cyclocondensation: The purified N-benzyl-L-proline hydrazide (1 mmol) is mixed with the corresponding substituted aromatic carboxylic acid (1 mmol) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
The reaction mixture is refluxed for 5-8 hours.
-
After cooling, the mixture is poured into ice-cold water and neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final derivative.[7][9][10]
Protocol for Antibacterial Screening (Paper Disk Diffusion Method)
-
Media Preparation: Mueller-Hinton agar is prepared, sterilized by autoclaving, and poured into sterile petri dishes.
-
Inoculation: A standardized suspension of the test bacterium (e.g., S. aureus at 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration (e.g., 10 µg/mL) of the test compound dissolved in a suitable solvent (like DMSO).[7] A negative control disk (solvent only) and a positive control disk (Gentamycin) are also prepared.
-
The disks are placed on the inoculated agar surface, ensuring firm contact.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters (mm). A larger diameter indicates greater antibacterial activity.[7]
Protocol for Antioxidant Assay (DPPH Method)
-
Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared. Stock solutions of the test compounds are also prepared in methanol at various concentrations.
-
Reaction Mixture: In a test tube or microplate well, a specific volume of the DPPH solution is mixed with a volume of the test compound solution. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound mixture.[7]
Conclusion and Future Directions
This comparative guide demonstrates that N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives are a promising class of compounds with significant, tunable biological activity. The synthesis is straightforward, allowing for the creation of a diverse library of analogues.
Key Findings:
-
The heterocyclic scaffold exhibits broad-spectrum antibacterial activity.
-
The biological potency is highly dependent on the nature of the substituent at the 5-position of the 1,3,4-oxadiazole ring.
-
Derivatives with electron-donating groups or heteroaromatic rings (like pyridine) show enhanced antibacterial and antioxidant properties. Compound 5f (pyridin-4-yl) and 5b (4-anilinyl) are particularly noteworthy for their antimicrobial efficacy.
Future Perspectives:
-
Expanded Screening: The most potent compounds should be evaluated against a wider panel of pathogenic bacteria, including multidrug-resistant strains, to determine their full spectrum of activity.[11]
-
Antifungal and Anticancer Evaluation: Given that 1,3,4-oxadiazole derivatives are known to possess these properties, screening the synthesized compounds for antifungal and anticancer activity is a logical next step.[12][13]
-
Mechanism of Action Studies: Investigating the specific biochemical pathways inhibited by these compounds would provide crucial insights for rational drug design and optimization.
-
In Vivo Studies: Promising candidates from in vitro screens should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine framework represents a versatile and promising starting point for the development of new therapeutic agents. Further exploration and optimization of this scaffold are warranted.
References
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Amarouche, L., Mehdid, M. A., Taieb Brahimi, F., Belkhadem, F., Karmaoui, M., & Adil, A. A. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]
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Yadav, R. K., Kumar, R., Mazumder, A., & Tripathi, S. (2023). Preparation of N‐benzyl‐2‐(5‐substituted 1,3,4‐oxadiazolyl) pyrrolidine derivatives. ResearchGate. [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). [Link]
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Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Bhat, K. S., & Kumar, A. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]
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Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. IP Innovative Publication. [Link]
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Ahmad, S., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]
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Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pak J Pharm Sci. [Link]
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Pokhodylo, N., et al. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. PubMed. [Link]
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Serdiuk, T., & Gzella, A. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
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Piazzi, L., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health (NIH). [Link]
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Mickevičius, V., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. National Institutes of Health (NIH). [Link]
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Chen, H., et al. (2012). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. National Institutes of Health (NIH). [Link]
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Kumar, D., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Benzylpyrrolidin-2-one
Introduction: Beyond Synthesis, A Commitment to Safety
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the life cycle of a chemical does not end upon the completion of an experiment. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a fundamental pillar of laboratory safety and environmental stewardship. 5-Benzylpyrrolidin-2-one, a valuable building block in medicinal chemistry, requires a systematic and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for the professional researcher, grounding procedural guidance in the causality of safety principles and the framework of federal regulations. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of yourself, your colleagues, and the environment.
Section 1: Hazard Profile of this compound
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all risk assessments and safety measures. This compound is classified with specific hazards that dictate the necessary precautions.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1]
It is a critical point of expertise to recognize that for many research chemicals, the toxicological profile may not be fully characterized.[2] Therefore, a conservative approach that minimizes exposure is always the most prudent course of action.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 14293-06-2[1] |
| Molecular Formula | C₁₁H₁₃NO[1] |
| GHS Hazard Codes | H315, H319, H335[1] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant[1] |
Section 2: The Regulatory Bedrock: OSHA and EPA Compliance
Proper chemical disposal is not merely a best practice; it is a legal requirement governed by federal agencies. Adherence to these regulations is non-negotiable.
-
Occupational Safety and Health Administration (OSHA): OSHA's mandate is to ensure safe and healthful working conditions. For laboratories, the cornerstone of this is the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard.[3][4] This standard requires every laboratory to develop and implement a written Chemical Hygiene Plan (CHP) , which must include specific procedures for safe handling, storage, and disposal of hazardous chemicals.[5] Your institution's CHP is your primary reference for internal safety protocols.
-
Environmental Protection Agency (EPA): The EPA governs the disposal of chemical waste to protect the environment. The primary legislation is the Resource Conservation and Recovery Act (RCRA) , which establishes the framework for a "cradle-to-grave" management system for hazardous waste.[6] This means that the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[6] Your actions in the lab are the first and most critical link in this chain of custody.
Section 3: Pre-Disposal Safety Protocol: A Self-Validating System
Before generating the first drop of waste, a systematic preparation ensures that the entire process is safe and compliant.
Step 1: Conduct a Task-Specific Risk Assessment
Evaluate the disposal process. Consider the quantities of this compound waste you anticipate, the potential for exposure during transfer, and the location of your designated waste accumulation area.
Step 2: Assemble and Inspect Personal Protective Equipment (PPE)
PPE is your last line of defense against exposure. For handling this compound waste, the following are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection standard (29 CFR 1910.133).
-
Hand Protection: Wear impervious nitrile gloves. Ensure they are free of tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against incidental splashes.[5]
-
Respiratory Protection: All transfers of this material, particularly if it is a powder or volatile solution, should be conducted within a certified chemical fume hood to prevent inhalation.[2]
Step 3: Prepare the Designated Waste Accumulation Area
Every laboratory must have a designated Satellite Accumulation Area (SAA) for hazardous waste.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place your waste container within a larger, chemically resistant tray or tub to contain any potential leaks.
-
Signage: The area should be clearly marked.
Section 4: Step-by-Step Disposal Procedure for this compound
This protocol is designed to ensure compliance with EPA and OSHA regulations. Following these steps methodically is key to safe and effective waste management.
Workflow for this compound Disposal
Caption: Decision workflow for the compliant disposal of this compound.
Detailed Protocol
Step 1: Waste Characterization As the generator, you are required to determine if your waste is hazardous.[8] Given the known GHS classifications for this compound (skin, eye, and respiratory irritant), it must be managed as hazardous chemical waste.
Step 2: Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[8]
-
Action: Dedicate a specific waste container solely for this compound and chemically compatible substances.
-
Causality: Do not mix this waste with strong oxidizing agents, acids, or bases.[9] Nitrogen-containing heterocyclic compounds can react unpredictably with incompatible materials, potentially leading to pressure buildup or the release of toxic gases.
Step 3: Container Selection and Management The integrity of your waste container is fundamental to preventing spills and exposure.
-
Action: Select a container made of a material compatible with this compound, such as high-density polyethylene (HDPE) or a glass bottle with a screw cap. The container must be in good condition, free of cracks or defects.
-
Causality: The container must remain closed at all times, except when you are actively adding waste.[7][10] This is an EPA requirement that minimizes the release of vapors and prevents spills.
Step 4: Proper Labeling A correctly labeled container communicates hazards and ensures proper handling down the line.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant")
-
-
Causality: Clear, accurate labeling is required by both OSHA's Hazard Communication Standard and EPA's RCRA to ensure everyone who handles the container understands its contents and associated risks.[5][10]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled, closed container in your designated SAA. Adhere to your institution's limits on the volume of waste that can be stored in an SAA (typically 55 gallons total).[7]
-
Causality: Storing waste at its point of generation minimizes the risks associated with transporting hazardous materials through the laboratory.
Step 6: Arranging for Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution’s Environmental Health and Safety (EHRS) department or a licensed hazardous waste contractor for pickup.[7][8] Do not attempt to dispose of the chemical yourself.
-
Causality: Final disposal must occur at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] Your EHRS department manages the logistics and legal documentation, including the hazardous waste manifest, which tracks the waste to its final destination.[11]
Section 5: Spill and Emergency Procedures
In the event of a spill, a prepared response is critical to mitigating the hazard.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 3.
-
Containment: For small spills, contain the material by covering it with an inert absorbent material like vermiculite or sand.[12]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical waste.
References
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Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
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Title: The Laboratory Standard Source: The University of Tennessee, Knoxville - Office of Clinical and Research Safety URL: [Link]
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Title: Decoding OSHA Laboratory Standards: Safety Essentials Source: IPG URL: [Link]
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Title: OSHA Standards to Know Before Starting Your Lab Source: LabRepCo URL: [Link]
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Title: OSHA Standards for Biological Laboratories Source: U.S. Department of Health & Human Services - Administration for Strategic Preparedness and Response (ASPR) URL: [Link]
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Title: this compound Source: PubChem - National Center for Biotechnology Information URL: [Link]
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Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]
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Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL: [Link]
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Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania - Environmental Health & Radiation Safety URL: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
